Product packaging for Betanidin(Cat. No.:CAS No. 2181-76-2)

Betanidin

Cat. No.: B1384155
CAS No.: 2181-76-2
M. Wt: 388.3 g/mol
InChI Key: BBJUSJOGHYQDQX-WODDMCJRSA-N
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Description

Betanidin is the fundamental aglycone and core structure of the betacyanin class of betalain pigments, which are water-soluble and found exclusively in plants of the order Caryophyllales, such as red beet ( Beta vulgaris ), prickly pear cactus ( Opuntia sp.), and amaranth . This compound is a key metabolite in the betalain biosynthesis pathway, formed from the condensation of betalamic acid and cyclo-DOPA . This compound serves as the direct precursor to various betacyanin pigments, most notably betanin (this compound-5- O -β-glucoside), the main pigment in red beetroot . In research, this compound is of significant interest for its potent antioxidant properties. Studies indicate it is an effective free radical scavenger, with its mechanism of antioxidant activity primarily proceeding via the favorable Sequential Proton-Loss Electron Transfer (SPLET) pathway . Furthermore, this compound and related compounds have demonstrated promising biological activities, including the inhibition of pro-inflammatory enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), suggesting potential chemopreventive properties . Researchers utilize this compound as a critical standard in phytochemical studies, metabolic engineering of betalain pathways, and in vitro investigations into its antioxidant capacity and cellular effects . This product is supplied as a high-purity standard (>98% by HPLC analysis) for research applications. It is stabilized to ensure integrity and is provided for Laboratory Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2O8 B1384155 Betanidin CAS No. 2181-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-[(E)-2-[(2S)-2-carboxy-5,6-dihydroxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O8/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26/h1-3,6-7,11,13,21-22H,4-5H2,(H,23,24)(H,25,26)(H,27,28)/b2-1+/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJUSJOGHYQDQX-WODDMCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(C=C1C=CN2C(CC3=CC(=C(C=C32)O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(C=C1/C=C/N2[C@@H](CC3=CC(=C(C=C32)O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944419
Record name 2-Carboxy-1-[2-(2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene)ethylidene]-6-hydroxy-2,3-dihydro-1H-indol-1-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2181-76-2
Record name Betanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Carboxy-1-[2-(2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene)ethylidene]-6-hydroxy-2,3-dihydro-1H-indol-1-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETANIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I2X8A06CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Betanidin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for betanidin. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and signaling pathway visualizations.

Chemical Structure and Identity

This compound is a red-violet betacyanin pigment and the aglycone of betanin, the primary colorant in beetroot. Its chemical structure is characterized by a dihydroxylated indole core fused with a pyridine derivative.

Chemical Formula: C₁₈H₁₆N₂O₈[1]

IUPAC Name: (2S)-4-[2-[(2S)-2-carboxy-5,6-dihydroxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid[1]

CAS Registry Number: 2181-76-2[1]

Molecular Weight: 388.33 g/mol [1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its stability, solubility, and biological activity. Quantitative data for these properties are summarized in the table below.

PropertyValueSource
Molecular Weight 388.33 g/mol [1]
logP (computed) 0.6[1]
pKa (computed) Carboxylic Acid Groups: ~1.0 - 4.0Theoretical calculations
Solubility Soluble in water.[2]
Melting Point Not available in the reviewed literature.
Boiling Point Not available in the reviewed literature.
Stability Stable in a pH range of 3 to 7. Susceptible to degradation by heat, light, and oxygen.[3][4][5]

Pharmacological Properties and Mechanism of Action

This compound is recognized for its potent antioxidant properties, which are central to its potential therapeutic applications.

Antioxidant Activity

The primary mechanism of this compound's antioxidant activity involves the donation of hydrogen atoms or electrons to neutralize free radicals. The 5,6-dihydroxyl moiety on the indole ring is critical for this activity. The antioxidant mechanism can proceed through several pathways:

  • Hydrogen Atom Transfer (HAT): Direct donation of a hydrogen atom to a free radical.[2][6]

  • Sequential Proton Loss Electron Transfer (SPLET): The molecule first loses a proton, and the resulting anion then donates an electron to the free radical.[2][6]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred to the free radical, followed by the transfer of a proton.[2][6]

The antioxidant capacity of this compound is influenced by the pH of the surrounding medium.

Therapeutic Potential

Research on betalains, including this compound, suggests a range of potential therapeutic uses:

  • Anti-inflammatory Effects: By scavenging reactive oxygen species, this compound can mitigate inflammatory responses.

  • Anticancer Properties: Studies on betalains have shown potential in inhibiting the growth of various cancer cell lines.

  • Cardioprotective Effects: The antioxidant properties of this compound may help protect against oxidative stress-related cardiovascular damage.

  • Antidiabetic Effects: Some studies on betalains suggest a role in regulating blood glucose levels.

Signaling Pathways

While much of the detailed research on signaling pathways has been conducted on betanin, the aglycone nature of this compound suggests it is a key player in these mechanisms following the hydrolysis of betanin. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary target. Betanin has been shown to induce the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant and detoxification enzymes.

Nrf2_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes Promotes Transcription

Fig. 1: this compound's role in the Nrf2 signaling pathway.

Experimental Protocols

This section outlines generalized methodologies for the extraction, synthesis, analysis, and biological evaluation of this compound, based on common practices in the field.

Extraction of this compound from Natural Sources

This compound is typically obtained by the hydrolysis of betanin, which is extracted from sources like beetroot.

Extraction_Workflow Start Beetroot Homogenization (with acidified water/ethanol) Filtration Filtration/Centrifugation Start->Filtration Purification Crude Betanin Extract (Purification via Chromatography, e.g., Column, SPE) Filtration->Purification Hydrolysis Acid or Enzymatic Hydrolysis (e.g., HCl or β-glucosidase) Purification->Hydrolysis Final_Purification This compound Purification (e.g., Preparative HPLC) Hydrolysis->Final_Purification End Pure this compound Final_Purification->End

Fig. 2: General workflow for the extraction of this compound.

Methodology:

  • Extraction of Betanin: Homogenize fresh beetroot with an acidified aqueous or ethanolic solvent.

  • Clarification: Filter or centrifuge the homogenate to remove solid plant material.

  • Purification of Betanin: The crude extract can be purified using techniques like column chromatography or solid-phase extraction (SPE).

  • Hydrolysis: Subject the purified betanin to acid hydrolysis (e.g., with HCl) or enzymatic hydrolysis (e.g., with β-glucosidase) to cleave the glucose moiety.

  • Purification of this compound: Purify the resulting this compound using preparative high-performance liquid chromatography (HPLC).

Chemical Synthesis

The chemical synthesis of this compound is complex and not commonly performed due to the availability of natural sources. It generally involves the condensation of betalamic acid with cyclo-DOPA.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV-Vis detector at approximately 535 nm for betacyanins.

  • Mass Spectrometry (MS) Coupling: HPLC coupled with MS (LC-MS/MS) is used for definitive identification and structural elucidation, monitoring for the parent ion of this compound and its characteristic fragment ions.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are used for the structural characterization of purified this compound.[9][10][11]

In Vitro Biological Assays

Antioxidant Activity Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of this compound to scavenge the DPPH radical, monitored by the decrease in absorbance at ~517 nm.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Measures the scavenging of the ABTS radical cation, with absorbance read at ~734 nm.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: Evaluates the capacity of this compound to protect a fluorescent probe from oxidative degradation.

Anticancer Activity Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell viability and proliferation in cancer cell lines treated with this compound.

  • Apoptosis Assays: Techniques like flow cytometry with Annexin V/propidium iodide staining can be used to determine if this compound induces apoptosis in cancer cells.

Anti-inflammatory Assays:

  • Measurement of Nitric Oxide (NO) Production: In lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), the effect of this compound on NO production can be measured using the Griess reagent.

  • Cytokine Quantification: Enzyme-linked immunosorbent assays (ELISAs) can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants after treatment with this compound.

Conclusion

This compound is a promising natural compound with significant antioxidant properties and a range of potential therapeutic applications. This guide provides a foundational understanding of its chemical and pharmacological characteristics for professionals in research and drug development. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Betanidin Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betalains are a class of water-soluble, nitrogen-containing pigments responsible for the vibrant red-violet (betacyanins) and yellow-orange (betaxanthins) colors found in plants of the order Caryophyllales, where they functionally replace anthocyanins.[1] The core structure of all betalains is betalamic acid.[1][2] Betanidin, the aglycone of the most common betacyanin, betanin, is formed by the condensation of betalamic acid with cyclo-DOPA.[3][4] Due to their potent antioxidant properties and use as natural colorants, the biosynthesis of these pigments is a subject of significant research interest for applications in the food, pharmaceutical, and cosmetic industries.

This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, detailing the key enzymatic and spontaneous reactions, presenting relevant quantitative data, and outlining detailed experimental protocols for the study of this pathway.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the amino acid L-tyrosine and involves a multi-step enzymatic and spontaneous reaction cascade. The pathway can be conceptually divided into three principal stages: the formation of L-DOPA, the subsequent bifurcation to produce the two key intermediates (betalamic acid and cyclo-DOPA), and their final condensation.

Stage 1: Hydroxylation of Tyrosine to L-DOPA

The foundational step is the hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction was initially attributed to tyrosinase activity, but recent studies have identified specific cytochrome P450 enzymes of the CYP76AD subfamily as the primary catalysts.[1][5]

  • CYP76AD family enzymes : In species like Beta vulgaris, enzymes such as CYP76AD1, CYP76AD5, and CYP76AD6 perform this hydroxylation.[5][6] Notably, CYP76AD1 is a bifunctional enzyme that is also involved in the subsequent formation of cyclo-DOPA.[6][7]

Stage 2: Formation of Key Intermediates

From the central precursor L-DOPA, the pathway diverges to create the two components necessary for this compound synthesis.

  • Betalamic Acid Formation : The aromatic ring of L-DOPA is cleaved by the enzyme DOPA 4,5-dioxygenase (DODA) .[6][7] This extradiol cleavage results in the unstable intermediate 4,5-seco-DOPA, which is thought to spontaneously cyclize to form betalamic acid, the chromophore common to all betalain pigments.[2][6]

  • cyclo-DOPA Formation : Concurrently, L-DOPA is oxidized to dopaquinone, which then spontaneously cyclizes to form cyclo-DOPA.[2] This oxidation step is catalyzed by the bifunctional enzyme CYP76AD1 .[3][6] The activity of CYP76AD1 is essential for the production of red betacyanin pigments; its absence or mutation leads to yellow-pigmented varieties that cannot produce cyclo-DOPA.[6]

Stage 3: Spontaneous Condensation to this compound

The final step in the formation of the this compound aglycone is the spontaneous condensation of betalamic acid and cyclo-DOPA.[4][6] This reaction does not require enzymatic catalysis and occurs readily when both precursors are present, likely within the cell's vacuole.[2]

Following its synthesis, this compound can be further modified, most commonly through glycosylation, to form more stable compounds like betanin (this compound 5-O-glucoside). This subsequent step is catalyzed by UDP-glucosyltransferases (UGTs), such as this compound 5-O-glucosyltransferase (B5GT).[6][8]

Visualization of the this compound Biosynthesis Pathway

Betanidin_Biosynthesis_Pathway This compound Biosynthesis Pathway cluster_condensation Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA CYP76AD1 / 5 / 6 cycloDOPA cyclo-DOPA LDOPA->cycloDOPA CYP76AD1 BetalamicAcid Betalamic Acid LDOPA->BetalamicAcid DODA cycloDOPA->c1 BetalamicAcid->c1 This compound This compound c1->this compound Spontaneous Condensation

Caption: Core enzymatic and spontaneous reactions in the biosynthesis of this compound from L-tyrosine.

Quantitative Data Summary

While comprehensive kinetic data for all enzymes in the pathway across various species is still an active area of research, this section summarizes key available quantitative information.

EnzymeOrganismSubstrateKmOptimal Temp.Optimal pHSpecific Activity/YieldReference
DODA Beta vulgarisL-DOPA0.2 mM50°C~7.0Not specified[6]
B5GT Dorotheanthus bellidiformisThis compound0.23 mMNot specified7.5 - 8.0Not specified[2]
B5GT Dorotheanthus bellidiformisUDP-Glucose0.35 mMNot specified7.5 - 8.0Not specified[2]
Betanin Yield S. cerevisiae (engineered)Glucose---> 1 g/L[9]
Betanin Yield N. benthamiana (transient)----High accumulation[8][10]
Betanin Yield Tomato Fruit (engineered)---~14.4 µg/mg (cocoon)[7][8]

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Protocol 1: Expression and Purification of Recombinant DODA

This protocol describes the heterologous expression of DOPA 4,5-dioxygenase (DODA) in E. coli for subsequent characterization.

Workflow Visualization:

DODA_Purification_Workflow Recombinant DODA Production Workflow step1 1. Gene Cloning Amplify DODA coding sequence (e.g., BvDODA) and clone into expression vector (e.g., pET-21a with 6xHis tag). step2 2. E. coli Transformation Transform vector into a suitable expression strain (e.g., Rosetta 2 or BL21(DE3)). step1->step2 step3 3. Cell Culture Grow cells in rich medium (e.g., 2-YT) at 37°C until OD600 reaches ~1.0. step2->step3 step4 4. Protein Expression Induction Induce expression with IPTG (e.g., 1 mM) and incubate at a lower temperature (e.g., 25°C) for ~20 hours. step3->step4 step5 5. Cell Lysis Harvest cells by centrifugation. Resuspend in lysis buffer and lyse by sonication. step4->step5 step6 6. Purification Clarify lysate by centrifugation. Purify His-tagged DODA from the supernatant using Ni-NTA affinity chromatography. step5->step6 step7 7. Analysis Confirm protein purity and size using SDS-PAGE. Determine protein concentration (e.g., Bradford assay). step6->step7

Caption: Workflow for the heterologous expression and purification of recombinant DODA enzyme.

Methodology:

  • Gene Cloning and Vector Construction :

    • The coding sequence of the DODA gene (e.g., BvDODA, GenBank: AJ583017) is synthesized or amplified via PCR.[6]

    • The sequence is cloned into a bacterial expression vector, such as pET-21a, which incorporates an N-terminal 6xHis tag for purification.[6][11]

  • Transformation :

    • The constructed plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3) or Rosetta 2).

  • Cell Culture and Induction :

    • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of rich medium (e.g., Terrific Broth or 2-YT).[6][11]

    • Cells are grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 1.0.[6]

    • Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[6]

    • The culture is then incubated for an additional 15-20 hours at a reduced temperature (e.g., 17-25°C) to improve protein solubility.[6][11]

  • Protein Purification :

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 20 mM HEPES pH 7.0-7.6, 100-500 mM NaCl, 20 mM imidazole).[6][11]

    • Cells are lysed via sonication on ice, and the cell debris is removed by high-speed centrifugation.[6]

    • The supernatant containing the soluble His-tagged DODA is applied to a Ni-NTA affinity chromatography column.

    • The column is washed with lysis buffer, and the protein is eluted using a high-concentration imidazole gradient.

    • The purity of the eluted fractions is assessed by SDS-PAGE.

Protocol 2: DODA Enzyme Activity Assay

This protocol uses spectrophotometry to measure the formation of betalamic acid from the substrate L-DOPA.[6]

Methodology:

  • Reaction Mixture Preparation :

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0).

    • The final reaction mixture should contain:

      • 2 mM FeCl₂

      • 10 mM ascorbic acid

      • Varying concentrations of the substrate L-DOPA (e.g., a range from 0.04 mM to 2.5 mM to determine kinetic parameters).[6]

  • Enzymatic Reaction :

    • Pre-incubate the reaction mixture at the optimal temperature for DODA activity (e.g., 50°C for BvDODA).[6]

    • Initiate the reaction by adding a known concentration of purified DODA enzyme (e.g., 20 µM).[6]

    • Monitor the formation of betalamic acid by measuring the increase in absorbance at approximately 412 nm over time using a spectrophotometer.

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation (concentration/time). The molar extinction coefficient (ε) for betalamic acid is required.

    • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Extraction and Quantification of Betalains from Plant Tissue

This protocol provides a general method for extracting and quantifying betacyanins (like this compound and its derivatives) from plant tissues such as beetroot.[6]

Methodology:

  • Sample Preparation :

    • Harvest fresh plant tissue (e.g., beetroot root). Wash, peel, and homogenize the tissue to a fine pulp.[6]

  • Extraction :

    • Betalains are water-soluble. Macerate a known weight of the homogenized tissue in an extraction solvent, typically deionized water or an aqueous ethanol solution (e.g., 50% ethanol).[6]

    • The extraction can be enhanced by orbital shaking or ultrasound-assisted extraction for a defined period (e.g., 30-60 minutes).[6]

    • Separate the solid material from the liquid extract by centrifugation or filtration.

  • Spectrophotometric Quantification :

    • Measure the absorbance of the clear extract at two wavelengths:

      • ~538 nm : The absorbance maximum (λmax) for betacyanins.

      • ~600 nm : To correct for background turbidity or impurities.

    • The concentration of betacyanins (expressed as betanin equivalents) can be calculated using the following formula: Betacyanin Content (mg/L) = [A × DF × MW × 1000] / (ε × L)

      • A = Absorbance at λmax (e.g., 538 nm) - Absorbance at 600 nm

      • DF = Dilution factor

      • MW = Molecular weight of betanin (550.5 g/mol )

      • ε = Molar extinction coefficient for betanin in water (60,000 L/mol·cm)

      • L = Path length of the cuvette (typically 1 cm)

  • HPLC Analysis (for specific compound identification) :

    • For more precise identification and quantification of this compound vs. betanin, use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a photodiode array (PDA) detector.

    • A typical mobile phase consists of a gradient of acetonitrile and an aqueous solvent (e.g., water with 0.1% formic acid).[11]

    • Compounds are identified by comparing their retention times and UV-Vis spectra with pure standards.

References

Natural sources of Betanidin and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of Betanidin and Its Derivatives

Introduction

Betalains are a class of water-soluble, nitrogen-containing pigments derived from the amino acid tyrosine.[1][2] They are responsible for the vibrant red-violet (betacyanins) and yellow-orange (betaxanthins) colors found in specific plants and fungi.[1][2] Unlike the more widespread anthocyanin pigments, betalains are exclusively found in most families within the plant order Caryophyllales and some higher fungi, a distribution that serves as a significant trait in plant taxonomy.[1][2]

This compound is the aglycone of most betacyanins and forms the core structure of these red-violet pigments.[3][4] It is formed by the condensation of betalamic acid and cyclo-DOPA, both derivatives of tyrosine.[1][3] The most prevalent betacyanin is betanin (this compound 5-O-β-glucoside), famously known as beetroot red.[1][3] The growing interest in this compound and its derivatives stems from their potent antioxidant, anti-inflammatory, and potential chemopreventive properties, making them valuable compounds for the pharmaceutical and food industries.[2][5][6]

This guide provides a comprehensive overview of the natural sources of this compound and its derivatives, quantitative data on their concentrations, detailed experimental protocols for their extraction and analysis, and an illustration of their core biosynthetic pathway.

Primary Natural Sources

Betalain pigments are restricted to the plant order Caryophyllales (and are absent in species containing anthocyanins) and some Basidiomycota mushrooms.[1] The most prominent and commercially significant sources are found within the families Amaranthaceae and Cactaceae.

  • Beetroot (Beta vulgaris L.) : Red beetroots are the most well-known and primary commercial source of betalains.[3][7] They contain a high concentration of betacyanins, which constitute approximately 75–95% of their total betalain content.[3] The main pigment is betanin, but isobetanin, probetanin, and neobetanin are also present.[1] The yellow varieties of beet ("golden beetroot") primarily contain yellow betaxanthins, specifically vulgaxanthin I.[8][9]

  • Prickly Pear (Opuntia spp.) : The fruits of various cacti, particularly Opuntia ficus-indica (prickly pear), are rich sources of betalains.[2][3][8] The color of the fruit pulp—ranging from yellow and orange to red and purple—is determined by the relative concentrations of betaxanthins (like indicaxanthin) and betacyanins (like betanin).[8][10]

  • Amaranth (Amaranthus spp.) : Several species of amaranth, such as Amaranthus caudatus ("love-lies-bleeding"), are known for their high concentration of betacyanins in their inflorescences and leaves.[1][11] Amaranthine and isoamaranthine are two key betacyanins isolated from these species.[1]

  • Other Notable Sources : Other edible plants containing betalains include Swiss chard (Beta vulgaris L. ssp. cicla), pitaya or dragon fruit (Hylocereus spp.), and Ulluco (Ullucus tuberosus).[2][3] Ornamental plants like bougainvillea and flowers of Mammillaria sp. cacti also owe their vibrant colors to betalains.[1]

Quantitative Data on Betalain Content

The concentration of this compound derivatives varies significantly depending on the species, cultivar, plant part, and environmental growing conditions.[2] The following table summarizes reported concentrations from various natural sources.

Natural SourcePlant PartCompound(s)ConcentrationReference(s)
Red Beetroot (Beta vulgaris)Root PulpTotal Betalains200–2100 mg/kg Fresh Weight (FW)[3]
Red Beetroot (Beta vulgaris)Root PulpBetaninUp to 600 mg/kg Pulp[8]
Red Beetroot (Beta vulgaris)RootBetacyanins30-60 mg/100 g FW[12]
Red Beetroot (Beta vulgaris)RootBetaxanthins16.3 mg/100 g FW[12]
Prickly Pear (Opuntia ficus-indica)Fruit PulpTotal Betalains16.5–214 mg/100 g FW[13]
Prickly Pear (Opuntia ficus-indica)Fruit PulpIndicaxanthinUp to 300 mg/kg Pulp[8]
Prickly Pear (Opuntia ficus-indica)Fruit PulpBetaninUp to 190 mg/kg Pulp[8]
Prickly Pear (Opuntia spp.)Fruit PeelTotal BetalainsUp to 20,160 mg/100 g Peel[14]
Gomphrena (Gomphrena globosa)Purple InflorescencesBetacyanins556.8 mg/kg FW[15]
Gomphrena (Gomphrena globosa)Red InflorescencesBetaxanthins75.0 mg/kg FW[15]
Dragon Fruit (Hylocereus polyrhizus)Fruit PeelBetacyaninsUp to 18.67 mg/100 g[14]

Experimental Protocols

Extraction of Betalains from Plant Material

A common methodology for extracting betalains involves solvent extraction, optimized to preserve the stability of these pH-sensitive compounds.

  • Sample Preparation :

    • Harvest fresh plant material (e.g., beetroot tubers, prickly pear fruit pulp).

    • Cut the material into small pieces and immediately freeze at -80°C to halt enzymatic degradation.[16]

    • Lyophilize (freeze-dry) the frozen samples for 48 hours to obtain a dry powder.[2][16] This enhances extraction efficiency and preserves compound integrity.[2]

  • Solvent Extraction Protocol :

    • Weigh the lyophilized plant powder (e.g., 1 g).

    • Prepare an extraction solvent. Aqueous ethanol (30-80% v/v) or methanol are commonly used.[14][16] The solvent is often acidified to a pH of 4.0-6.0 using citric or formic acid, as betalains exhibit optimal stability in this range.[16][17]

    • Add the solvent to the plant powder at a specific ratio (e.g., 1:10 w/v).[17]

    • Agitate the mixture on an orbital shaker at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15-60 minutes).[17] Ultrasound-assisted extraction can also be employed to improve yields.[16][17]

    • Centrifuge the resulting slurry at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[17]

    • Carefully collect the supernatant, which contains the extracted betalains, for immediate analysis or purification.[17]

Quantification of Betalains by Spectrophotometry

Spectrophotometry provides a rapid and efficient method for quantifying total betacyanin and betaxanthin content.

  • Methodology :

    • Take an aliquot of the betalain extract (supernatant from the extraction step).

    • Dilute the extract with the extraction buffer or deionized water to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.2-0.8).[18][19] Record the dilution factor (DF).

    • Measure the absorbance (A) of the diluted sample at 538 nm for betacyanins and ~483 nm for betaxanthins.[12][19] Use the extraction buffer as a blank.

    • Calculate the betalain content (BC) in mg/L using the following formula derived from the Beer-Lambert law[12][19]: BC (mg/L) = (A × DF × MW × 1000) / (ε × L) Where:

      • A = Absorbance at the specific wavelength.

      • DF = Dilution Factor.

      • MW = Molecular Weight (Betanin: 550 g/mol ; Vulgaxanthin I: 339 g/mol , average for Betaxanthins often used is 308 g/mol ).[12]

      • ε = Molar extinction coefficient in L/(mol·cm) (Betanin: 60,000; Vulgaxanthin I: 48,000).[12]

      • L = Path length of the cuvette in cm (usually 1 cm).

    • The final concentration can be expressed in mg per kg of the original fresh or dry weight of the plant material.[18]

  • Note : For more precise identification and quantification of individual this compound derivatives (e.g., betanin, isobetanin), High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method.[7][12]

Betalain Biosynthesis Pathway

Betalains are synthesized from the amino acid L-tyrosine in the cytoplasm and endoplasmic reticulum before being stored in the plant cell's vacuole.[20] The pathway involves several key enzymatic and spontaneous reactions.

Betalain_Biosynthesis Betalain Biosynthesis Pathway TYR L-Tyrosine DOPA L-DOPA TYR->DOPA CYP76AD (Hydroxylation) cDOPA cyclo-DOPA DOPA->cDOPA CYP76AD1 (Oxidation) BA Betalamic Acid DOPA->BA DODA (Cleavage) This compound This compound cDOPA->this compound Spontaneous Condensation BA->this compound Betaxanthins Betaxanthins (e.g., Vulgaxanthin, Indicaxanthin) BA->Betaxanthins Betanin Betanin (this compound 5-O-glucoside) This compound->Betanin Glucosyltransferase AA Amino Acids & Amines AA->Betaxanthins Spontaneous Condensation

Caption: The biosynthetic pathway of betalains starting from L-tyrosine.

The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by cytochrome P450 enzymes like CYP76AD.[20][21] From L-DOPA, the pathway bifurcates.[1] One branch involves the oxidation of L-DOPA to form cyclo-DOPA, catalyzed by enzymes such as CYP76AD1.[22] The other branch involves the cleavage of the L-DOPA aromatic ring by DOPA-4,5-dioxygenase (DODA) to form the yellow chromophore, betalamic acid.[18][21]

The formation of the final pigments occurs through condensation reactions. The spontaneous condensation of betalamic acid with cyclo-DOPA results in the formation of the red-violet betacyanin aglycone, this compound.[1][21] Subsequently, this compound can undergo glycosylation, for instance by a glucosyltransferase, to form betanin.[1][18] Alternatively, betalamic acid can spontaneously condense with various amino acids or amines to form the diverse family of yellow-orange betaxanthin pigments.[1][21]

References

Betanidin vs Betanin chemical differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Differences Between Betanidin and Betanin

Introduction

Betalains are a class of water-soluble, nitrogen-containing pigments derived from the amino acid tyrosine.[1][2] Found predominantly in plants of the order Caryophyllales (e.g., beetroot, amaranth) and some fungi, they are responsible for a spectrum of colors from yellow-orange (betaxanthins) to red-violet (betacyanins).[1][2][3] Unlike anthocyanins, with which they are mutually exclusive in the plant kingdom, betalains contain nitrogen.[1][2]

Within the betacyanin subclass, betanin and its aglycone, this compound, are the most studied examples. Betanin (also known as Beetroot Red or E162) is the primary pigment extracted from red beets (Beta vulgaris) and is widely used as a natural food colorant.[1][4][5] Understanding the nuanced chemical distinctions between betanin and this compound is critical for researchers and drug development professionals, as these differences profoundly impact their stability, bioavailability, and biological activity. This guide provides a detailed comparison of their chemical structures, physicochemical properties, and the experimental protocols used for their analysis.

Core Chemical Structure Differences

The fundamental chemical difference between betanin and this compound lies in the presence of a glucose moiety. Betanin is a glycoside, specifically this compound 5-O-β-glucoside.[6][7][8] This means betanin's structure consists of the this compound chromophore (the aglycone) with a glucose molecule attached via a glycosidic bond at the C5 position of the cyclo-DOPA ring system.[9] this compound is, therefore, the aglycone component of betanin.[1][8]

This structural glycosylation is a key determinant of the molecule's properties. The addition of the polar glucose unit significantly increases the molecule's water solubility and has a profound effect on its stability.[3][9]

G Figure 1: Comparative Molecular Structures cluster_this compound This compound (Aglycone) cluster_betanin Betanin (this compound 5-O-β-glucoside) betanidin_img betanin_img G betanin Betanin This compound This compound betanin->this compound Deglycosylation (Enzymatic / Acid Hydrolysis) glucose Glucose betanin->glucose degradation_products Other Degradation Products (e.g., Betalamic Acid, cyclo-DOPA-5-O-glycoside) betanin->degradation_products Hydrolysis / Oxidation (Heat, Light, pH) G tyrosine L-Tyrosine ldopa L-DOPA tyrosine->ldopa Hydroxylation enzyme1 Tyrosinase, CYP76AD1 ldopa->enzyme1 enzyme2 DODA ldopa->enzyme2 cyclo_dopa cyclo-DOPA This compound This compound cyclo_dopa->this compound betalamic_acid Betalamic Acid betalamic_acid->this compound Spontaneous Condensation enzyme3 This compound 5-O- glucosyltransferase This compound->enzyme3 betanin Betanin enzyme1->cyclo_dopa Oxidation enzyme2->betalamic_acid Ring Cleavage enzyme3->betanin Glycosylation

References

Spectroscopic and Biological Signaling Properties of Betanidin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of betanidin, the aglycone of the red-violet betacyanin pigments. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Spectroscopic Properties of this compound

This compound's distinct red-violet color is a result of its extended chromophore system. Its spectroscopic characteristics are crucial for its identification, quantification, and structural elucidation. The primary techniques used for its characterization include UV-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental for the initial identification and quantification of this compound. The absorption maximum (λmax) is characteristic of the betacyanin structure.

CompoundSolvent/pHλmax (nm)Molar Extinction Coefficient (ε) [L·mol⁻¹·cm⁻¹]Reference
This compoundAqueous542Not explicitly stated for this compound, but for betacyanins is ~60,000[1][2][3]
Betanin (this compound 5-O-β-glucoside)Aqueous535-53860,000[1][2][4][5]
2-decarboxy-betaninAqueous533Not Reported[2]
15-decarboxy-betaninAqueous528Not Reported[2]
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives, aiding in structural confirmation.

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
This compoundPositive389345, 301[6][7]
Betanin (this compound 5-O-β-glucoside)Positive551389 (loss of glucose)[8][9]
IsobetaninPositive551389[6][8]
17-decarboxy-betaninPositive507345[6]
2,17-bidecarboxy-betaninPositive463301[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of this compound. Due to stability issues, obtaining comprehensive NMR data for this compound can be challenging, and often data for its more stable glycoside, betanin, is used as a reference.[10]

Note: Detailed ¹H and ¹³C NMR data for this compound is sparse in the literature. The following table presents data for the closely related and more extensively studied betanin, with key signals of the this compound core highlighted.

NucleusChemical Shift (δ) ppmMultiplicityAssignment (Betanin in D₂O)Reference
¹H~8.2dH-11[11]
¹H~6.9-7.0mH-4, H-7 (cyclo-DOPA moiety)[11]
¹H~6.2sH-18[11]
¹H~5.8dH-12[11]
Fluorescence Spectroscopy

Betacyanins, including this compound, are generally considered non-fluorescent.[12][13] This is in contrast to the yellow-orange betaxanthins, which do exhibit fluorescence.[12][14][15] The lack of fluorescence in betacyanins is attributed to the extended conjugation with the cyclo-DOPA aromatic ring, which leads to efficient internal conversion and dissipation of absorbed energy as heat.[5][12]

Experimental Protocols

The following sections outline generalized methodologies for the key spectroscopic experiments cited.

UV-Visible Spectrophotometry
  • Sample Preparation:

    • Extract betalains from the source material (e.g., beetroot) using an appropriate solvent, typically aqueous ethanol (e.g., 30% v/v) or acidified water.[9] The pH should be maintained between 4 and 6 for optimal stability.[9]

    • Centrifuge or filter the extract to remove solid debris.

    • For analysis of pure this compound, further purification by chromatographic techniques (e.g., HPLC) is required.

    • Dilute the final sample with the same solvent used for extraction to an absorbance value below 1.0 at the λmax to ensure linearity.[9]

  • Instrumentation and Measurement:

    • Use a double-beam UV-Vis spectrophotometer.

    • Scan the sample over a wavelength range of 200-800 nm.[16]

    • Use the extraction solvent as a blank for baseline correction.

    • Identify the wavelength of maximum absorption (λmax) in the visible region, which is characteristic for this compound (~542 nm).[1]

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
  • Sample Preparation:

    • Prepare the sample as described for UV-Vis spectrophotometry.

    • Filter the final extract through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Separation (Example Conditions):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at the λmax of betacyanins (~535 nm).[17]

  • Mass Spectrometry Detection:

    • The eluent from the HPLC is directed to an electrospray ionization (ESI) source, typically operated in positive ion mode.[9]

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 150-800).[9]

    • Perform tandem MS (MS/MS) on the parent ion of interest (e.g., m/z 389 for this compound) to obtain fragmentation patterns for structural confirmation.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • A highly purified and concentrated sample of this compound is required. Isolation is typically achieved through preparative HPLC or flash chromatography.[7]

    • Lyophilize the purified fraction to obtain a dry powder.

    • Dissolve the sample in a deuterated solvent. For betalains, D₂O is commonly used.[9] To improve stability, a neutral pH should be maintained.[10]

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).[9]

    • Acquire standard 1D spectra (¹H and ¹³C).

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.[8][10]

Signaling Pathways

This compound, as the active aglycone of betanin, is implicated in modulating key cellular signaling pathways related to antioxidant and anti-inflammatory responses.

Nrf2-ARE Antioxidant Response Pathway

Betanin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[20][21][22] This is a critical defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 Induces dissociation Keap1 Keap1 Nrf2->Keap1 Bound & Inactive dummy1 Nrf2->dummy1 Translocation Cytoplasm Cytoplasm Nucleus Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection dummy1->ARE dummy2

Caption: this compound-induced activation of the Nrf2-ARE antioxidant pathway.

NF-κB Inflammatory Pathway

This compound is also suggested to suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation.[23]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Bound & Inactive Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release dummy1 NFkB_active->dummy1 Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) dummy1->Inflammatory_Genes

Caption: Inhibition of the NF-κB pro-inflammatory signaling pathway by this compound.

References

An In-depth Technical Guide to the Identification of Betanidin, the Aglycone of Betanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betanidin, the aglycone of the red-violet pigment betanin, is a molecule of significant interest in the fields of food science, pharmacology, and drug development. As the core chromophore of betacyanins, its identification and characterization are crucial for understanding the bioactivities, stability, and metabolism of these natural colorants. This technical guide provides a comprehensive overview of the methodologies for the identification of this compound, including its generation from betanin, analytical characterization, and a discussion of its potential biological significance.

Chemical and Physical Properties

A foundational aspect of identifying any molecule is understanding its fundamental chemical and physical characteristics. This compound is a complex heterocyclic compound with the following properties:

PropertyValueReference
Molecular Formula C₁₈H₁₆N₂O₈[PubChem CID: 137218006]
Molecular Weight 388.3 g/mol [PubChem CID: 137218006]
Monoisotopic Mass 388.09066547 Da[PubChem CID: 137218006]
Appearance Red-violet pigmentInferred from betacyanin chemistry
Solubility Water-solubleInferred from betacyanin chemistry

Experimental Protocols

Generation of this compound via Hydrolysis of Betanin

This compound is obtained by the hydrolysis of the glycosidic bond in betanin, which cleaves off the glucose moiety.[1] This is typically achieved through acid-catalyzed hydrolysis. While a standardized, universally adopted protocol is not available due to variations in starting material purity and desired yield, the following procedure outlines the general steps.

Objective: To hydrolyze betanin to yield its aglycone, this compound, for subsequent analysis.

Materials:

  • Purified betanin extract or commercially available betanin

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Deionized water

  • pH meter

  • Reaction vessel (e.g., round-bottom flask)

  • Heating and stirring apparatus (e.g., magnetic stir plate with heating mantle)

  • Solid Phase Extraction (SPE) cartridges (C18) for purification (optional)

  • Nitrogen gas for drying (optional)

Protocol:

  • Dissolution: Dissolve a known amount of betanin in deionized water. The concentration will depend on the scale of the reaction and the analytical method to be used.

  • Acidification: Adjust the pH of the betanin solution to a low value, typically between 1 and 2, using a suitable acid such as HCl or TFA.[1] The choice of acid may depend on the downstream analytical technique (e.g., TFA is volatile and suitable for mass spectrometry).

  • Heating: Gently heat the acidified solution. The temperature and reaction time are critical parameters that need to be optimized. Temperatures in the range of 40-60°C for a period of 30-90 minutes are often employed. Over-heating or prolonged reaction times can lead to degradation of the this compound product.

  • Monitoring: The progress of the hydrolysis can be monitored by taking aliquots at different time points and analyzing them by HPLC. The disappearance of the betanin peak and the appearance of the this compound peak indicate the progression of the reaction.

  • Neutralization and Purification (Optional): Once the hydrolysis is complete, the reaction can be stopped by neutralizing the solution. The resulting solution will contain this compound, along with unreacted betanin, glucose, and potential degradation products. For further purification, the sample can be passed through a C18 SPE cartridge. This compound will be retained on the stationary phase and can be eluted with a suitable organic solvent like methanol or acetonitrile.

  • Drying (Optional): The purified this compound solution can be dried under a stream of nitrogen gas to remove the solvent. The resulting solid should be stored under appropriate conditions to prevent degradation.

Important Considerations:

  • Stability: this compound, like other betalains, is sensitive to light, heat, and oxygen.[2][3] All steps should be carried out with minimal exposure to these elements. The use of amber-colored glassware and inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Storage: Purified this compound should be stored at low temperatures (-20°C or below) in a dark, inert environment.[3][4]

Identification by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and identification of this compound. A reversed-phase C18 column is typically employed for this purpose.

Objective: To separate and identify this compound in a sample mixture using HPLC with Diode Array Detection (DAD).

Instrumentation and Conditions:

ParameterTypical ConditionsReference
HPLC System Agilent 1100/1200 series or equivalent with DAD[5]
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase A Water with an acidifier (e.g., 0.1% formic acid or 1% acetic acid)[5]
Mobile Phase B Acetonitrile with the same acidifier[5]
Gradient Program A time-dependent gradient from a high percentage of mobile phase A to a higher percentage of mobile phase B is typically used to elute compounds with increasing hydrophobicity. A representative gradient might start with 5-10% B, increasing to 30-50% B over 20-30 minutes.Generic HPLC method development
Flow Rate 0.8 - 1.2 mL/min[5]
Column Temperature 25 - 35°C[6]
Detection Diode Array Detector (DAD) monitoring at the maximum absorbance of betacyanins, which is around 535-540 nm.[5]
Injection Volume 10 - 20 µL[6]

Sample Preparation:

  • Ensure the sample is dissolved in a solvent compatible with the mobile phase.

  • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.

Identification:

The identification of this compound is based on its retention time, which should be compared to that of a purified standard if available. The UV-Vis spectrum recorded by the DAD, with its characteristic maximum absorption, provides further confirmation.

Identification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that provides structural information, allowing for a highly confident identification of this compound.

Objective: To identify this compound based on its mass-to-charge ratio and fragmentation pattern.

Instrumentation and Conditions:

The LC conditions are generally similar to those used for HPLC-DAD analysis. The mass spectrometer settings will vary depending on the instrument manufacturer and model.

ParameterTypical SettingsReference
Ionization Source Electrospray Ionization (ESI), positive ion mode[4]
Full Scan m/z Range 100 - 1000Generic MS method
Precursor Ion (MS1) [M+H]⁺ = m/z 389.1[4][7]
Collision Energy Optimized for fragmentation of the precursor ion.[7]
Product Ions (MS2) Key fragment ions include m/z 345.1 (loss of COOH) and m/z 343.1 (loss of COOH + H₂). Other characteristic fragments may also be observed.[7]

Data Analysis:

The identification of this compound is confirmed by the presence of the correct precursor ion in the MS1 scan and the characteristic product ions in the MS2 scan, which correspond to the fragmentation of the this compound molecule.

Quantitative Data

The following table summarizes some of the quantitative data available for the analysis of this compound.

ParameterValueAnalytical MethodReference
Limit of Detection (LOD) 5.74 nmol/Lmicro-HPLC-MS/MS[8]
Limit of Quantification (LOQ) 17.22 nmol/Lmicro-HPLC-MS/MS[8]
Precursor Ion (m/z) 389.1LC-MS/MS (ESI+)[4][7]
Major Fragment Ions (m/z) 345.1, 343.1LC-MS/MS (ESI+)[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is a powerful tool for structural elucidation, its application to this compound is challenging due to the inherent instability of the molecule. Obtaining high-quality, comprehensive NMR data for this compound is often difficult, and the literature on this topic is sparse compared to more stable natural products.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_hydrolysis Betanin Hydrolysis cluster_analysis Analysis cluster_identification Identification betanin Betanin Solution acidification Acidification (pH 1-2) betanin->acidification heating Heating (40-60°C) acidification->heating betanidin_crude Crude this compound heating->betanidin_crude hplc HPLC-DAD betanidin_crude->hplc lcms LC-MS/MS betanidin_crude->lcms retention_time Retention Time hplc->retention_time uv_vis UV-Vis Spectrum hplc->uv_vis mass_spec Mass Spectrum & Fragmentation lcms->mass_spec

Caption: Workflow for the generation and identification of this compound.

Logical Relationship of Analytical Techniques

analytical_techniques cluster_separation Separation cluster_detection Detection & Characterization This compound This compound Identification hplc HPLC This compound->hplc is separated by dad DAD (UV-Vis Spectrum) hplc->dad is detected by ms MS/MS (Mass & Fragmentation) hplc->ms is detected by

Caption: Relationship between analytical techniques for this compound identification.

Potential Signaling Pathway Activation

Betalains are known for their antioxidant properties and can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. As an antioxidant, this compound can be hypothesized to activate this pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Antioxidant) ros Oxidative Stress (ROS) This compound->ros scavenges keap1 Keap1 ros->keap1 inactivates nrf2 Nrf2 keap1->nrf2 sequesters ubiquitin Ubiquitin-Proteasome Degradation nrf2->ubiquitin targeted for nrf2_n Nrf2 nrf2->nrf2_n translocates to maf Maf nrf2_n->maf heterodimerizes with are ARE (Antioxidant Response Element) nrf2_n->are binds to maf->are binds to antioxidant_genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription of

Caption: Hypothesized activation of the Nrf2 signaling pathway by this compound.

Conclusion

The identification of this compound, the aglycone of betanin, is a multi-faceted process that begins with its generation through controlled hydrolysis. Subsequent analysis using chromatographic techniques such as HPLC-DAD and LC-MS/MS allows for its unambiguous identification based on retention time, UV-Vis spectral properties, and mass spectrometric data. While challenges related to its stability exist, the methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately identify and characterize this important natural product. Further research into its specific biological activities and signaling pathways will continue to unveil its potential for therapeutic applications.

References

The Biological Role of Betanidin in Beta vulgaris: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betanidin, the aglycone of the primary red pigment in beetroot (Beta vulgaris), betanin, is a potent bioactive compound with significant antioxidant and anti-inflammatory properties. As a member of the betalain family of pigments, this compound plays a crucial role in the plant's defense against oxidative stress. For researchers and drug development professionals, this compound presents a promising natural scaffold for the development of novel therapeutics targeting inflammation and oxidative damage-related pathologies. This technical guide provides an in-depth overview of the biological role of this compound in Beta vulgaris, focusing on its biosynthesis, antioxidant capacity, and its modulation of key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

Beta vulgaris, commonly known as beetroot, is a rich source of water-soluble nitrogen-containing pigments called betalains. These pigments are divided into the red-violet betacyanins and the yellow-orange betaxanthins. The most abundant betacyanin in beetroot is betanin (this compound-5-O-β-glucoside), which is a glycoside of this compound.[1] this compound, as the core aglycone, possesses significant biological activity, often exhibiting higher antioxidant potential than its glycosylated form.[2] In Beta vulgaris, this compound is integral to the plant's response to various biotic and abiotic stressors. This guide will delve into the multifaceted biological functions of this compound, with a focus on its underlying molecular mechanisms.

This compound Biosynthesis in Beta vulgaris

The biosynthesis of this compound in Beta vulgaris is a complex enzymatic pathway originating from the amino acid tyrosine. The pathway involves several key enzymatic steps and spontaneous reactions.

Betanidin_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase/ CYP76AD1 cyclo_DOPA cyclo-DOPA L_DOPA->cyclo_DOPA CYP76AD1 Betalamic_Acid Betalamic Acid L_DOPA->Betalamic_Acid DOPA-4,5-dioxygenase (DODA) This compound This compound cyclo_DOPA->this compound Condensation (spontaneous) Betalamic_Acid->this compound Condensation (spontaneous) Betanin Betanin (this compound-5-O-β-glucoside) This compound->Betanin UDP-Glucosyltransferase (UGT)

Figure 1: Biosynthetic pathway of this compound and betanin in Beta vulgaris.

Quantitative Data

Concentration of Betalains in Beta vulgaris Tissues

The concentration of betalains, including the precursors to this compound, varies significantly across the different tissues of the beetroot plant. The peel is consistently reported to have the highest concentration of these pigments.[3][4][5]

TissueTotal Betalains (mg/g dry mass)Betacyanins (mg/g dry mass)Betaxanthins (mg/g dry mass)Reference
Peel 30.02 ± 0.2815.00 ± 0.1715.06 ± 0.13[4][6]
Flesh 14.33 ± 0.158.98 ± 0.115.39 ± 0.04[4][6]
Petioles Lower than peel and flesh--[3]

Note: Data represents the concentration of total betalains, betacyanins, and betaxanthins. The concentration of the aglycone this compound is typically low in fresh tissue as it is rapidly glycosylated to betanin.[7]

Antioxidant Activity of this compound and Related Compounds

This compound exhibits potent antioxidant activity, often surpassing that of its glycoside, betanin, and other well-known antioxidants in certain assays.

CompoundAssayResultReference
This compound Peroxyl Radical Scavenging10.70 ± 0.01 mol Trolox equivalents/mol[2][8]
Betanin Peroxyl Radical Scavenging3.31 ± 0.14 mol Trolox equivalents/mol[2][8]
This compound Nitric Oxide Scavenging (IC50)6.81 µM[8]
Betanin Nitric Oxide Scavenging (IC50)24.48 µM[8]
This compound Linoleate Peroxidation Inhibition (IC50)0.8 µM[2][9]
Betanin Linoleate Peroxidation Inhibition (IC50)0.4 µM[2][9]
Betanin DPPH Radical Scavenging (EC50)4.88 µM[10]
Ascorbic Acid DPPH Radical Scavenging (EC50)13.9 µM[11]

Modulation of Cellular Signaling Pathways

This compound and its glycoside, betanin, exert their biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress response, primarily the Nrf2 and NF-κB pathways.

Activation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes containing the Antioxidant Response Element (ARE).

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Figure 2: this compound-mediated activation of the Nrf2 signaling pathway.
Inhibition of the NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cytokines and cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the activation of NF-κB, thereby attenuating the inflammatory cascade.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation & NF-κB Release Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, IL-6, TNF-α) Inflammation Inflammation Proinflammatory_Genes->Inflammation Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Treatment 2. Treatment with This compound Cell_Culture->Treatment Fractionation 3. Cytoplasmic & Nuclear Fractionation Treatment->Fractionation Protein_Quantification 4. Protein Quantification (BCA Assay) Fractionation->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-Nrf2, anti-Lamin B) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis Luciferase_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 cells) Transfection 2. Transfection with NF-κB Luciferase Reporter Plasmid Cell_Culture->Transfection Pre_treatment 3. Pre-treatment with This compound Transfection->Pre_treatment Stimulation 4. Stimulation with Inflammatory Agent (e.g., TNF-α) Pre_treatment->Stimulation Cell_Lysis 5. Cell Lysis Stimulation->Cell_Lysis Luciferase_Assay 6. Luciferase Assay (add substrate) Cell_Lysis->Luciferase_Assay Luminescence_Measurement 7. Measure Luminescence Luciferase_Assay->Luminescence_Measurement Data_Analysis 8. Data Analysis Luminescence_Measurement->Data_Analysis

References

The Core Mechanism of Betanidin as a Free Radical Scavenger: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betanidin, the aglycone of betanin, is a prominent member of the betacyanin class of red-violet pigments. Beyond its role as a natural colorant, this compound exhibits potent antioxidant properties, positioning it as a compound of significant interest for applications in health and wellness. Its capacity to neutralize deleterious free radicals is a key aspect of its therapeutic potential. This technical guide provides a comprehensive overview of the free radical scavenging mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated biochemical pathways.

Core Scavenging Mechanisms

The antioxidant activity of this compound is primarily attributed to its chemical structure, which features multiple hydroxyl and imino groups that can donate electrons or hydrogen atoms to neutralize free radicals. The principal mechanisms by which this compound exerts its radical scavenging effects are Sequential Proton Loss Electron Transfer (SPLET), Hydrogen Atom Transfer (HAT), and Proton-Coupled Electron Transfer (PCET). In polar solvents, the SPLET mechanism is generally the most favorable pathway. The low oxidation potential of this compound confirms its potent reducing capabilities.

The free radical scavenging activity of betalains like this compound is significantly influenced by the number and position of hydroxyl and imino groups in their structure. Specifically, the catechol group (a 5,6-dihydroxyl moiety) in this compound is a key contributor to its high antioxidant activity.

Quantitative Analysis of Scavenging Activity

The efficacy of this compound as a free radical scavenger has been quantified using various in vitro assays. The following tables summarize the available quantitative data for this compound and its glycoside, betanin, which serves as a close structural analog.

Table 1: this compound Free Radical Scavenging Activity

Assay TypeRadical SpeciesMethodQuantitative DataReference
Peroxyl Radical ScavengingPeroxyl Radical (ROO•)Trolox Equivalent Antioxidant Capacity (TEAC)10.70 ± 0.01 mol-TE/mol-compound
Nitric Oxide ScavengingNitric Oxide (NO•)IC506.81 µM

Table 2: Comparative Antioxidant Activity of Betanin

Assay TypeRadical SpeciesMethodQuantitative DataReference
DPPH ScavengingDPPH•IC5049.18 mM (natural), 55.8 mM (commercial)
DPPH ScavengingDPPH•EC504.88 µM
Peroxynitrite-dependent nitration of tyrosinePeroxynitrite (ONOO−)IC5019.2 µM
TBARS AssayLipid Peroxyl RadicalsIC5036.0 µM

Signaling Pathway Activation: The Nrf2-ARE Pathway

Beyond direct radical scavenging, betanins, including this compound, can modulate endogenous antioxidant defense mechanisms through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Betanins can induce the dissociation of the Nrf2-Keap1 complex, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and detoxification genes, thereby upregulating their expression. This leads to an enhanced cellular antioxidant capacity.

Nrf2_Activation_by_this compound cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection Leads to Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to ARE_n->Antioxidant_Genes Activates transcription

The Discovery and Isolation of Betanidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and core biochemical aspects of betanidin. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document details the biosynthetic origins of this compound, presents quantitative data on its occurrence, outlines detailed experimental protocols for its isolation and purification, and illustrates key biochemical pathways and experimental workflows.

Introduction to this compound

This compound is a red-violet aglycone belonging to the betacyanin class of betalain pigments.[1] Betalains are water-soluble, nitrogen-containing pigments found in plants of the order Caryophyllales, where they replace anthocyanins as the primary red and yellow pigments.[2][3] The most common natural form of a betacyanin is betanin (this compound 5-O-β-glucoside), which is abundantly found in red beets (Beta vulgaris).[4][5] this compound itself is the core structure responsible for the color of betacyanins and is of significant interest due to its potent antioxidant, anti-inflammatory, and potential chemopreventive properties.[6][7][8]

The chemical structure of this compound features a dihydropyridine ring fused with an indole nucleus, with conjugated double bonds that are responsible for its vibrant color.[9] Its chemical formula is C₁₈H₁₆N₂O₈, with a molecular weight of approximately 388.3 g/mol .[10]

Quantitative Data on Betalain Content

The concentration of betalains, including the precursors to this compound, varies significantly among different plant species and even between cultivars. The following tables summarize quantitative data on betalain content in various plant sources.

Table 1: Betalain Content in Selected Plant Sources

Plant SourceCultivar/PartBetacyanin Content (mg/g Fresh Weight, unless otherwise noted)Betaxanthin Content (mg/g Fresh Weight, unless otherwise noted)Reference
Red Beet (Beta vulgaris)Root2.0 - 21.00.5 - 2.5[4]
Red Beet (Beta vulgaris)Pomace3.81 ± 0.30 (betanin)Not specified[11]
Amaranth (Amaranthus spp.)Not specifiedVariesVaries[3]
Prickly Pear (Opuntia spp.)FruitVariesVaries[3]
Swiss Chard (Beta vulgaris ssp. cicla)PetiolesVariesVaries[3]

Table 2: Yield of Betalains from Various Extraction Methods

Plant MaterialExtraction MethodSolventYieldReference
Red Beetroot PowderUltrasound-Assisted Extraction (UAE)30% aqueous ethanol3.06 mg/g (total betalains)[12]
Red Beetroot PowderCombined orbital shaking and UAE30% aqueous ethanol (pH 5.0)3.50 ± 0.09 mg/g (betacyanins)[12]
Red BeetrootMicrowave-Assisted Extraction (MAE)Not specified128.68 mg/100g (betanins, freeze-dried)[13]
Red Beetroot PulpStirring15% aqueous ethanol1361 mg/L (betacyanin)[13]
Red Beetroot WasteDeep Eutectic Solvent (DES) ExtractionAcidified DES296.7 ± 7.6 mg/L (betacyanin)[13]

Biosynthesis of this compound

This compound is synthesized from the amino acid tyrosine through a series of enzymatic and spontaneous reactions. The pathway involves the formation of two key intermediates: betalamic acid and cyclo-DOPA.

The biosynthesis begins with the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[14] L-DOPA then serves as a branch point. In one branch, L-DOPA is converted to betalamic acid via the action of DOPA 4,5-dioxygenase (DODA).[15] In the other branch, L-DOPA is oxidized and cyclized to form cyclo-DOPA, a reaction catalyzed by cytochrome P450 enzymes like CYP76AD1.[16] Finally, this compound is formed through the spontaneous condensation of betalamic acid and cyclo-DOPA.[2][17] In many plants, this compound is then glycosylated by enzymes such as this compound 5-O-glucosyltransferase (B5GT) to form betanin.[2]

Betanidin_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (e.g., CYP76AD1/5/6/15) Betalamic_Acid Betalamic Acid L_DOPA->Betalamic_Acid DOPA 4,5-dioxygenase (DODA) cyclo_DOPA cyclo-DOPA L_DOPA->cyclo_DOPA CYP76AD1/3 This compound This compound Betalamic_Acid->this compound Spontaneous Condensation cyclo_DOPA->this compound Betanin Betanin This compound->Betanin This compound 5-O- glucosyltransferase (B5GT)

Biosynthetic pathway of this compound and betanin.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound from plant sources.

Extraction of Betalains

This protocol is a generalized method for the solvent extraction of betalains from fresh plant material, adapted from various sources.[12][13][18]

Materials:

  • Fresh plant material (e.g., Beta vulgaris roots)

  • Extraction solvent: 30-50% aqueous ethanol or methanol, acidified to pH 4.0-5.0 with citric or formic acid

  • Liquid nitrogen

  • Mortar and pestle or blender

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Wash fresh plant material thoroughly with sterile water and cut it into small pieces.[18] For enhanced extraction, freeze the material in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle. This process should be conducted in a darkened environment due to the light sensitivity of betalains.[18][19]

  • Extraction: Suspend the powdered plant material in the extraction solvent at a ratio of approximately 1:10 (w/v).

  • Agitation: Stir the mixture for 30-60 minutes at 4°C in the dark.[19] Ultrasound-assisted extraction (UAE) can be employed to improve efficiency.[12][20]

  • Separation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the solid debris.[19]

  • Filtration: Carefully decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.

  • Concentration: Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation.[8] The resulting concentrated extract contains a mixture of betalains.

Purification of this compound

This protocol describes the purification of this compound from a crude betalain extract using column chromatography.

Materials:

  • Crude betalain extract

  • Sephadex LH-20 or similar size-exclusion chromatography resin

  • Chromatography column

  • Elution solvent: Water adjusted to pH 5-6 with formic acid[19]

  • Fraction collector

  • Spectrophotometer or HPLC system for analysis

Procedure:

  • Column Packing: Prepare a Sephadex LH-20 column by swelling the resin in methanol and then equilibrating it with the elution solvent.[18]

  • Sample Loading: Carefully load the concentrated crude betalain extract onto the top of the column.

  • Elution: Elute the column with the pH-adjusted water at a constant flow rate.[19] The separation process will result in different colored bands moving down the column.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector. The red-violet fractions corresponding to betacyanins (including this compound if present as an aglycone) should be collected.

  • Analysis: Analyze the collected fractions using a spectrophotometer (betacyanins have an absorption maximum around 535-540 nm) or by HPLC to identify the fractions containing pure this compound.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator or by freeze-drying (lyophilization).

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Fresh Plant Material (e.g., Beta vulgaris) Grinding Cryogenic Grinding Plant_Material->Grinding Solvent_Extraction Solvent Extraction (Aqueous Ethanol, pH 4-5) Grinding->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Betalain Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Analysis Analysis (Spectrophotometry/HPLC) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Final_Product Purified this compound Pooling->Final_Product

Experimental workflow for the isolation of this compound.

Signaling Pathways Modulated by Betanin/Betanidin

Betanin, the glycoside of this compound, has been shown to modulate several key cellular signaling pathways, primarily related to its antioxidant and anti-inflammatory effects. These activities are largely attributed to the this compound core structure. One of the most significant pathways is the Nrf2-Keap1-ARE pathway, a critical regulator of cellular antioxidant responses.

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like betanin, Nrf2 is released from Keap1 and translocates to the nucleus.[21] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of antioxidant and cytoprotective enzymes.[22] Betanin has also been reported to influence other pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell growth and proliferation.[23]

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Betanin Betanin/Betanidin Keap1_Nrf2 Keap1-Nrf2 Complex Betanin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasomal_Degradation Proteasomal Degradation Nrf2_cyto->Proteasomal_Degradation inhibition of degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Keap1->Proteasomal_Degradation leads to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Antioxidant_Genes activates

Nrf2-Keap1-ARE signaling pathway modulated by betanin.

Conclusion

This compound stands out as a promising natural compound with significant bioactive potential. This guide has provided a detailed overview of its discovery, biosynthesis, and methods for its isolation and purification. The quantitative data presented highlights the variability in its natural sources, while the detailed protocols offer a practical framework for its extraction and purification in a laboratory setting. Furthermore, the elucidation of its interaction with key cellular signaling pathways, such as the Nrf2-Keap1-ARE pathway, underscores the molecular basis for its antioxidant and cytoprotective effects. This comprehensive information serves as a valuable resource for furthering research into the therapeutic applications of this compound and other betalains.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of Betanidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betanidin is a red-violet betacyanin pigment and the aglycone of betanin, the primary colorant in beetroot (Beta vulgaris). As a member of the betalain family of pigments, this compound possesses a unique chemical structure that contributes to its distinct color, solubility, and significant biological activities. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, offering valuable data and methodologies for researchers in the fields of natural products chemistry, pharmacology, and drug development. The information compiled herein is intended to serve as a foundational resource for the effective study and utilization of this promising bioactive compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 2.1: General and Structural Properties of this compound
PropertyValueReference(s)
Chemical Name (2S)-4-[2-[(2S)-2-carboxy-5,6-dihydroxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid[1]
Molecular Formula C₁₈H₁₆N₂O₈[1]
Molecular Weight 388.33 g/mol [1]
CAS Number 2181-76-2[1]
Appearance Red-violet solid[2]
Table 2.2: Solubility Profile of this compound
SolventSolubilityRemarksReference(s)
Water HighBetalains are inherently water-soluble pigments.[3][4]
Aqueous Buffers (pH 3-7) HighStability is optimal within this pH range.[5]
Ethanol ModerateOften used in aqueous mixtures (e.g., 20-50%) for extraction. Higher concentrations can decrease extractability.[6][7]
Methanol ModerateSimilar to ethanol, often used in aqueous mixtures for extraction.[5]
Nonpolar Solvents (e.g., Hexane, Toluene) Low to InsolubleDue to the polar nature of betalains.[5]
Table 2.3: Thermal and Spectral Properties of this compound
PropertyValueReference(s)
Melting Point Not experimentally determined in available literature.
UV-Vis Absorption Maximum (λmax) ~542 nm[8]
Mass Spectrometry (ESI-MS/MS) Characteristic fragment ion at m/z 389.11 [this compound + H]⁺[9]
Table 2.4: Stability Profile of this compound
ConditionStabilityRemarksReference(s)
pH Stable in the range of 3 to 7; optimal stability between pH 4 and 6.[8]
Temperature Degrades at temperatures above 50°C.[8]
Light and Oxygen Susceptible to degradation upon exposure.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol outlines a standard reversed-phase HPLC method for the separation and quantification of this compound and related betacyanins.

3.1.1 Materials and Equipment

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 1% formic acid

  • Mobile Phase B: Methanol or Acetonitrile

  • This compound standard (if available) or a well-characterized beetroot extract

  • Sample filters (0.45 µm)

  • Autosampler vials

3.1.2 Procedure

  • Sample Preparation: Dissolve the this compound sample or extract in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column Temperature: 25-30°C

    • Flow Rate: 0.8 - 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 538 nm for betacyanins.[10]

    • Gradient Elution: A typical gradient would be to start with a high concentration of mobile phase A and gradually increase the concentration of mobile phase B to elute the compounds. An example gradient is as follows:

      • 0-2 min: 5% B

      • 2-20 min: 5-40% B

      • 20-25 min: 40-100% B

      • 25-30 min: 100% B (hold)

      • 30-35 min: 100-5% B (return to initial conditions)

      • 35-40 min: 5% B (equilibration)

  • Data Analysis: Identify this compound based on its retention time compared to a standard or its characteristic UV-Vis spectrum from the PDA detector. Quantification can be performed by creating a calibration curve with a known standard.

UV-Vis Spectrophotometry for Quantification

This method is used for the rapid quantification of total betacyanins, including this compound, in a sample.

3.2.1 Materials and Equipment

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • pH 6.5 phosphate buffer

  • Volumetric flasks and pipettes

3.2.2 Procedure

  • Sample Preparation: Dissolve a known amount of the sample in pH 6.5 phosphate buffer. Dilute the sample with the buffer to obtain an absorbance reading in the linear range of the spectrophotometer (typically 0.2-0.8).[4]

  • Measurement:

    • Set the spectrophotometer to read absorbance at 538 nm (for betacyanins) and 600 nm (for impurity correction).[4]

    • Use the pH 6.5 phosphate buffer as a blank.

    • Measure the absorbance of the diluted sample at both wavelengths.

  • Calculation: The concentration of betacyanins (as this compound equivalents) can be calculated using the Beer-Lambert law:

    • A_corr = A₅₃₈ - A₆₀₀

    • Concentration (mg/L) = (A_corr * DF * MW) / (ε * L)

      • Where:

        • A_corr = Corrected absorbance

        • DF = Dilution factor

        • MW = Molecular weight of this compound (388.33 g/mol )

        • ε = Molar extinction coefficient of this compound (approximately 54,000 L·mol⁻¹·cm⁻¹ in water)[11]

        • L = Path length of the cuvette (1 cm)

Mass Spectrometry (LC-MS/MS) for Structural Confirmation

This protocol provides a general method for the identification and structural confirmation of this compound using liquid chromatography coupled with tandem mass spectrometry.

3.3.1 Materials and Equipment

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • HPLC system and column as described in section 3.1

  • Mobile phases compatible with MS (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

3.3.2 Procedure

  • Sample Infusion: Prepare the sample as for HPLC analysis (section 3.1.2).

  • LC Separation: Perform chromatographic separation using the HPLC conditions outlined previously, ensuring the mobile phases are MS-compatible.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan mode to identify the parent ion of this compound ([M+H]⁺ at m/z 389.11).

    • Tandem MS (MS/MS): Select the parent ion at m/z 389.11 for fragmentation. Analyze the resulting product ions to confirm the structure.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

This assay measures the antioxidant capacity of this compound by its ability to scavenge the stable radical cation ABTS•+.[12]

3.4.1 Materials and Equipment

  • Spectrophotometer or microplate reader capable of reading at 734 nm

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffered saline (PBS) or ethanol

3.4.2 Procedure

  • Preparation of ABTS•+ stock solution:

    • Dissolve ABTS in water to a final concentration of 7 mM.

    • Mix the ABTS solution with 2.45 mM potassium persulfate solution in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ radical cation.

  • Preparation of working ABTS•+ solution:

    • Dilute the ABTS•+ stock solution with PBS (for hydrophilic samples) or ethanol (for lipophilic samples) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Prepare a series of Trolox standards of known concentrations.

    • Add a small volume of the this compound sample or Trolox standard to a cuvette or microplate well.

    • Add a larger volume of the working ABTS•+ solution and mix.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage inhibition of absorbance for each sample and standard.

    • Plot a calibration curve of percentage inhibition versus Trolox concentration.

    • Determine the TEAC value of the this compound sample by comparing its percentage inhibition to the Trolox calibration curve. The result is expressed as µmol Trolox equivalents per gram or mole of this compound.

Signaling Pathways and Logical Relationships

This compound, as a bioactive betacyanin, is implicated in modulating key cellular signaling pathways related to antioxidant defense and inflammation. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms.

Betanidin_Antioxidant_Pathway cluster_nucleus Inside Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Activates Transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Leads to Nrf2_n->ARE Binds to

Caption: this compound's role in the Nrf2-mediated antioxidant pathway.

Betanidin_Anti_inflammatory_Pathway cluster_nucleus Inside Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK InflammatoryStimuli->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocation NFκB_n NF-κB ProInflammatoryGenes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Inflammation Inflammation ProInflammatoryGenes->Inflammation Leads to NFκB_n->ProInflammatoryGenes Activates Transcription

Caption: this compound's inhibitory effect on the NF-κB inflammatory pathway.

Conclusion

This compound presents a compelling profile as a natural bioactive compound with well-defined physicochemical properties that are crucial for its application in research and development. Its high water solubility and characteristic spectral properties facilitate its extraction and quantification. While its stability is dependent on environmental factors such as pH and temperature, understanding these parameters allows for the optimization of its handling and formulation. The methodologies provided in this guide offer a robust framework for the consistent and accurate characterization of this compound. Furthermore, its involvement in key cellular signaling pathways underscores its potential as a therapeutic agent. This technical guide serves as a comprehensive resource to support the ongoing investigation and application of this compound in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Betanidin from Beetroot (Beta vulgaris)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betanidin, the aglycone of the red-violet pigment betanin, is a bioactive compound found in beetroot (Beta vulgaris). As a member of the betacyanin class of pigments, this compound has garnered significant interest within the scientific and pharmaceutical communities due to its potent antioxidant and anti-inflammatory properties.[1][2] Preclinical studies have suggested its potential in modulating various signaling pathways implicated in chronic diseases, making it a promising candidate for nutraceutical and drug development.[3]

These application notes provide a comprehensive overview of the methods for extracting betalain-rich extracts from beetroot and subsequently obtaining this compound through hydrolysis. Detailed protocols for conventional and advanced extraction techniques are presented, along with a method for the conversion of betanin to this compound.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and preserving the stability of betalains from beetroot. The following tables summarize quantitative data from various studies on different extraction techniques.

Table 1: Conventional Solvent Extraction Parameters and Yields

Solvent SystemSolid-to-Solvent RatioTemperature (°C)Extraction Time (min)Betalain Yield (mg/g DW)Reference
Water (acidified)1:522600.377 (betanin)[2][4]
50% Ethanol (acidified with 1.5% citric acid)1:1052.549.91.44[5]
30% Ethanol (v/v) acidified to pH 5.0Not Specified30300 - 3.06[6]
Ethanol:Water (1:1) with 40 mM ascorbic acidNot SpecifiedMicrowave-AssistedNot Specified1.87 (betacyanins)[6]
Water1:550Not SpecifiedHighest betanin concentration[7]

Table 2: Advanced Extraction Techniques and Their Efficacy

Extraction MethodKey ParametersEffect on YieldReference
Ultrasound-Assisted Extraction (UAE)30% aqueous ethanol, 30 min, 30°CBetalain extraction of 0 - 3.06 mg/g[6]
Ultrasound-Assisted Extraction (UAE)25% aqueous ethanol, 90 min, 52°CBetacyanin content of 4.24 mg/g[6]
Pulsed Electric Field (PEF)4.38 kV/cm intensity329% increase in betanin extraction[7]
Deep Eutectic Solvents (DES)MgCl2·6H2O:Urea (2:1)Comparable to water extraction, enhanced stability[8]

Experimental Protocols

The following are detailed methodologies for the extraction of betalains from beetroot and the subsequent hydrolysis to obtain this compound.

Protocol 1: Conventional Solid-Liquid Extraction of Betalains

This protocol describes a standard method for extracting betalains using a solvent system.

Materials:

  • Fresh beetroot

  • Ethanol (96%)

  • Citric acid

  • Distilled water

  • Blender or homogenizer

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Wash fresh beetroots thoroughly, peel, and cut into small pieces. For dried powder, freeze-dry the pieces and grind them into a fine powder.[6]

  • Solvent Preparation: Prepare a 50% (v/v) aqueous ethanol solution. Acidify the solvent to a pH of 4.0-5.0 using citric acid to enhance pigment stability.[6][7]

  • Extraction:

    • Mix the beetroot material (fresh or powdered) with the acidified ethanol solvent at a solid-to-solvent ratio of 1:10 (w/v).

    • Agitate the mixture on an orbital shaker at room temperature for 60 minutes.[2] For potentially higher yields, the extraction can be performed at a controlled temperature of approximately 50°C.[5]

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining particulates.

  • Solvent Removal: Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation of the pigments.

  • Storage: Store the concentrated betalain extract at -20°C in the dark.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Betalains

This protocol utilizes ultrasonic waves to enhance the extraction efficiency.

Materials:

  • Beetroot powder (freeze-dried)

  • 30% (v/v) aqueous ethanol

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation: Suspend the beetroot powder in 30% aqueous ethanol at a 1:20 solid-to-solvent ratio.

  • Ultrasonication:

    • Place the suspension in an ultrasonic bath or use a probe sonicator.

    • Apply ultrasound at a frequency of 20-40 kHz for 30 minutes at a controlled temperature of 30°C.[6]

  • Separation and Concentration: Follow steps 4 and 5 from Protocol 1 to separate the solid material and concentrate the extract.

  • Storage: Store the concentrated extract at -20°C in a light-protected container.

Protocol 3: Acid Hydrolysis of Betanin to this compound

This protocol describes the conversion of betanin in the purified extract to its aglycone, this compound.

Materials:

  • Concentrated betalain extract (from Protocol 1 or 2)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) for neutralization

  • pH meter

  • Chromatography system for purification (e.g., preparative HPLC or column chromatography)

Procedure:

  • Acidification:

    • Dilute the betalain extract in distilled water.

    • Adjust the pH of the solution to approximately 2.0 by the dropwise addition of 1M HCl while stirring. Betanin is known to be unstable at this acidic pH, which facilitates hydrolysis.[6]

  • Hydrolysis Reaction:

    • Gently heat the acidified extract to 40-50°C for a period of 30-60 minutes to accelerate the hydrolysis of the glycosidic bond, cleaving glucose from betanin to yield this compound.[9] Monitor the reaction progress using analytical HPLC if available.

  • Neutralization:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution to a pH of 4.0-5.0 by adding 1M NaOH. This is the optimal pH range for this compound stability.

  • Purification of this compound:

    • The resulting solution containing this compound, unreacted betanin, and other degradation products can be purified using chromatographic techniques.

    • Reversed-phase HPLC or ion-exchange chromatography are effective methods for isolating this compound.

  • Storage: Store the purified this compound fractions at -80°C in the dark to prevent degradation.

Visualizations

Experimental Workflows

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_hydrolysis Hydrolysis & Purification Beetroot Fresh Beetroot WashPeel Wash & Peel Beetroot->WashPeel Cut Cut into Pieces WashPeel->Cut FreezeDry Freeze-Dry Cut->FreezeDry Grind Grind to Powder FreezeDry->Grind Solvent Solvent Addition (e.g., 50% Ethanol, acidified) Grind->Solvent Extraction Extraction (Maceration or UAE) Solvent->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration Centrifuge->Filter Evaporate Rotary Evaporation (<40°C) Filter->Evaporate Extract Crude Betalain Extract Evaporate->Extract Acidify Acidification (pH 2.0) Extract->Acidify Heat Gentle Heating Acidify->Heat Neutralize Neutralization (pH 4-5) Heat->Neutralize Purify Chromatography Neutralize->Purify This compound Purified this compound Purify->this compound

Caption: General workflow for the extraction of betalains and purification of this compound.

Signaling Pathway

Betanin, the precursor to this compound, has been shown to exhibit gene-regulatory activity, partly through the Nrf2 signaling pathway, which is crucial for antioxidant defense.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Betanin Betanin / this compound ROS Reactive Oxygen Species (ROS) Betanin->ROS Scavenges Keap1 Keap1 Betanin->Keap1 Inactivates ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Ubiquitination) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Enzymes Phase II Enzymes & Antioxidant Proteins (e.g., HO-1, NQO1) ARE->Enzymes Induces Transcription Cell Cellular Protection Enzymes->Cell Nrf2_n->ARE Binds

Caption: Simplified Nrf2 signaling pathway modulated by betanin/betanidin.

References

Application Notes and Protocols: Ultrasound-Assisted Extraction of Betanidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ultrasound-assisted extraction (UAE) of betanidin from plant sources, primarily Beta vulgaris (beetroot). This compound, the aglycone of betanin, is a red-violet betacyanin pigment with significant antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[1][2][3][4] Ultrasound-assisted extraction is a green and efficient technology that enhances the recovery of bioactive compounds from plant matrices.[5]

Introduction to this compound and Ultrasound-Assisted Extraction

Betalains are water-soluble nitrogenous pigments found in plants of the order Caryophyllales.[6] They are divided into two main groups: the red-violet betacyanins and the yellow-orange betaxanthins. The most abundant betacyanin in beetroot is betanin (this compound-5-O-β-D-glucoside).[7] this compound is the aglycone of betanin and can be obtained by the hydrolysis of the glycosidic bond.[2][8]

Ultrasound-assisted extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, leading to enhanced mass transfer of intracellular components into the solvent. This technique offers several advantages over conventional extraction methods, including reduced extraction time and solvent consumption, and improved extraction yields.[5][9]

Experimental Protocols

This section details the protocols for the extraction of betanin, the precursor to this compound, using UAE, followed by the hydrolysis of betanin to yield this compound.

Protocol 1: Ultrasound-Assisted Extraction of Betanin from Beta vulgaris

This protocol is optimized for the extraction of betanin from beetroot.

Materials and Equipment:

  • Fresh beetroot or beetroot powder

  • Distilled water or ethanol solutions

  • Formic acid or citric acid (for pH adjustment)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator (optional)

  • Freeze-dryer (optional)

Methodology:

  • Sample Preparation:

    • If using fresh beetroot, wash, peel, and cut it into small pieces.

    • The beetroot pieces can be lyophilized (freeze-dried) to obtain a dry powder, which can improve extraction efficiency.[6]

  • Solvent Selection:

    • Aqueous ethanol (30-50% v/v) is a commonly used and effective solvent for betalain extraction.[6]

    • The addition of a small amount of acid (e.g., 1% formic acid) to adjust the pH to around 4-5 can improve the stability of betalains.[6]

  • Ultrasound-Assisted Extraction:

    • Mix the beetroot material (fresh or powdered) with the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 to 1:30 g/mL).[10]

    • Place the mixture in an ultrasonic bath or use a probe sonicator.

    • Apply ultrasound at a specific frequency (e.g., 37 kHz) and power (e.g., 100-250 W) for a defined period (e.g., 20-60 minutes).[10][11] The temperature should be controlled, typically between 30-50°C, to prevent degradation of the pigments.[6]

  • Separation and Concentration:

    • After extraction, separate the solid material from the liquid extract by centrifugation followed by filtration.

    • The solvent can be removed from the extract using a rotary evaporator under reduced pressure to concentrate the betanin extract.

    • The concentrated extract can be freeze-dried to obtain a stable powder.

Protocol 2: Hydrolysis of Betanin to this compound

This protocol describes the acid-catalyzed hydrolysis of the extracted betanin to produce this compound.

Materials and Equipment:

  • Betanin extract (from Protocol 1)

  • Hydrochloric acid (HCl) or other suitable acid

  • pH meter

  • Heating apparatus (e.g., water bath)

  • Stirring plate

  • Neutralizing agent (e.g., sodium hydroxide)

  • Purification system (e.g., column chromatography) - optional

Methodology:

  • Acid Hydrolysis:

    • Dissolve the betanin extract in an aqueous solution.

    • Adjust the pH of the solution to a low value (e.g., pH < 2) using an acid like HCl. Betanin is known to undergo hydrolysis under acidic conditions.[8]

    • Heat the solution at a controlled temperature (e.g., 40-60°C) for a specific duration. The exact time will need to be optimized to maximize the yield of this compound while minimizing degradation.

  • Neutralization:

    • After the hydrolysis is complete, cool the solution and neutralize it by carefully adding a base (e.g., NaOH) to a pH of around 4-5, where this compound is more stable.

  • Purification (Optional):

    • The resulting solution containing this compound can be further purified using chromatographic techniques like column chromatography to isolate this compound from other components.

Data Presentation

The following tables summarize quantitative data from various studies on the ultrasound-assisted extraction of betalains.

Table 1: Comparison of UAE Parameters for Betalain Extraction from Beetroot

ParameterValueSource
Solvent30% Aqueous Ethanol[6]
Temperature30°C[6]
Extraction Time30 min[6]
pH5.0 (acidified with formic acid)[6]
Yield ~3.06 mg/g (total betalains) [6]

Table 2: Optimization of UAE for Betalains from Beetroot Waste Stalks

ParameterOptimal ValueSource
Power Intensity79.8 W/cm²[4]
Solid-Solvent Ratio22.4 g/mL[4]
Sonication Time26.7 min[4]
Yield (Betacyanin) 3.0 mg/g [4]
Yield (Betaxanthin) 4.36 mg/g [4]

Table 3: Comparison of Extraction Methods for Betalains from Beetroot Pomace

Extraction MethodBetacyanins Yield Increase (vs. CE & EAE)Betaxanthins Yield Increase (vs. CE & EAE)Total Betalains Yield Increase (vs. CE & EAE)Source
UAE54%11%36%[9][12]

CE: Conventional Extraction, EAE: Enzyme-Assisted Extraction

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the ultrasound-assisted extraction of this compound.

G cluster_preparation Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_separation Separation & Concentration cluster_hydrolysis Hydrolysis Beetroot Beta vulgaris (Beetroot) Preparation Washing, Peeling, Cutting Beetroot->Preparation Lyophilization Lyophilization (Optional) Preparation->Lyophilization UAE Ultrasonication (e.g., 37 kHz, 30-50°C, 20-60 min) Lyophilization->UAE Solvent Aqueous Ethanol (30-50%) + Acid Solvent->UAE Centrifugation Centrifugation & Filtration UAE->Centrifugation Concentration Rotary Evaporation Centrifugation->Concentration Drying Freeze-Drying Concentration->Drying BetaninExtract Betanin Extract Drying->BetaninExtract AcidHydrolysis Acid Hydrolysis (pH < 2) BetaninExtract->AcidHydrolysis Neutralization Neutralization AcidHydrolysis->Neutralization This compound This compound Neutralization->this compound

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Signaling Pathways Modulated by this compound/Betanin

Betanin and its aglycone, this compound, have been shown to exert anti-inflammatory and antioxidant effects by modulating key signaling pathways.

4.2.1. NF-κB Signaling Pathway

Betanin can suppress the pro-inflammatory NF-κB (Nuclear Factor kappa-B) pathway.

G Betanin Betanin / this compound IKK IKK Activation Betanin->IKK Inhibits IkB IκBα Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, IL-1β) NFkB_translocation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation

Caption: Betanin's Inhibition of the NF-κB Pathway.

4.2.2. Nrf2 Signaling Pathway

Betanin can induce the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant enzymes.[1]

G Betanin Betanin / this compound Nrf2_dissociation Nrf2 Dissociation from Keap1 Betanin->Nrf2_dissociation Induces Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_dissociation->Nrf2_translocation ARE_binding Nrf2 Binds to ARE Nrf2_translocation->ARE_binding Gene_expression Antioxidant Gene Expression (HO-1, NQO1) ARE_binding->Gene_expression Antioxidant_response Cellular Antioxidant Response Gene_expression->Antioxidant_response

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Betanidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betanidin, the aglycone of betanin, is a prominent member of the betacyanin family of red-violet pigments found in plants of the order Caryophyllales, such as beetroot (Beta vulgaris) and cactus pear (Opuntia ficus-indica). As a potent antioxidant with potential applications in the food, pharmaceutical, and cosmetic industries, obtaining high-purity this compound is crucial for detailed characterization, bioactivity studies, and its use as an analytical standard. This application note provides a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol includes an initial hydrolysis step to convert the more abundant betanin to its aglycone, this compound, followed by chromatographic purification.

Data Presentation

The efficiency of the HPLC purification protocol can be evaluated by several quantitative parameters. The following table summarizes typical data obtained during the analysis and purification of betacyanins. Please note that specific values for this compound may vary depending on the starting material and the specific instrumentation used.

ParameterTypical ValueSource
HPLC Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[1][2]
Detection Wavelength (λmax) ~538 nm[1]
Retention Time (this compound) Varies (typically shorter than betanin)[2]
Purity Achieved >95%[3]
Yield Dependent on starting material and hydrolysis efficiency[4]
Limit of Detection (LOD) 5.74 nmol/L[2]
Limit of Quantitation (LOQ) 17.22 nmol/L[2]

Experimental Protocols

Sample Preparation: Extraction and Hydrolysis of Betanin to this compound

This initial step is critical for obtaining a crude extract enriched with this compound from a natural source like beetroot.

Materials and Reagents:

  • Fresh red beetroot

  • Methanol/water (80/20 v/v)

  • Hydrochloric acid (HCl) or a suitable β-glucosidase enzyme

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (0.45 µm syringe filters)

Procedure:

  • Extraction:

    • Wash and chop fresh red beetroots into small pieces.

    • Extract the chopped beetroot with an 80% methanol/water solution at a solid-to-liquid ratio of 1:5 (g/mL).

    • Stir the mixture for 30 minutes, protecting it from light to prevent photodegradation.

    • Centrifuge the mixture to pellet the solid plant material.

    • Collect the supernatant containing the crude betalain extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Hydrolysis (Choose one method):

    • Acid Hydrolysis: Adjust the pH of the concentrated extract to approximately 1.0 with HCl and heat gently. Monitor the conversion of betanin to this compound using analytical HPLC. Neutralize the solution upon completion.[5]

    • Enzymatic Hydrolysis: Incubate the concentrated extract with β-glucosidase at an optimal temperature and pH as per the enzyme manufacturer's instructions. This method is generally milder and more specific.[6]

  • Final Preparation:

    • After hydrolysis, filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Purification Protocol

This protocol is designed for a standard semi-preparative RP-HPLC system.

Instrumentation and Conditions:

  • HPLC System: A semi-preparative HPLC system equipped with a diode array detector (DAD) or a UV-Vis detector, a fraction collector, and a data acquisition system.

  • Chromatographic Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

  • Gradient Elution: A linear gradient from 10% to 40% B over 30 minutes is a good starting point. The gradient may need to be optimized to achieve baseline separation of this compound from other components.

  • Flow Rate: 3-5 mL/min.

  • Detection Wavelength: 538 nm.

  • Injection Volume: 500 µL to 2 mL, depending on the column dimensions and sample concentration.

  • Column Temperature: 25°C.

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Inject the prepared and filtered sample onto the column.

  • Run the gradient elution program.

  • Monitor the chromatogram in real-time and collect the fraction corresponding to the this compound peak.

  • Pool the collected fractions from multiple runs if necessary to obtain the desired quantity of pure this compound.

Post-Purification Handling

Procedure:

  • Solvent Evaporation: Evaporate the mobile phase from the collected fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound as a solid.

  • Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC-DAD and/or LC-MS.

  • Storage: Store the purified this compound in a solid, lyophilized form at -20°C or lower, protected from light and moisture, to prevent degradation.

Visualizations

Experimental Workflow for this compound Purification

Betanidin_Purification_Workflow Start Start: Fresh Beetroot Extraction Extraction (80% Methanol/Water) Start->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Concentration Concentration (Rotary Evaporator) Centrifugation->Concentration Hydrolysis Hydrolysis (Acid or Enzymatic) Concentration->Hydrolysis Filtration Filtration (0.45 µm) Hydrolysis->Filtration HPLC Semi-Preparative HPLC (C18 Column) Filtration->HPLC Fraction_Collection Fraction Collection (this compound Peak) HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation (Lyophilization) Fraction_Collection->Solvent_Evaporation Purity_Analysis Purity Analysis (Analytical HPLC/LC-MS) Solvent_Evaporation->Purity_Analysis Storage Storage (-20°C, Dark, Dry) Purity_Analysis->Storage End End: Purified this compound Storage->End

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic Crude_Extract Crude Betalain Extract Hydrolyzed_Extract Hydrolyzed Extract (Contains this compound) Crude_Extract->Hydrolyzed_Extract Hydrolysis Purified_this compound Purified This compound Hydrolyzed_Extract->Purified_this compound HPLC Purification Impurities Other Compounds & Impurities Hydrolyzed_Extract->Impurities Separation

Caption: Logical flow of the purification process.

References

Application Note: Spectrophotometric Quantification of Betanidin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Betanidin is the aglycone of betanin, the primary red-violet pigment found in plants of the order Caryophyllales, such as beetroot (Beta vulgaris) and prickly pear (Opuntia).[1] As a member of the betacyanin class of betalain pigments, this compound possesses significant antioxidant properties, making it a compound of interest for researchers in the pharmaceutical, nutraceutical, and food science industries.[2][3] Spectrophotometry offers a rapid, cost-effective, and accessible method for the quantification of betacyanins.[3] This method relies on the principle of the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. Betacyanins, including this compound, exhibit a characteristic maximum absorbance in the visible spectrum, which allows for their quantification.[4][5]

Principle of the Assay

The quantification of this compound by spectrophotometry is based on measuring its absorbance at its specific maximum wavelength (λmax). This compound has a characteristic absorption maximum around 542 nm.[5][6] By measuring the absorbance of a this compound-containing solution at this wavelength, its concentration can be determined using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) is known. It is crucial to note that other betacyanins, such as betanin (λmax ≈ 535-538 nm), have overlapping absorption spectra.[5][7] Therefore, this method is most accurate for purified this compound solutions. In complex mixtures like plant extracts, the method quantifies total betacyanins, and results are often expressed as "betanin equivalents" or "betacyanin content." For specific quantification of this compound in a mixture, chromatographic separation (e.g., HPLC) is recommended prior to spectrophotometric detection.[8]

Key Spectroscopic and Physicochemical Parameters

Quantitative analysis relies on accurate spectroscopic constants. The parameters for this compound and the closely related betanin are summarized below for reference.

CompoundMolar Mass ( g/mol )λmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Solvent/Conditions
This compound 388.33 (approx.)~54254,000Not specified
Betanin 550.47~535 - 53860,000 - 65,000Water / Various Buffers

Data compiled from multiple sources.[5][8][9]

Detailed Experimental Protocol

This protocol outlines the steps for sample preparation and spectrophotometric measurement for the quantification of this compound.

Materials and Reagents
  • Spectrophotometer: UV-Visible spectrophotometer capable of scanning from 200-800 nm.

  • Cuvettes: 1 cm path length quartz or polystyrene cuvettes.

  • Analytical Balance

  • Centrifuge and tubes (e.g., 2 mL microcentrifuge tubes)

  • Micropipettes and tips

  • Vortex Mixer

  • Extraction Buffer: 50% (v/v) Methanol containing 1 mM Ascorbic Acid and 0.5% Formic Acid. Ascorbic acid is added to prevent oxidation.[9][10]

  • Dilution Solvent: Deionized or Milli-Q water.

  • This compound Standard (if available for calibration curve)

Sample Preparation (from Plant Tissue)
  • Harvesting: Collect 20-50 mg of fresh or frozen plant tissue suspected to contain this compound. Keep samples on ice to minimize degradation.[9]

  • Homogenization: Place the tissue in a 2 mL microcentrifuge tube. Grind the tissue thoroughly using a micro-pestle.[9][10]

  • Extraction: Add the Extraction Buffer at a 10% w/v ratio. For example, for 40 mg of tissue, add 400 µL of Extraction Buffer.[9][10]

  • Vortexing: Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the colored supernatant to a new, clean tube. This is your crude extract.

  • Dilution: Dilute the extract with deionized water to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.2 - 1.0).[9] A 10 to 20-fold dilution is often a good starting point. Record the dilution factor (DF).

Spectrophotometric Measurement
  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Blanking: Use the dilution solvent (deionized water or the extraction buffer, if appropriate) to zero the spectrophotometer at the measurement wavelength.

  • Wavelength Scan (Optional but Recommended): To confirm the λmax, scan the diluted extract from 400 nm to 700 nm. The peak absorbance for this compound should be near 542 nm.

  • Absorbance Reading: Measure the absorbance (A) of the diluted sample at the determined λmax (e.g., 542 nm). It is also recommended to measure absorbance at 600 nm to correct for turbidity or haze, although this is more common for betanin quantification in beetroot juice.[3]

Calculation of this compound Concentration

The concentration of this compound (BC) in the original sample is calculated using the Beer-Lambert law formula.

Formula: BC (mg/L) = (A × DF × MW × 1000) / (ε × L)

Where:

  • A = Absorbance at λmax (~542 nm)

  • DF = Dilution Factor

  • MW = Molecular Weight of this compound (~388.33 g/mol )

  • 1000 = Conversion factor from g/L to mg/L

  • ε = Molar extinction coefficient of this compound (54,000 L·mol⁻¹·cm⁻¹)[8]

  • L = Path length of the cuvette (typically 1 cm)

Visualized Workflows and Relationships

General Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to the final calculation of this compound concentration.

G cluster_prep Sample Preparation cluster_measure Spectrophotometry cluster_calc Data Analysis A 1. Collect 20-50 mg of Plant Tissue B 2. Homogenize with Micro-Pestle A->B C 3. Add Extraction Buffer (50% MeOH + Stabilizers) B->C D 4. Vortex & Centrifuge (10,000 x g, 10 min) C->D E 5. Collect Supernatant D->E F 6. Dilute Supernatant (Record Dilution Factor) E->F G 7. Blank Spectrophotometer with Solvent F->G H 8. Measure Absorbance at λmax (~542 nm) G->H I 9. Calculate Concentration using Beer-Lambert Law H->I J Final Result: This compound Conc. (mg/L)

Caption: Workflow for this compound Quantification.

Chemical Relationship of this compound and Betanin

This compound is the core structure (aglycone) of betanin. Understanding this relationship is key to interpreting spectrophotometric data from complex extracts.

G This compound This compound (Aglycone) Betanin Betanin (this compound-5-O-β-glucoside) This compound->Betanin + Glycosylation - H₂O Glucose Glucose Betanin->this compound + Hydrolysis + H₂O

Caption: Relationship between this compound and Betanin.

Data Presentation and Interpretation

Results should be recorded systematically. Below is an example table for organizing experimental data.

Sample IDMass (mg)Extraction Buffer (µL)Dilution Factor (DF)Absorbance at 542 nm (A)Calculated Conc. (mg/L)
Control_145.2452200.582243.6
Treated_146.1461200.715299.3
Treated_244.8448200.701293.5

Factors Influencing Stability and Measurement

The accuracy of quantification is highly dependent on the stability of this compound during extraction and measurement. Key factors must be controlled.

FactorInfluence on this compound Stability and MeasurementRecommendations
pH Betacyanins are most stable in a slightly acidic pH range of 3 to 7.[7] Below pH 3, a slight color change and decrease in absorption intensity may occur.[4] Stability decreases significantly under alkaline conditions.Maintain the pH of extracts between 4 and 6. Use buffered solutions if necessary for storage.
Temperature This compound is susceptible to thermal degradation.[7] Elevated temperatures cause a decrease in absorbance at the λmax, indicating pigment loss.Perform extractions on ice or at 4°C. Store extracts at low temperatures (4°C for short-term, -80°C for long-term) and away from heat sources.[9]
Light & Oxygen Exposure to light and oxygen can accelerate the degradation of this compound (photodegradation and oxidation), leading to inaccurate, lower concentration readings.[11]Work in low-light conditions where possible. Use amber-colored tubes for storage and minimize headspace in containers to reduce oxygen exposure.

Limitations and Considerations

  • Specificity: As noted, standard spectrophotometry cannot distinguish between this compound, betanin, and other betacyanins in a mixture due to overlapping spectra. The reported value is typically for total betacyanins.

  • Interfering Compounds: Crude extracts may contain other compounds that absorb light in the same region, potentially leading to an overestimation of the concentration.[8]

  • Standard Availability: The accuracy of the molar extinction coefficient method depends on the purity of the published constant. For highest accuracy, a calibration curve using a pure this compound standard is ideal but may be limited by commercial availability.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Betanidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betanidin is the aglycone of betanin, the primary betacyanin pigment found in beetroot (Beta vulgaris). As a member of the betalain family, this compound exhibits potent antioxidant properties due to its chemical structure, which is rich in electron-donating hydroxyl and imino groups.[1] These properties make it a compound of significant interest for applications in the pharmaceutical, nutraceutical, and cosmetic industries. The evaluation of its antioxidant capacity is crucial for standardizing extracts and developing new products.

This document provides detailed protocols for common in vitro antioxidant activity assays—DPPH, ABTS, FRAP, and ORAC—that are applicable to the assessment of this compound.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound and its glycoside form, Betanin, has been evaluated using various in vitro assays. The following table summarizes representative data from the literature. It is important to note that values can vary depending on the specific experimental conditions, such as pH, solvent, and reaction time.

Antioxidant AssayCompoundResultReference
DPPH Radical Scavenging Activity BetaninEC50: 3.4 - 8.4 µM[2]
ABTS Radical Scavenging Activity BetaninTEAC: up to 4.7 ± 0.3[2]
Peroxyl Radical Scavenging This compound10.70 ± 0.01 mol-TE/mol[3]
Nitric Oxide Radical Scavenging This compoundIC50: 6.81 µM[3]

Note: EC50 (half-maximal effective concentration) represents the concentration of the antioxidant required to scavenge 50% of the free radicals. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.

Experimental Workflow and Mechanisms

The antioxidant activity of this compound can be attributed to its ability to neutralize free radicals through various mechanisms. The general workflow for assessing this activity in vitro involves preparing the sample and reagents, initiating the reaction, and measuring the change in absorbance or fluorescence over time.

G General Workflow for In Vitro Antioxidant Assays A Sample Preparation (this compound Solution) C Reaction Initiation (Mixing of Sample and Reagent) A->C B Reagent Preparation (e.g., DPPH, ABTS•+, FRAP reagent) B->C D Incubation (Controlled Time and Temperature) C->D E Signal Detection (Spectrophotometry/Fluorometry) D->E F Data Analysis (Calculation of IC50/TEAC) E->F

Caption: General workflow for in vitro antioxidant assays.

This compound primarily acts as an antioxidant through mechanisms such as Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer-Proton Transfer (SET-PT).[4] These mechanisms involve the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it.

G Chemical Mechanisms of this compound Antioxidant Activity cluster_0 This compound (BH) cluster_1 Free Radical (R•) This compound This compound (BH) HAT Hydrogen Atom Transfer (HAT) This compound->HAT SPLET Sequential Proton Loss Electron Transfer (SPLET) This compound->SPLET SET_PT Single Electron Transfer- Proton Transfer (SET-PT) This compound->SET_PT Radical Free Radical (R•) Radical->HAT Radical->SET_PT Neutralized Radical (RH)\n+ this compound Radical (B•) Neutralized Radical (RH) + this compound Radical (B•) HAT->Neutralized Radical (RH)\n+ this compound Radical (B•) This compound Anion (B-)\n+ Proton (H+) This compound Anion (B-) + Proton (H+) SPLET->this compound Anion (B-)\n+ Proton (H+) This compound Cation Radical (BH•+)\n+ Radical Anion (R-) This compound Cation Radical (BH•+) + Radical Anion (R-) SET_PT->this compound Cation Radical (BH•+)\n+ Radical Anion (R-) This compound Radical (B•)\n+ Electron (e-) This compound Radical (B•) + Electron (e-) This compound Anion (B-)\n+ Proton (H+)->this compound Radical (B•)\n+ Electron (e-) This compound Radical (B•)\n+ Electron (e-)->Radical This compound Radical (B•)\n+ Neutralized Radical (RH) This compound Radical (B•) + Neutralized Radical (RH) This compound Cation Radical (BH•+)\n+ Radical Anion (R-)->this compound Radical (B•)\n+ Neutralized Radical (RH)

Caption: Chemical mechanisms of this compound's antioxidant action.

At a cellular level, betalains, including this compound, can modulate signaling pathways involved in the endogenous antioxidant response, such as the Nrf2 pathway.

G Cellular Antioxidant Action via Nrf2 Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: this compound's influence on the Nrf2 cellular antioxidant pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance at 517 nm.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay:

    • To each well of a 96-well microplate, add 20 µL of the this compound solution (or standard/blank).

    • Add 180 µL of the DPPH working solution to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution with methanol.

    • Abs_sample is the absorbance of the DPPH solution with the this compound sample or standard.

    • The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound sample

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Assay:

    • Add 10 µL of the this compound solution (or standard/blank) to each well of a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of a blue-colored complex, and the increase in absorbance is measured at 593 nm.

Materials:

  • This compound sample

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using ferrous sulfate solutions of known concentrations.

  • Assay:

    • Add 20 µL of the this compound solution (or standard/blank) to each well.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound sample

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (as a positive control)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer (prepare fresh daily).

    • Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using Trolox.

  • Assay:

    • To each well of a black 96-well microplate, add 25 µL of the this compound solution (or standard/blank).

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement: Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes at 37°C.

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.

References

Synthesis of Betanidin from L-DOPA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of betanidin, a potent antioxidant and natural colorant, using L-3,4-dihydroxyphenylalanine (L-DOPA) as a starting material. The primary focus is on the enzymatic synthesis utilizing recombinant enzymes, which offers a specific and controlled production method. A semi-synthetic approach starting from the related compound betanin is also outlined.

Introduction

This compound is the aglycone of betanin, the primary red-violet pigment found in beetroot (Beta vulgaris). It belongs to the betacyanin class of betalains, which are tyrosine-derived pigments. Due to its antioxidant properties and natural origin, this compound is of significant interest in the pharmaceutical, food, and cosmetic industries. The synthesis of this compound from L-DOPA is a key process that mimics the natural biosynthetic pathway and allows for the production of this valuable compound for research and development.

The core of this compound synthesis from L-DOPA involves two key enzymatic steps: the formation of cyclo-DOPA and the generation of betalamic acid. These two intermediates then spontaneously condense to form this compound.[1][2]

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound from L-DOPA is achieved through the coordinated action of two key enzymes, typically produced via heterologous expression in a microbial host such as Saccharomyces cerevisiae (baker's yeast).[3][4]

  • Cytochrome P450 enzyme (CYP76AD1): This enzyme catalyzes the oxidation and subsequent cyclization of L-DOPA to form cyclo-DOPA.[5][6]

  • L-DOPA 4,5-dioxygenase (DODA): This enzyme cleaves the aromatic ring of L-DOPA to form the unstable intermediate 4,5-seco-DOPA, which spontaneously cyclizes to yield betalamic acid.[7][8]

The co-expression of these enzymes in a yeast strain provides a whole-cell biocatalyst for the conversion of L-DOPA to this compound.

Quantitative Data

The following table summarizes representative quantitative data for the production of this compound and its glycosylated form, betanin, in engineered Saccharomyces cerevisiae.

ProductHost StrainFermentation Time (h)Titer (mg/L)Reference
BetaninS. cerevisiae4816.8 ± 3.4[9]
BetaninS. cerevisiae4810.4 ± 2.3[9]
BetaninS. cerevisiae4830.8 ± 0.14[3][4]
BetaninS. cerevisiae7228.7[10]
This compoundS. cerevisiaeNot Specified~1.71 mg/L (estimated from standard)[9]

Note: this compound is often unstable and is typically converted to the more stable betanin (this compound 5-O-β-glucoside) in vivo when a suitable glucosyltransferase is present.[9]

Experimental Protocols

This protocol describes the general steps for expressing CYP76AD1 and DODA in yeast. Specific vector constructs and transformation methods may vary.

  • Gene Synthesis and Vector Construction:

    • Synthesize the coding sequences for CYP76AD1 and DODA from a source organism like Beta vulgaris.

    • Clone the genes into a suitable yeast expression vector under the control of a strong constitutive or inducible promoter.

  • Yeast Transformation:

    • Transform the expression vectors into a suitable S. cerevisiae host strain (e.g., CEN.PK2-1C) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.[11]

    • Select for transformed colonies on appropriate selective media.

  • Yeast Cultivation and Protein Expression:

    • Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium and grow overnight at 30°C with shaking (200 rpm).

    • Use this starter culture to inoculate a larger volume of fermentation medium.

    • For this compound production, supplement the culture medium with L-DOPA (e.g., 10 mM) and a reducing agent such as ascorbic acid (e.g., 2 mM) to prevent oxidation of intermediates.[6][9]

    • Incubate the culture at 30°C with shaking for 48-72 hours.[3][10]

This protocol outlines the synthesis of this compound using purified enzymes.

  • Enzyme Purification:

    • Express and purify CYP76AD1 and DODA enzymes from the yeast culture. This typically involves cell lysis followed by affinity chromatography.

  • Enzymatic Reaction:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add L-DOPA to the buffer at a final concentration of 1-10 mM.

    • Add purified CYP76AD1 and DODA enzymes to the reaction mixture.

    • Incubate the reaction at 30°C for several hours, monitoring the progress by HPLC.

    • The spontaneous condensation of cyclo-DOPA and betalamic acid will form this compound.

Purification and Analysis

This compound can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation:

    • Centrifuge the yeast culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]

    • Mobile Phase A: Water with 0.1% formic acid.[11]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min.[11]

    • Detection: Monitor at 538 nm for this compound.[9]

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound peak.

    • Combine the fractions and lyophilize to obtain pure this compound.

Semi-Synthetic Approach

A semi-synthetic route to this compound involves the hydrolysis of betanin, which is readily available from beetroot extracts.

  • Extraction of Betanin: Extract betanin from beetroot using an aqueous solvent.

  • Hydrolysis of Betanin: Betanin is hydrolyzed under alkaline conditions (e.g., pH 11) to yield betalamic acid and cyclo-DOPA-glucoside.[13]

  • Condensation: The betalamic acid can then be reacted with enzymatically synthesized cyclo-DOPA (from L-DOPA using CYP76AD1) to form this compound.

Visualizations

Signaling Pathways and Workflows

Synthesis_of_Betanidin_from_L_DOPA cluster_enzymatic Enzymatic Synthesis cluster_workflow Experimental Workflow LDOPA L-DOPA cycloDOPA cyclo-DOPA LDOPA->cycloDOPA CYP76AD1 BetalamicAcid Betalamic Acid LDOPA->BetalamicAcid DODA This compound This compound cycloDOPA->this compound Spontaneous Condensation BetalamicAcid->this compound Spontaneous Condensation Yeast Engineered Yeast (CYP76AD1 & DODA) Fermentation Fermentation + L-DOPA Yeast->Fermentation Harvest Harvest & Cell Lysis Fermentation->Harvest Reaction Enzymatic Reaction Harvest->Reaction Purification HPLC Purification Reaction->Purification Purethis compound Pure this compound Purification->Purethis compound Logical_Relationship cluster_approaches Synthetic Approaches cluster_enzymatic_components Key Components (Enzymatic) cluster_semisynthetic_components Key Components (Semi-Synthetic) Title Synthesis of this compound from L-DOPA Enzymatic Enzymatic Synthesis LDOPA_Enz L-DOPA (Substrate) Enzymatic->LDOPA_Enz Enzymes CYP76AD1 & DODA (Biocatalysts) Enzymatic->Enzymes Yeast_Host Yeast (Expression Host) Enzymatic->Yeast_Host Betanidin_Product This compound (Final Product) Enzymatic->Betanidin_Product SemiSynthetic Semi-Synthesis Betanin Betanin (Starting Material) SemiSynthetic->Betanin cycloDOPA_Enz cyclo-DOPA (from L-DOPA) SemiSynthetic->cycloDOPA_Enz SemiSynthetic->Betanidin_Product Hydrolysis Alkaline Hydrolysis Betanin->Hydrolysis BetalamicAcid_Semi Betalamic Acid Hydrolysis->BetalamicAcid_Semi

References

Application Notes and Protocols for Betanidin Stability Testing in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Betanidin is the aglycone of betanin, the primary red-violet pigment found in beetroot (Beta vulgaris). As a member of the betacyanin class of pigments, this compound possesses significant antioxidant properties and is of interest for applications in the pharmaceutical, food, and cosmetic industries. However, its stability in solution is a critical factor influencing its practical use. These application notes provide a detailed protocol for testing the stability of this compound in solutions under various environmental conditions, including pH, temperature, and light exposure. The protocols are intended for researchers, scientists, and drug development professionals.

Chemical Properties and Degradation Pathways

This compound is structurally composed of a cyclo-DOPA moiety and betalamic acid. This structure is susceptible to degradation through several pathways, including isomerization, dehydrogenation, and hydrolysis. The stability of this compound is generally lower than its glycosylated form, betanin.[1] Glycosylation has been found to increase the half-life of this compound and isothis compound by a factor of 17 when exposed to reactive oxygen species.[1]

Under acidic conditions, this compound can isomerize at the C15 position to form isothis compound.[1] Dehydrogenation can also occur, leading to the formation of the yellow compound neobetanin.[1] Both acidic and alkaline conditions can induce the decomposition of this compound into 5,6-dihydroxyindole-2-carboxylic acid and methylpyridine-2,6-dicarboxylic acid.[1] The primary degradation pathways are illustrated in the diagram below.

Betanidin_Degradation This compound This compound Isothis compound Isothis compound This compound->Isothis compound Isomerization (Low pH) Neobetanin Neobetanin This compound->Neobetanin Dehydrogenation (Acidic) Hydrolysis_Products Betalamic Acid & cyclo-DOPA This compound->Hydrolysis_Products Hydrolysis (Alkaline) Decomposition_Products 5,6-dihydroxyindole-2-carboxylic acid & methylpyridine-2,6-dicarboxylic acid This compound->Decomposition_Products Decomposition (Acidic/Alkaline) Experimental_Workflow cluster_prep Sample Preparation cluster_exp Stability Experiments cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Test Solutions A->C B Prepare Buffer Solutions (varying pH) B->C D pH Stability Test C->D E Temperature Stability Test C->E F Photostability Test C->F G Collect Aliquots at Time Intervals D->G E->G F->G H Spectrophotometric/HPLC Analysis G->H I Calculate Degradation Kinetics H->I

References

Application Notes & Protocols: Betanidin as a Standard for Betacyanin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Betacyanins are a class of red-violet pigments found in plants of the order Caryophyllales, with betanin from beetroot (Beta vulgaris) being the most well-known example.[1][2] Betanidin is the aglycone (non-sugar portion) of most betacyanins and serves as their foundational structure.[1][2][3] Accurate quantification of betacyanins in various matrices is crucial for quality control in the food and cosmetic industries, as well as for research in pharmacology and drug development due to their potent antioxidant and anti-inflammatory properties.[4][5] The use of a pure this compound standard in analytical chemistry allows for precise and reliable quantification of total and individual betacyanins in a sample. These application notes provide detailed protocols for the use of this compound as a standard for betacyanin analysis via High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry.

Chemical Properties and Stability of this compound

This compound's stability is influenced by several factors, including pH, temperature, light, and oxygen.[1][3] Betalains, in general, are stable in a pH range of 3 to 7.[3][6] The optimal pH for betanin stability is between 5 and 6.[3] Temperatures above 50°C can lead to degradation.[1][3] Exposure to light and oxygen can also accelerate the degradation of betacyanins.[3][6] Therefore, proper handling and storage of this compound standards and samples are critical for accurate analysis. This compound solutions should be stored at low temperatures, protected from light, and in an oxygen-free environment whenever possible.[1][7]

Quantitative Data

The following tables summarize key quantitative data for this compound and the related compound betanin, which is often used for betacyanin quantification.

Table 1: Physicochemical and Spectroscopic Properties of this compound and Betanin

PropertyThis compoundBetaninReference(s)
Molecular Formula C₁₈H₁₆N₂O₈C₂₄H₂₆N₂O₁₃[8][9]
Molecular Weight 388.3 g/mol 550.5 g/mol [8][9]
λmax (in water) ~535-540 nm~536-538 nm[1][10][11]
Molar Absorptivity (ε) 54,000 L·mol⁻¹·cm⁻¹65,000 L·mol⁻¹·cm⁻¹[10][12]

Table 2: HPLC Method Parameters for Betacyanin Analysis

ParameterRecommended ConditionsReference(s)
Column C18 reversed-phase[5][13]
Mobile Phase A Water with 0.1-4% formic acid[5][14]
Mobile Phase B Acetonitrile or Methanol[5][14]
Gradient Gradient elution is typically employed[5][14]
Flow Rate 0.5 - 1.0 mL/min[14]
Detection Wavelength 535-540 nm[10][14]
Column Temperature Ambient or controlled at 40°C[14]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of a stock solution and working standards of this compound.

Materials:

  • This compound hydrochloride (crystalline)

  • Methanol or Ethanol (HPLC grade)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh a precise amount of this compound hydrochloride.

    • Dissolve the weighed standard in a small amount of methanol or ethanol and then dilute with deionized water in a volumetric flask to the final volume.

    • Store the stock solution at -20°C or -80°C in the dark.[7]

  • Working Standards:

    • Prepare a series of working standards by diluting the stock solution with the mobile phase or an appropriate buffer (pH 5-6).

    • The concentration range for the calibration curve will depend on the expected concentration of betacyanins in the samples and the sensitivity of the analytical instrument. A typical range might be 1-100 µg/mL.

Protocol 2: Extraction of Betacyanins from Plant Material

This protocol provides a general method for extracting betacyanins from plant tissues.

Materials:

  • Fresh or frozen plant material

  • Liquid nitrogen (for frozen samples)

  • Mortar and pestle or homogenizer

  • Extraction solvent (e.g., 80% methanol in water, acidified with 0.1% formic acid)[5]

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Sample Preparation:

    • For fresh tissue, wash and blot dry. For frozen tissue, keep it in liquid nitrogen until grinding to prevent enzymatic degradation.[13]

    • Grind the tissue to a fine powder using a pre-chilled mortar and pestle.[13]

  • Extraction:

    • Weigh a specific amount of the powdered tissue and add the extraction solvent at a known ratio (e.g., 1:10 w/v).[13]

    • Vortex or sonicate the mixture for a set period (e.g., 30 minutes).[5]

  • Clarification:

    • Centrifuge the extract to pellet the solid debris.[13]

    • Carefully collect the supernatant.[13]

  • Filtration:

    • Filter the supernatant through a syringe filter before analysis to remove any remaining particulate matter.[5][13]

Protocol 3: Quantification of Betacyanins by HPLC

This protocol outlines the steps for quantifying betacyanins using HPLC with a this compound standard.

Procedure:

  • Instrument Setup:

    • Set up the HPLC system with the parameters outlined in Table 2.

    • Equilibrate the column with the initial mobile phase conditions.

  • Calibration Curve:

    • Inject the prepared this compound working standards in ascending order of concentration.

    • Generate a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis:

    • Inject the filtered plant extracts.

    • Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Other betacyanins can be tentatively identified based on their characteristic spectra and elution order.

  • Quantification:

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • The concentration of other betacyanins can be expressed as this compound equivalents.

Protocol 4: Quantification of Total Betacyanins by UV-Vis Spectrophotometry

This protocol describes a simpler, high-throughput method for estimating total betacyanin content.

Procedure:

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at the λmax of betacyanins (typically around 538 nm).[13][15]

  • Measurement:

    • Dilute the plant extract with the extraction buffer to ensure the absorbance reading is within the linear range of the instrument (typically 0.2-0.8).[15]

    • Measure the absorbance of the diluted extract.

  • Calculation:

    • Calculate the total betacyanin content (as this compound equivalents) using the Beer-Lambert law: Betacyanin Content (mg/L) = (A × DF × MW) / (ε × L) Where:

      • A = Absorbance at λmax

      • DF = Dilution factor

      • MW = Molecular weight of this compound (388.3 g/mol )[8]

      • ε = Molar absorptivity of this compound (54,000 L·mol⁻¹·cm⁻¹)[10]

      • L = Path length of the cuvette (typically 1 cm)

Visualizations

Betacyanin_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase cyclo_DOPA cyclo-DOPA L_DOPA->cyclo_DOPA Oxidation Betalamic_Acid Betalamic Acid L_DOPA->Betalamic_Acid DOPA-dioxygenase This compound This compound cyclo_DOPA->this compound Betalamic_Acid->this compound Condensation Betanin Betanin (this compound-5-O-glucoside) This compound->Betanin Glycosylation Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction Grinding->Extraction Clarification Centrifugation & Filtration Extraction->Clarification HPLC HPLC Analysis Clarification->HPLC Spectrophotometry Spectrophotometric Analysis Clarification->Spectrophotometry Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis Spectrophotometry->Data_Analysis Standard_Prep This compound Standard Preparation Calibration Calibration Curve Standard_Prep->Calibration Calibration->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Betanidin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betanidin. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color from red-violet to yellow-orange. What is happening?

A1: This color change is a primary indicator of this compound degradation. The shift to a more yellow-orange hue is often due to the formation of degradation products like neobetanin, which is yellow, through dehydrogenation.[1][2] Other degradation pathways, such as decarboxylation, can also contribute to color changes.[1]

Q2: What are the main factors that influence the stability of my this compound samples?

A2: The stability of this compound is significantly affected by several factors:

  • pH: this compound is most stable in the pH range of 3 to 7.[3] Outside this range, particularly in alkaline and strongly acidic conditions, degradation is accelerated.[4][5]

  • Temperature: Elevated temperatures promote degradation.[4][6] Betalains, including this compound, are sensitive to heat and degrade at temperatures above 50°C.[4]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.[4][7] The effects of light are more pronounced in the presence of oxygen.[4]

  • Oxygen: The presence of oxygen can accelerate degradation.[4][8] Storing solutions under a nitrogen atmosphere or with low oxygen levels can improve stability.[4][8]

  • Water Activity: High water activity can increase the rate of degradation, likely by facilitating the cleavage of the aldimine bond.[4][9]

  • Presence of Antioxidants and Metal Ions: Antioxidants like ascorbic acid can enhance stability.[2][10] Conversely, certain metal ions can promote decomposition.[2]

Q3: What are the primary degradation pathways of this compound?

A3: The main degradation pathways for this compound and its parent compound betanin include:

  • Hydrolysis: Cleavage of the aldimine bond to yield betalamic acid and cyclo-DOPA-5-O-glycoside (in the case of betanin).[11]

  • Dehydrogenation: Leads to the formation of yellow-colored products like neobetanin.[1][2]

  • Decarboxylation: Removal of carboxyl groups, which can occur at different positions on the molecule.[1][3]

  • Deglycosylation: For betanin (this compound-5-O-β-glucoside), the glucose moiety can be cleaved off, especially in acidic conditions or with enzymatic action, to form this compound.[1][6]

Q4: Does the antioxidant activity of my sample decrease as this compound degrades?

A4: Not necessarily. Some studies have shown that the degradation products of betalains may also possess significant antioxidant properties.[4][12][13] In some cases, the total antioxidant activity of a sample may even increase during the initial stages of heat treatment.[4][12]

Troubleshooting Guides

Problem: Rapid loss of red color in my this compound solution during an experiment.

Possible Cause Troubleshooting Steps
High Temperature Maintain experimental temperatures below 50°C if possible. For heat-sensitive experiments, consider shorter exposure times. Store stock solutions at low temperatures (e.g., 4°C for short-term, -30°C for long-term).[4]
Inappropriate pH Buffer your solution to maintain a pH between 3 and 7. The optimal pH for stability is generally between 4 and 6.[14][15][16]
Light Exposure Protect your samples from light by using amber vials or covering them with aluminum foil. Work in a dimly lit environment when possible.[4]
Presence of Oxygen De-gas your solvents before preparing solutions. If possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).[4]

Problem: Inconsistent results in kinetic studies of this compound degradation.

Possible Cause Troubleshooting Steps
Fluctuating Temperature Use a temperature-controlled water bath or incubator to ensure a constant temperature throughout the experiment.
pH Shifts During Experiment Use a suitable buffer system to maintain a constant pH. The optimal pH for betanin stability can shift with temperature.[4][5]
Oxygen Contamination Ensure consistent de-gassing of solutions and a stable inert atmosphere if the experiment is intended to be anaerobic.
Matrix Effects Be aware that the presence of other compounds in your sample matrix can affect this compound stability. Consider using purified this compound for baseline kinetic studies.

Quantitative Data Summary

Table 1: Factors Influencing this compound Stability

Factor Condition for Higher Stability Condition for Lower Stability Reference
pH 3 - 7< 3 or > 7[4]
Temperature Low temperature (e.g., 4°C, -30°C)High temperature (> 50°C)[4]
Light DarknessUV and visible light[4]
Oxygen Anaerobic conditions (Nitrogen atmosphere)Aerobic conditions[4]
Water Activity Low water activity (< 0.63)High water activity[4]
Concentration High pigment concentrationLow pigment concentration[4]

Table 2: Kinetic Parameters for Betanin Degradation

Conditions Kinetic Model Half-life (t1/2) Activation Energy (Ea) Reference
70°C, pH 5.5First-order2.34 hours-[3]
85°C, pH 4.5First-order2 hours-[3]
61.5°C, pH 5.8 (in beet juice)First-order154.3 minutes19.2 ± 0.5 Kcal/mole[15][17]
65-90°C, pH 5.0First-order-17.6 Kcal/mole (forward), 0.64 Kcal/mole (reverse)[18]

Experimental Protocols

Methodology for Studying this compound Thermal Degradation

  • Sample Preparation: Prepare a solution of this compound in a buffer of a specific pH (e.g., citrate or phosphate buffer in the range of 4-6). The concentration should be such that the absorbance at the maximum wavelength (around 538-542 nm) is within the linear range of the spectrophotometer.

  • Heating: Place the prepared solution in a temperature-controlled water bath set to the desired temperature (e.g., 75°C).[19]

  • Sampling: At regular time intervals (e.g., every 20 minutes), withdraw an aliquot of the solution.[3][19]

  • Analysis:

    • UV-Vis Spectrophotometry: Immediately measure the absorbance of the aliquot at the maximum absorption wavelength of this compound to monitor the decrease in its concentration over time.[3][19]

    • HPLC Analysis: For a more detailed analysis of degradation products, inject the aliquot into an HPLC system. A C18 column is commonly used with a gradient elution of an acidified aqueous solvent and an organic solvent (e.g., acetonitrile or methanol).[3][11] Detection can be done using a diode array detector (DAD) to monitor multiple wavelengths simultaneously, allowing for the identification of this compound and its degradation products like neobetanin.[3]

  • Kinetic Analysis: Plot the natural logarithm of the this compound concentration (or absorbance) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k). The half-life can be calculated as t1/2 = 0.693/k.[3]

Methodology for Studying this compound Photodegradation

  • Sample Preparation: Prepare this compound solutions in various solvents (e.g., water, 50% ethanol, 50% methanol) buffered at different pH values.[7]

  • Irradiation: Place the solutions under a UV lamp.

  • Sampling: Collect samples at regular intervals during the irradiation period.[7]

  • Analysis:

    • Spectrophotometry: Use a microplate reader or spectrophotometer to measure the absorbance spectra of the samples and determine the remaining percentage of this compound.[7]

    • LC-MS/MS: To identify the degradation products, use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the tentative identification of decarboxylated and dehydrogenated derivatives.[7]

Visualizations

Betanidin_Degradation_Pathways betanin Betanin (this compound-5-O-β-glucoside) This compound This compound betanin->this compound Deglycosylation (Acid/Enzyme) neobetanin Neobetanin (Yellow) betanin->neobetanin Dehydrogenation (Heat) decarboxybetanin Decarboxybetanin (Orange-Red) betanin->decarboxybetanin Decarboxylation (Heat) hydrolysis_products Betalamic Acid + Cyclo-DOPA-5-O-glycoside betanin->hydrolysis_products Hydrolysis (Alkaline pH) This compound->hydrolysis_products Hydrolysis

Caption: Major degradation pathways of betanin leading to various products.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Degradation Induction cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_results 5. Data Interpretation prep Prepare this compound Solution (Buffered, known concentration) stress Apply Stress Factor (e.g., Heat, Light, pH change) prep->stress sampling Collect Aliquots at Timed Intervals stress->sampling analysis Analytical Method sampling->analysis hplc HPLC / LC-MS (Separation & Identification) analysis->hplc Detailed Analysis spectro UV-Vis Spectrophotometry (Concentration Monitoring) analysis->spectro Rapid Screening products Identify Degradation Products hplc->products kinetics Kinetic Modeling (Rate, Half-life) spectro->kinetics products->kinetics

Caption: General workflow for studying this compound degradation kinetics.

References

How to prevent Betanidin oxidation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent Betanidin oxidation during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern during extraction?

A1: this compound is the aglycone of most betacyanins, which are red-violet, water-soluble nitrogenous pigments. Its conjugated double bond system is responsible for its vibrant color but also makes it highly susceptible to degradation through oxidation when exposed to light, heat, and certain chemical conditions.[1] Oxidation leads to a loss of color and biological activity, compromising experimental results and the quality of the final product.

Q2: What are the primary factors that promote this compound oxidation during extraction?

A2: The main factors that accelerate this compound degradation are:

  • High Temperatures: Temperatures above 50°C significantly increase the rate of degradation.[2][3]

  • Extreme pH: this compound is most stable in a slightly acidic to neutral pH range (typically 4-6).[1][4] Both highly acidic (pH < 3) and alkaline (pH > 7) conditions lead to decomposition.[2][3]

  • Oxygen: The presence of oxygen mediates the aerobic degradation of betacyanins.[2][5]

  • Light Exposure: Exposure to both UV and visible light can excite the pigment's electrons, increasing its reactivity and leading to degradation.[5][6]

  • Enzymatic Activity: Enzymes like polyphenol oxidases (PPO) and peroxidases can contribute to enzymatic oxidation.[7]

Q3: What is the optimal pH for this compound stability during extraction?

A3: The optimal pH range for maximum this compound and betacyanin stability is generally between 4.0 and 6.0.[2][4][8] In the presence of oxygen, the optimal pH for stability shifts to a more acidic range of 4.0-5.0.[2][9][10]

Q4: Can antioxidants be used to prevent this compound oxidation?

A4: Yes, certain antioxidants can enhance this compound stability. Ascorbic acid (Vitamin C) and isoascorbic acid are commonly used and have been shown to have a protective effect.[11][12] Some studies suggest isoascorbic acid may be more effective.[5][12] The addition of 0.1-1.0% ascorbic acid can help reduce light-induced degradation.[3]

Q5: How does temperature affect this compound stability?

A5: this compound is heat-sensitive. Degradation is considerable at temperatures between 50 and 120°C.[10] For instance, the half-life of betanin (the glycosylated form of this compound) decreases significantly as temperature increases.[10] It is recommended to keep temperatures as low as possible, ideally around 4°C, during extraction and storage.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of red-violet color during extraction High temperature; Exposure to oxygen; Inappropriate pH; Light exposure.Work in a cold environment (e.g., on ice or in a cold room).[2][3] Degas solvents and/or work under a nitrogen atmosphere.[2][5] Adjust the pH of the extraction buffer to 4.0-5.0 using a suitable buffer (e.g., citrate or acetate).[2][9][10] Protect the sample from light by using amber-colored glassware or wrapping containers in aluminum foil.[5][6]
Formation of a yellow or brownish precipitate Degradation of this compound into products like neobetanin or betalamic acid.[3][13] This can be caused by heat, light, or extreme pH.Follow all recommendations for preventing color loss. The formation of these products indicates significant degradation has already occurred. Review and optimize the entire extraction protocol to minimize exposure to degrading factors.
Low yield of this compound in the final extract Incomplete extraction; Oxidation during the process.Ensure the plant material is properly homogenized to maximize surface area for extraction. Use an appropriate extraction solvent (water or aqueous ethanol are common).[1] Implement all the preventative measures against oxidation (low temperature, controlled pH, inert atmosphere, light protection, addition of antioxidants).
Inconsistent results between extraction batches Variability in experimental conditions.Standardize all extraction parameters: temperature, pH, light exposure, extraction time, and the concentration of any additives like antioxidants. Maintain a detailed lab notebook to track all variables.

Quantitative Data Summary

Table 1: Effect of pH on Betanin Stability

pHStabilityObservations
< 3UnstableC15 isomerization to isothis compound and formation of yellow neobetanin can occur.[2][8]
3 - 7Relatively StableOptimal stability is generally found within this range.[2][14]
4.0 - 5.0Most Stable (in presence of oxygen)This is the recommended pH range for extractions performed under aerobic conditions.[2][9][10]
5.5 - 5.8Most Stable (anaerobic)Optimal for extractions under an inert atmosphere.[2][9][10]
> 7UnstableAlkaline conditions can induce hydrolysis of the aldimine bond.[2][3]

Table 2: Effect of Temperature on Betanin Half-Life at pH 5.8

Temperature (°C)Half-Life (minutes)
61.5154.3
75.547.4
85.521.7
1007.3
(Data adapted from Saguy, 1979, as cited in[10])

Experimental Protocol: Stabilized Extraction of this compound

This protocol provides a general method for extracting this compound while minimizing oxidation.

Materials:

  • Plant material rich in betacyanins (e.g., red beetroot)

  • Extraction Buffer: 0.05 M Citrate-phosphate buffer, pH 4.5

  • Antioxidant Solution: 1% (w/v) Ascorbic acid in the extraction buffer (prepare fresh)

  • Solvents: Chilled deionized water, chilled ethanol

  • Equipment: Blender or homogenizer, centrifuge, amber-colored flasks/tubes, nitrogen gas source (optional), rotary evaporator (optional).

Procedure:

  • Preparation: All steps should be carried out at 4°C (in a cold room or on ice) and with minimal light exposure. Pre-chill all glassware and solvents.

  • Homogenization: Weigh the fresh plant material and wash it with chilled deionized water. Homogenize the material with the chilled Extraction Buffer containing ascorbic acid (1:3 w/v ratio) in a blender.

  • Inert Atmosphere (Optional but Recommended): If available, blanket the homogenate with nitrogen gas to displace oxygen.

  • Extraction: Stir the mixture for 30-60 minutes at 4°C in the dark.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet solid debris.

  • Filtration: Carefully decant and filter the supernatant through cheesecloth or a suitable filter to remove any remaining particulates.

  • Concentration (Optional): If a more concentrated extract is needed, the solvent can be removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the final extract in an amber-colored, airtight container at -20°C or below. For long-term storage, flushing the container with nitrogen gas before sealing is recommended.

Visualizations

Betanidin_Oxidation_Workflow Start Start: Plant Material Homogenization Homogenization Start->Homogenization Extraction Extraction Homogenization->Extraction Degradation Oxidation & Degradation Homogenization->Degradation Heat, O2, Light, pH Centrifugation Centrifugation Extraction->Centrifugation Extraction->Degradation Heat, O2, Light, pH Filtration Filtration Centrifugation->Filtration Centrifugation->Degradation Heat, O2, Light Purified_Extract Purified this compound Extract Filtration->Purified_Extract Filtration->Degradation Light, O2

Caption: Experimental workflow for this compound extraction with potential degradation points.

Betanidin_Degradation_Pathway This compound This compound (Red-Violet) Degradation_Products Degradation Products (e.g., Neobetanin, Betalamic Acid) (Yellow/Brown) This compound->Degradation_Products Heat High Temperature (>50°C) Heat->this compound Light Light (UV/Vis) Light->this compound Oxygen Oxygen Oxygen->this compound pH Extreme pH (<3 or >7) pH->this compound

Caption: Key factors leading to the degradation of this compound.

References

pH effects on Betanidin color and stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for betanidin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this compound. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and supporting data on the effects of pH on this compound's color and stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the color and stability of this compound?

A1: this compound, the aglycone of betanin, exhibits its greatest color stability in the pH range of 4.0 to 6.0.[1] Similar to its parent compound betanin, its stability is highly pH-dependent. While betalains as a class are relatively stable between pH 3 and 7, conditions outside the optimal 4.0-6.0 range can lead to accelerated degradation.[2][3][4] The thermostability of this compound is also greatest between pH 4.0 and 5.0.[1]

Q2: How does the pH of a solution affect the perceived color of this compound?

A2: The red-violet color of this compound is most stable and vibrant within the optimal pH range of 4.0 to 6.0.[1] Outside of this range, significant color changes occur due to structural modifications:

  • Below pH 3.5: The absorption maximum shifts to lower wavelengths, and the color can fade or change.[4] Low pH conditions can induce isomerization to isothis compound or dehydrogenation to form the yellow-colored neobetanin.[2][5]

  • Above pH 7.0: The absorption maximum shifts toward higher wavelengths.[4] Alkaline conditions can induce hydrolysis of the aldimine bond, leading to a decrease in the characteristic red-violet color and the potential formation of yellow or brown degradation products.[2][6]

Q3: What are the primary degradation products of this compound under various pH conditions?

A3: this compound degradation is pH-dependent and can yield several products:

  • Acidic and Alkaline Conditions: Both highly acidic and alkaline environments can induce the decomposition of this compound into 5,6-dihydroxyindole-2-carboxylic acid.[1][6]

  • Acidic Conditions (Low pH): Low pH can cause C15 isomerization, converting this compound into isothis compound. It can also lead to the formation of yellow neobetanin through dehydrogenation.[2][5]

  • Thermal Degradation: When heated, especially outside its optimal pH stability range, this compound can degrade into the yellow compound betalamic acid and colorless cyclo-DOPA derivatives.[2]

  • Oxidative Degradation: Oxidation of this compound can generate products such as 2-decarboxy-2,3-dehydrothis compound and 2,17-bidecarboxy-2,3-dehydrothis compound.[7]

Q4: My this compound solution turned yellow. What caused this?

A4: A color shift from red-violet to yellow is a common indicator of this compound degradation. The most likely causes are:

  • Low pH: Exposure to highly acidic conditions (pH < 4) can cause dehydrogenation, forming the yellow compound neobetanin.[2][8]

  • High Temperature: Heating this compound solutions can lead to its degradation, which often results in yellow or yellowish-brown products.[2] The process of thermal degradation is highly dependent on the pH of the environment.[9]

  • Hydrolysis: Cleavage of the molecule can generate betalamic acid, which is yellow.[2] This can be accelerated by high pH and temperature.

Q5: How does antioxidant activity of this compound change with pH?

A5: The antioxidant and radical-scavenging activity of this compound is significantly influenced by pH. Generally, the activity is greater at neutral and basic pH levels compared to acidic conditions.[2][10] This suggests that the deprotonated forms of the molecule are more effective at scavenging free radicals.[2]

Troubleshooting Guide

Issue 1: Rapid Color Fading or Unexpected Color Change
  • Symptoms: The characteristic red-violet color of your this compound solution is lost much faster than expected, or it has shifted to yellow, orange, or brown.

  • Possible Causes & Solutions:

    • Incorrect pH: The pH of your buffer or solution may be outside the optimal 4.0-6.0 stability range.

      • Solution: Immediately measure the pH of your solution. Adjust it to between 4.0 and 6.0 using appropriate buffers (e.g., citrate or phosphate buffers). Always prepare this compound solutions in a buffered medium of known pH.

    • Exposure to Light: Betalains are sensitive to light, which can accelerate degradation.

      • Solution: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting where possible.[1]

    • Presence of Oxygen/Air: Oxygen can promote oxidative degradation.

      • Solution: For long-term storage or sensitive experiments, degas your solvent and store the solution under an inert nitrogen atmosphere.[6]

    • Contamination with Metal Ions: Metal cations such as Fe³⁺, Cu²⁺, and Al³⁺ can accelerate the degradation of betalains.[2]

      • Solution: Use high-purity, deionized water and ensure all glassware is thoroughly cleaned to remove any traces of metal ions. If metal ion contamination is suspected, consider using a chelating agent like EDTA, though its effect on your specific experiment must be validated.

Issue 2: Inconsistent Results in Bioactivity Assays (e.g., Antioxidant Assays)
  • Symptoms: You are observing high variability in results from antioxidant capacity assays (e.g., DPPH, ABTS) between experimental runs.

  • Possible Causes & Solutions:

    • pH-Dependent Activity: The antioxidant capacity of this compound is pH-dependent.[2][10] Small variations in the pH of your assay medium can lead to large differences in measured activity.

      • Solution: Strictly control and standardize the pH of the reaction buffer for all assays. Report the pH at which the antioxidant activity was measured.

    • Compound Degradation: If your stock solution is degrading, the concentration of active this compound will decrease over time, leading to inconsistent results.

      • Solution: Prepare fresh this compound stock solutions for each set of experiments. If storage is necessary, store aliquots at -30°C or below in a pH 5.0-7.0 buffer, protected from light.[2][11] Before use, verify the integrity of the solution spectrophotometrically.

Quantitative Data

Table 1: Effect of pH on this compound/Betanin Color and Stability
pH RangeObserved ColorStability CharacteristicsWavelength of Max. Absorbance (λmax)
< 3.0Fading Red, YellowishHighly unstable; isomerization and dehydrogenation occur.[1][2]Hypsochromic shift (to lower wavelengths).[2]
3.0 - 4.0Red-VioletModerately stable, but less than optimal.[3]~537 nm
4.0 - 6.0 Vibrant Red-Violet Optimal stability range for color and structure. [1][12]~537 nm [4]
6.0 - 7.0Red-VioletGood stability, but begins to decrease as pH rises.[2][4]~537 nm
> 7.0Violet, turning yellowish/brownUnstable; subject to hydrolysis and degradation.[2][6]Bathochromic shift (to higher wavelengths).[4]

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of this compound pH Stability

This protocol outlines a method to determine the stability of this compound at various pH values using UV-Visible spectrophotometry.

1. Materials:

  • This compound isolate
  • UV-Visible Spectrophotometer
  • 1 cm path length cuvettes
  • A series of buffers (e.g., citrate-phosphate) covering a pH range from 2.0 to 9.0.
  • pH meter

2. Procedure:

  • Prepare Buffer Solutions: Prepare a set of buffers at various pH points (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a pH 5.0 buffer. Keep it on ice and protected from light.
  • Prepare Test Solutions: For each pH point, dilute the this compound stock solution with the corresponding buffer to a final concentration that gives an initial absorbance of ~1.0 at its λmax (~537 nm).
  • Initial Measurement (T=0): Immediately after preparation, measure the full UV-Vis spectrum (e.g., 300-700 nm) for each test solution. Record the absorbance at the λmax.
  • Incubation: Store the cuvettes (or sealed vials from which aliquots will be taken) at a constant temperature (e.g., 25°C) and protected from light.
  • Time-Course Measurements: At regular intervals (e.g., every 30 minutes for several hours), remeasure the UV-Vis spectrum of each solution.
  • Data Analysis:
  • Plot Absorbance at λmax vs. Time for each pH value.
  • Calculate the percentage of this compound remaining at each time point relative to T=0.
  • Determine the degradation rate constant (k) and the half-life (t₁/₂) for each pH by fitting the data to a first-order decay model: ln(Aₜ/A₀) = -kt.

Protocol 2: HPLC Analysis of this compound and Its Degradation Products

This protocol provides a general framework for separating and quantifying this compound and its key degradation products like isothis compound and betalamic acid.

1. Materials:

  • HPLC system with a DAD or PDA detector
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • This compound samples incubated at different pH values (from Protocol 1)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Syringe filters (0.45 µm)

2. HPLC Conditions (Example):

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 30°C
  • Detection Wavelengths: Monitor at 540 nm (for this compound), 480 nm (for neobetanin/yellow products), and 405 nm (for betalamic acid).[9]
  • Gradient Elution:
  • 0-5 min: 5% B
  • 5-20 min: Linear gradient from 5% to 30% B
  • 20-25 min: 30% B
  • 25-26 min: Linear gradient from 30% to 5% B
  • 26-30 min: 5% B (re-equilibration)

3. Procedure:

  • Take aliquots from the pH stability experiment (Protocol 1) at desired time points.
  • Filter the samples through a 0.45 µm syringe filter into HPLC vials.
  • Inject the samples onto the HPLC system.
  • Identify peaks based on retention times and spectral data compared to standards or literature values.
  • Quantify the peak areas to determine the relative concentrations of this compound and its degradation products over time at different pH values.

Visualizations

Betanidin_Degradation_Pathway This compound This compound (Red-Violet) Neobetanin Neobetanin (Yellow) This compound->Neobetanin Low pH (<4) Dehydrogenation Decomposition_Products 5,6-dihydroxyindole- 2-carboxylic acid This compound->Decomposition_Products Strong Acid/Alkali This compound->center_top Low pH (<4) Isomerization This compound->center_bottom High pH (>7) Hydrolysis Isothis compound Isothis compound (Red-Violet) Hydrolysis_Products Betalamic Acid (Yellow) + Cyclo-DOPA center_top->Isothis compound center_bottom->Hydrolysis_Products

Caption: pH-dependent degradation pathways of this compound.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Buffers (pH 2-9) C Create Test Solutions (this compound in each buffer) A->C B Prepare this compound Stock Solution (pH 5) B->C D Initial Measurement (T=0) UV-Vis & HPLC C->D E Incubate Samples (Constant Temp, Dark) D->E F Time-Course Measurements (UV-Vis & HPLC) E->F G Data Analysis (Kinetics, Product ID) F->G

Caption: Experimental workflow for assessing this compound pH stability.

References

Technical Support Center: Stability of Betanidin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the temperature sensitivity of Betanidin in aqueous solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Factors Influencing this compound Stability: An Overview

This compound, the aglycone of the more commonly studied betanin (this compound 5-O-β-glucoside), is a red-violet pigment susceptible to degradation from various environmental factors.[1][2][3] Its stability in aqueous solutions is primarily influenced by temperature, pH, light, and the presence of oxygen.[1][2][3][4] Understanding these factors is critical for accurate experimental design and interpretation of results.

Quantitative Data Summary: Temperature and pH Effects on Betalain Stability

The thermal degradation of betalains, including this compound and its glycoside betanin, typically follows first-order reaction kinetics.[5][6] The following tables summarize the impact of temperature and pH on the stability of these compounds. While much of the available data pertains to betanin, it provides a valuable proxy for understanding this compound's behavior.

Table 1: Effect of Temperature on Betanin Half-Life at pH 5.0 (in beet juice)

Temperature (°C)Half-Life (minutes)
61.5154.3
75.547.4
85.521.7
10014.5[5]

Table 2: General Stability of Betanin at Various Temperatures and pH

Temperature (°C)pH RangeStability Observations
47.0Stable for at least 20 days.[1][7]
-307.0Stable for over 275 days.[1][8]
254.0 - 6.0Generally stable, but degradation is initiated.
50-Degradation becomes significant.[1][2]
75-Betanin is stable for approximately 90 minutes before significant denaturation.[9]
>804.0Losses of less than 10% during a 5-minute pasteurization.[5]

Experimental Protocols

Protocol 1: Determining the Thermal Degradation Kinetics of this compound

This protocol outlines a method to determine the rate of thermal degradation of this compound in an aqueous solution at a specific pH.

Materials:

  • Purified this compound solution of known concentration

  • Buffer solutions of desired pH (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)

  • UV-Vis Spectrophotometer

  • Temperature-controlled water bath or incubator

  • Cuvettes

  • Micropipettes

  • Volumetric flasks

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen buffer. Ensure the initial absorbance at its maximum wavelength (around 535-540 nm) is within the linear range of the spectrophotometer (typically 0.2-0.8).

  • Incubation: Dispense aliquots of the this compound solution into several sealed, light-protected vials. Place the vials in a temperature-controlled environment set to the desired experimental temperature (e.g., 50°C, 60°C, 70°C).

  • Spectrophotometric Analysis: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), remove a vial from the incubator and immediately cool it in an ice bath to quench the degradation reaction. Measure the absorbance of the solution at the wavelength of maximum absorption for this compound.

  • Data Analysis: The degradation of this compound generally follows first-order kinetics.[5][6] Plot the natural logarithm of the absorbance (ln(A)) against time. The slope of the resulting straight line will be the negative of the degradation rate constant (-k).

  • Half-Life Calculation: The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Diagrams

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_solution Prepare this compound Solution in Buffer aliquot Aliquot into Vials prep_solution->aliquot incubate Incubate at Controlled Temperature aliquot->incubate sample Sample at Time Intervals incubate->sample cool Cool to Quench Reaction sample->cool measure_abs Measure Absorbance (UV-Vis) cool->measure_abs plot_data Plot ln(Abs) vs. Time measure_abs->plot_data calculate Calculate Rate Constant (k) and Half-life (t½) plot_data->calculate

Caption: Experimental workflow for determining the thermal degradation kinetics of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Rapid color loss at room temperature. - pH of the solution is outside the optimal range (3-7).- Exposure to direct light.- Presence of oxygen or metal ions.- Adjust pH to between 4.0 and 6.0 using a suitable buffer.[5][10]- Store solutions in amber vials or protect from light.[1]- Degas the solvent or work under a nitrogen atmosphere.[4]
Inconsistent absorbance readings. - Fluctuations in temperature during the experiment.- Inaccurate pipetting.- Condensation on cuvettes.- Use a calibrated, stable temperature-controlled water bath or incubator.- Use calibrated micropipettes and ensure proper technique.- Wipe cuvettes clean and dry before each measurement.
Non-linear degradation plot. - The reaction does not follow first-order kinetics under the tested conditions.- Presence of interfering substances.- Isomerization or formation of other colored degradation products.- Ensure the purity of the this compound sample.- Analyze the full spectrum over time to check for the appearance of new peaks (e.g., yellow neobetanin).[1]- Consider more complex kinetic models if first-order does not fit.
Precipitation of this compound. - Low solubility in the chosen buffer.- Use of inappropriate organic co-solvents.- this compound is generally water-soluble.[1] Check for potential interactions with buffer components.- Avoid or minimize the use of organic solvents like ethanol, which can decrease stability.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in an aqueous solution? A1: this compound, like other betalains, is most stable in a pH range of 3 to 7.[1][9] The optimal pH for maximum thermostability is generally between 4.0 and 5.0.[5] High temperatures can shift the optimal pH for stability towards 6.0.[1]

Q2: How does temperature affect the color of a this compound solution? A2: High temperatures accelerate the degradation of this compound.[1] This degradation can lead to a color change from red-violet to yellow-orange due to the formation of degradation products like betalamic acid and neobetanin.[1][7]

Q3: Is the thermal degradation of this compound reversible? A3: The thermal degradation of betanin (and by extension, this compound) is considered a partially reversible hydrolysis reaction.[6] Allowing a heat-treated solution to stand at a lower temperature (e.g., below 10°C) at an optimal pH can result in some color regeneration.

Q4: What is the effect of light on this compound stability? A4: this compound is sensitive to light, and its degradation is accelerated by exposure to UV and visible light.[1] This light-induced degradation is also dependent on the presence of oxygen; under anaerobic conditions, the effects of light are minimal.[1]

Q5: How does the concentration of this compound affect its stability? A5: Higher concentrations of betalains generally lead to increased stability in aqueous solutions.[1] Conversely, betalains degrade more easily in dilute solutions.[1]

Q6: Are there any substances that can enhance the stability of this compound? A6: The presence of antioxidants, such as ascorbic acid (Vitamin C), has been shown to improve the stability of betalains by mitigating oxidative degradation.[4][7] Additionally, low water activity can enhance stability by reducing the mobility of reactants.[1]

References

Technical Support Center: Light-Induced Degradation of Betanidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the light-induced degradation of Betanidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is the aglycone form of Betanin, the primary red-violet pigment found in beetroot and other plants of the Caryophyllales order. It is a potent antioxidant and is investigated for various pharmaceutical and nutraceutical applications. However, this compound is highly susceptible to degradation when exposed to light, which can lead to a loss of its bioactive properties and a change in color, impacting experimental results and product efficacy.

Q2: What are the main factors that influence the light-induced degradation of this compound?

A2: The primary factors influencing this compound's stability are:

  • Light Exposure: Both UV and visible light can induce degradation. The intensity of the light is directly proportional to the rate of degradation.

  • Oxygen: The presence of oxygen significantly accelerates the photodegradation process. Under anaerobic conditions, light-induced degradation is minimal.[1]

  • pH: this compound is most stable in a slightly acidic to neutral pH range (typically pH 4-6). Deviations to more acidic or alkaline conditions can increase the degradation rate.[2]

  • Temperature: While this guide focuses on light-induced degradation, it's important to note that higher temperatures can also accelerate degradation, and the effects of light and heat can be synergistic.

Q3: What are the primary degradation products of this compound when exposed to light?

A3: Light exposure primarily leads to two types of degradation products:

  • Dehydrogenation Products: The most common is neobetanin , which is yellow in color. Its formation results in a color shift of the solution from red-violet to yellow-orange.[3][4][5][6]

  • Decarboxylation Products: These involve the loss of carboxyl groups from the this compound structure. Various decarboxylated forms of this compound can be produced.[5][7]

Q4: How can I minimize the light-induced degradation of this compound during my experiments?

A4: To minimize degradation, consider the following:

  • Work in a low-light environment or use amber-colored glassware to protect the samples from light.

  • Deoxygenate your solvents and work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Maintain the pH of your solutions within the optimal stability range (pH 4-6) using appropriate buffer systems.

  • Store this compound solutions at low temperatures (4°C or -20°C) when not in use, and for long-term storage, -30°C is recommended for the glycoside form, Betanin.[8]

Q5: Is this compound more or less stable than its glycosylated form, Betanin?

A5: this compound is significantly less stable than Betanin. The glucose moiety in Betanin provides steric hindrance and alters the molecule's redox potential, making it more resistant to degradation. One study noted that glycosylation increased the half-life of this compound and isothis compound by 17 times when exposed to reactive oxygen species.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Rapid loss of red-violet color in this compound solution.

  • Possible Cause A: Photodegradation.

    • Troubleshooting Step: Immediately shield your sample from light. If possible, transfer it to an amber vial or wrap the container in aluminum foil. For future experiments, minimize light exposure throughout the entire process.

  • Possible Cause B: pH outside the optimal range.

    • Troubleshooting Step: Measure the pH of your solution. If it is below 4 or above 6, adjust it to the optimal range using a suitable buffer (e.g., citrate or phosphate buffer).

  • Possible Cause C: Presence of oxygen.

    • Troubleshooting Step: If your experiment allows, prepare fresh solutions using deoxygenated solvents and purge the headspace of your container with an inert gas like nitrogen or argon.

Issue 2: Appearance of a yellow or brownish tint in the this compound solution.

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: A yellow tint is likely due to the formation of neobetanin, a primary dehydrogenation product. A brownish color may indicate the presence of multiple degradation products. To confirm, analyze a sample of your solution using HPLC with a photodiode array (PDA) detector to identify the different compounds present. If the degradation is extensive, the solution may not be suitable for experiments where the integrity of this compound is critical.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause A: Variable light exposure.

    • Troubleshooting Step: Ensure that all replicates are handled under identical lighting conditions. Even minor differences in light exposure can lead to varying degrees of degradation. Standardize the duration and intensity of light exposure for all samples.

  • Possible Cause B: Fluctuations in pH.

    • Troubleshooting Step: Use a reliable buffer system to maintain a constant pH throughout the experiment. Verify the pH of each replicate before and after the experiment.

  • Possible Cause C: Inconsistent oxygen levels.

    • Troubleshooting Step: If working under an inert atmosphere, ensure that the seal on all containers is secure and that the inert gas is of high purity.

Data Presentation

Disclaimer: Specific quantitative data on the photodegradation kinetics of this compound is limited in the available scientific literature. The following table provides data for Betanin , the glycosylated form of this compound. It is crucial to note that This compound is significantly less stable than Betanin , and therefore, its degradation rates will be considerably faster under similar conditions. This data should be used as a reference for understanding the influencing factors, with the expectation of a much shorter half-life for this compound.

Table 1: Factors Affecting the Stability of Betanin (as a proxy for this compound)

FactorConditionObservation on Betanin StabilityExpected Impact on this compound Stability
pH pH 33-fold higher degradation rate under fluorescent light compared to pH 5.[1]Significantly higher degradation rate compared to pH 5.
pH 4-6Optimal stability range.[2]Optimal stability range, though overall less stable than Betanin.
pH > 7Increased degradation due to hydrolysis.Increased degradation.
Light DarkMinimal degradation.Minimal degradation.
Fluorescent LightDegradation is oxygen-dependent.[1]Degradation is highly oxygen-dependent.
UV LightRapid degradation.Very rapid degradation.
Oxygen AnaerobicNegligible light-induced degradation.[1]Negligible light-induced degradation.
AerobicSignificant light-induced degradation.Very significant light-induced degradation.

Experimental Protocols

Protocol 1: Monitoring Light-Induced Degradation of this compound using UV-Vis Spectrophotometry

This protocol provides a method for monitoring the degradation of this compound by measuring the decrease in its characteristic absorbance peak.

Materials:

  • This compound solution of known concentration

  • Appropriate buffer solution (e.g., 0.1 M citrate buffer, pH 5.0)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Light source (e.g., UV lamp or a broad-spectrum lamp with a defined intensity)

  • Amber vials or aluminum foil

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen buffer to an initial absorbance of approximately 1.0 at its λmax (around 542 nm).

  • Initial Measurement (Time 0): Immediately after preparation, measure the full UV-Vis spectrum (e.g., from 300 to 700 nm) of the this compound solution. Record the absorbance at the λmax. This is your baseline reading.

  • Light Exposure: Place the cuvette with the this compound solution at a fixed distance from the light source.

  • Time-Course Measurements: At regular intervals (e.g., every 5, 10, or 15 minutes, depending on the degradation rate), briefly remove the cuvette from the light source and immediately measure its UV-Vis spectrum.

  • Data Analysis:

    • Plot the absorbance at λmax against time.

    • Calculate the percentage of this compound remaining at each time point using the formula: (Absorbance at time t / Initial Absorbance) * 100.

    • The degradation often follows first-order kinetics. You can determine the degradation rate constant (k) by plotting the natural logarithm of the absorbance ratio (ln(A/A₀)) versus time. The slope of the line will be -k.

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.[4]

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for separating and quantifying this compound and its primary light-induced degradation product, neobetanin.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient to 30% B

    • 20-25 min: Linear gradient to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelengths: Monitor at 542 nm for this compound and around 470 nm for neobetanin. A PDA detector is ideal for scanning the entire spectrum.

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Take aliquots of your this compound solution at different time points of light exposure. If necessary, dilute the samples with the initial mobile phase composition.

  • Filtration: Filter the samples through a 0.45 µm syringe filter before injection.

  • Injection and Analysis: Inject the samples into the HPLC system and run the gradient program.

  • Data Analysis:

    • Identify the peaks for this compound and neobetanin based on their retention times and UV-Vis spectra (obtained from the PDA detector).

    • Quantify the amount of each compound by creating a calibration curve with known standards.

    • Track the decrease in the peak area of this compound and the increase in the peak area of neobetanin over time to determine the degradation kinetics.

Mandatory Visualizations

Light-Induced Degradation Pathway of this compound

Betanidin_Degradation This compound This compound (Red-Violet) Excited_this compound Excited State this compound This compound->Excited_this compound Light (hν) Neobetanin Neobetanin (Yellow) Excited_this compound->Neobetanin Dehydrogenation (+ O2) Decarboxylated_Products Decarboxylated Products Excited_this compound->Decarboxylated_Products Decarboxylation (+ O2)

Caption: Light-induced degradation pathways of this compound.

Experimental Workflow for Studying this compound Photodegradation

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solution in Buffer (pH 4-6) Expose Expose to Light Source (UV or Visible) Prep->Expose UV_Vis UV-Vis Spectrophotometry (Monitor Absorbance at λmax) Expose->UV_Vis At time intervals HPLC HPLC-PDA Analysis (Separate & Quantify Products) Expose->HPLC At time intervals Kinetics Determine Degradation Kinetics (Rate Constant, Half-life) UV_Vis->Kinetics HPLC->Kinetics

Caption: Workflow for investigating this compound photodegradation.

References

Methods for stabilizing Betanidin for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Betanidin. The information is designed to address common challenges encountered during experiments aimed at achieving long-term storage stability.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color from red-violet to yellow-brown. What is causing this?

A1: This color change is a primary indicator of this compound degradation. Several factors can cause this, including:

  • pH Shift: this compound is most stable in a pH range of 3 to 7.[1][2][3] Outside of this range, particularly in alkaline conditions (pH > 7), the aldimine bond in the molecule can be hydrolyzed, leading to a color change.[1][2]

  • High Temperature: Exposure to temperatures above 50°C accelerates degradation, causing the formation of yellow products like neobetanin and betalamic acid.[1][2]

  • Oxidation: The presence of oxygen can lead to the degradation of this compound.[1][2]

  • Light Exposure: Light, especially in the presence of oxygen, can induce degradation.[4][5][6]

Q2: I'm observing a loss of color intensity in my this compound sample, even when stored at a suitable pH and temperature. What could be the issue?

A2: A gradual loss of color intensity, even under seemingly optimal conditions, can be due to:

  • Presence of Metal Ions: Metal ions, particularly iron, can catalyze the decomposition of betacyanins like this compound.[2]

  • High Water Activity: The stability of this compound is inversely related to water activity. Higher water content can make the molecule more susceptible to cleavage of the aldimine bond.[3]

  • Enzymatic Degradation: If the this compound is in a crude or semi-purified extract, the presence of enzymes like β-glucosidase can lead to deglycosylation (if starting with betanin) and subsequent degradation.[7][8]

Q3: What are the primary degradation products of this compound I should be aware of?

A3: Under various stress conditions, this compound can degrade into several products. Key degradation pathways include:

  • Hydrolysis: Cleavage of the aldimine bond results in the formation of betalamic acid and cyclo-DOPA.[1][2]

  • Isomerization: Under acidic conditions, this compound can isomerize to isothis compound.[1]

  • Dehydrogenation: This process can lead to the formation of yellow-colored neobetanin.[2][7]

  • Decarboxylation: The loss of carboxyl groups can also occur, particularly with heat.[7]

  • In both acidic and alkaline conditions, this compound can ultimately decompose into 5,6-dihydroxyindole-2-carboxylic acid and methylpyridine-2,6-dicarboxylic acid.[1][9]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution During Storage
Symptom Possible Cause Troubleshooting Steps
Rapid color loss (within hours or a few days) at room temperature.Inappropriate pH. Adjust the pH of the solution to between 4.0 and 6.0. The optimal pH for betanin (the glycoside of this compound) stability is between 5.0 and 6.0.[1][9]
Presence of Oxygen. De-gas your solvent and store the solution under an inert atmosphere, such as nitrogen.[1][3]
Light Exposure. Store the solution in amber vials or wrap the container in aluminum foil to protect it from light.[4][5][6]
High Temperature. Store the solution at refrigerated (4°C) or frozen (-20°C or below) temperatures. Betanin has been shown to be stable for over 275 days in a frozen state.[1][10]
Presence of Metal Contaminants. Add a chelating agent like EDTA or citric acid to the solution to sequester metal ions.[2][11]
Issue 2: Poor Stability of Lyophilized or Dried this compound Powder
Symptom Possible Cause Troubleshooting Steps
Caking and color change of the powder over time.High Water Activity. Ensure the powder is thoroughly dried and stored in a desiccator or with a desiccant to minimize moisture. Consider co-drying with a matrix that reduces water activity.
Oxidation. Store the powder under vacuum or in an inert atmosphere.
Significant degradation upon reconstitution.Degradation during drying. Optimize the drying process. For instance, freeze-drying generally yields higher stability than spray-drying due to the lower processing temperatures.[11][12]
Inappropriate reconstitution solvent. Reconstitute the powder in a buffer solution with an optimal pH (4.0-6.0).

Data Summary Tables

Table 1: Effect of pH on this compound/Betanin Stability
pH Range Stability Observed Effects References
< 3UnstableIsomerization to isothis compound and formation of yellow neobetanin.[1]
3 - 7Relatively StableOptimal range for stability.[1][2][3]
5 - 6OptimalMaximum stability for betanin.[1][9]
> 7UnstableAldimine bond hydrolysis, leading to color change to yellow-brown.[1][2]
Table 2: Effect of Temperature on this compound/Betanin Stability
Temperature Stability Observed Effects References
< 4°CHigh StabilityBetanin is stable for at least 20 days at 4°C and over 275 days at -30°C.[1][10]
25°C (Room Temp)Moderate StabilityDegradation is noticeable over days to weeks, depending on other factors.[1]
> 50°CLow StabilityRapid degradation and formation of yellow by-products.[1][2]
61.5°CHalf-life of ~154.3 minSignificant thermal degradation.[13]
75.5°CHalf-life of ~47.4 minRapid thermal degradation.[13]
100°CHalf-life of ~7.3 minVery rapid thermal degradation.[13]

Experimental Protocols

Protocol 1: Stabilization of this compound Solution with Antioxidants and Chelating Agents

Objective: To enhance the stability of a this compound solution for short to medium-term storage at 4°C.

Materials:

  • Purified this compound

  • Citrate-phosphate buffer (0.1 M, pH 5.5)

  • L-Ascorbic acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • Amber glass vials

  • Nitrogen gas source

Procedure:

  • Prepare a stock solution of this compound in the citrate-phosphate buffer.

  • To the this compound solution, add L-ascorbic acid to a final concentration of 0.1% (w/v).[2]

  • Add EDTA to a final concentration of 100 ppm.

  • Gently mix the solution until all components are dissolved.

  • Sparge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen.

  • Aliquot the solution into amber glass vials, ensuring minimal headspace.

  • Blanket the headspace with nitrogen gas before sealing the vials.

  • Store the vials at 4°C, protected from light.

Protocol 2: Encapsulation of this compound by Spray-Drying for Long-Term Powder Storage

Objective: To produce a stable, powdered form of this compound for long-term storage.

Materials:

  • This compound solution

  • Maltodextrin

  • Spray-dryer

  • Dehumidified air source

  • Sealed, opaque containers with desiccant packs

Procedure:

  • Prepare a solution of the encapsulating agent (e.g., 20% w/v maltodextrin) in deionized water.

  • Disperse the this compound solution into the maltodextrin solution with continuous stirring. A typical ratio is 1:10 to 1:20 this compound to maltodextrin by weight.

  • Homogenize the mixture to ensure uniform distribution.

  • Set the spray-dryer parameters. Typical inlet air temperatures range from 140-180°C, with the outlet temperature maintained between 80-100°C. These parameters should be optimized for the specific instrument and formulation.

  • Feed the this compound-maltodextrin solution into the spray-dryer.

  • Collect the resulting powder in a sealed container.

  • Transfer the powder to opaque, airtight containers with desiccant packs for long-term storage at or below room temperature.

Visualizations

Betanidin_Degradation_Pathway This compound This compound (Red-Violet) Isothis compound Isothis compound This compound->Isothis compound Isomerization (Low pH) Neobetanin Neobetanin (Yellow) This compound->Neobetanin Dehydrogenation (Heat) Betalamic_Acid Betalamic Acid (Yellow) This compound->Betalamic_Acid Hydrolysis (High pH) CycloDOPA cyclo-DOPA This compound->CycloDOPA Hydrolysis (High pH) Decomposition_Products Decomposition Products (5,6-dihydroxyindole-2-carboxylic acid & methylpyridine-2,6-dicarboxylic acid) Betalamic_Acid->Decomposition_Products Further Degradation CycloDOPA->Decomposition_Products Further Degradation

Caption: this compound Degradation Pathways.

Encapsulation_Workflow cluster_preparation Preparation cluster_processing Processing cluster_storage Storage Betanidin_Solution This compound Solution Mixing Mixing & Homogenization Betanidin_Solution->Mixing Matrix_Solution Encapsulating Matrix Solution (e.g., Maltodextrin) Matrix_Solution->Mixing Spray_Drying Spray-Drying Mixing->Spray_Drying Powder_Collection Powder Collection Spray_Drying->Powder_Collection Final_Storage Airtight, Opaque Container with Desiccant Powder_Collection->Final_Storage

Caption: this compound Encapsulation Workflow.

References

Technical Support Center: Betanidin Stabilization via Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the stabilization of betanidin through encapsulation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound, a betalain pigment, is highly sensitive to several environmental factors. The primary drivers of degradation are temperature, pH, light, oxygen, and water activity.[1][2][3] High temperatures accelerate degradation, with a significant reduction in the half-life of betanin (a glucoside of this compound) as temperature increases.[4] this compound is most stable in a pH range of 4 to 6.[1][5][6] Both acidic conditions below pH 4 and alkaline conditions above pH 6 can lead to decomposition.[5][7] Exposure to light, particularly UV radiation, can excite the molecule's electrons, increasing its reactivity and leading to photodegradation.[8][9][10] The presence of oxygen also promotes oxidative degradation.[1][9]

Q2: Why is encapsulation a necessary strategy for this compound stabilization?

A2: Encapsulation is a technique where the bioactive compound, in this case, this compound, is entrapped within a protective matrix or wall material.[11][12] This physical barrier shields the this compound from detrimental environmental factors like oxygen, light, and moisture, thereby enhancing its stability and extending its shelf life.[2][11][12] Encapsulation can also improve handling properties, mask flavors, and enable controlled release of the compound.[12]

Q3: Which encapsulation technique is best for this compound?

A3: The "best" technique depends on the specific application, desired particle characteristics, and available resources.

  • Spray-drying is a cost-effective and scalable method, but the high temperatures involved can lead to some degradation of heat-sensitive compounds like this compound.[12]

  • Freeze-drying generally results in higher retention of bioactive compounds due to the low processing temperatures, but it is a more expensive and time-consuming process.[12]

  • Liposomal encapsulation is effective for both hydrophilic and lipophilic compounds and can improve bioavailability, but the stability of the liposomes themselves can be a concern.[13][14][15]

  • Complex coacervation is an efficient method for creating microcapsules with high encapsulation efficiency, particularly for protecting against oxidation.[16]

Q4: What are the most common carrier materials used for encapsulating this compound?

A4: Polysaccharides and proteins are the most frequently used wall materials. Maltodextrin is a popular choice due to its high solubility and neutral taste.[11][16] Other commonly used materials include gum Arabic, chitosan, gelatin, and various starches.[11][16] Often, a combination of materials, such as maltodextrin with a protein or another polysaccharide, is used to improve the encapsulation efficiency and stability.[11]

Troubleshooting Guides

Spray-Drying
Problem Possible Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency - Inappropriate inlet temperature (too high or too low)- Low concentration of wall material- Poor atomization- Optimize the inlet air temperature. A temperature around 140°C has been shown to be effective.[17]- Increase the concentration of the carrier agent to ensure complete coating of the core material.- Check and clean the atomizer nozzle to ensure a fine and uniform spray.
Significant Color Loss (Degradation) - High inlet air temperature- Presence of oxygen during drying and storage- Lower the inlet temperature, but ensure it is high enough for efficient drying. Find the optimal balance for your specific formulation.- Consider using antioxidants in your formulation to mitigate oxidative degradation.[1]- Store the final powder in airtight, opaque containers, preferably under a nitrogen atmosphere.[1]
Sticky Product / Poor Powder Recovery - Low glass transition temperature of the carrier material- High humidity in the drying chamber or collection vessel- Use carrier agents with a higher glass transition temperature, such as maltodextrin with a high dextrose equivalent (DE).- Ensure the drying air is sufficiently dehumidified.
Clogging of the Nozzle - High viscosity of the feed solution- Low solubility of the carrier agent- Dilute the feed solution or reduce the concentration of the carrier agent. Note that this may impact encapsulation efficiency.- Ensure the carrier agent is fully dissolved before adding the this compound extract. Using a combination of carriers can sometimes improve solubility.[11]
Freeze-Drying (Lyophilization)
Problem Possible Cause(s) Suggested Solution(s)
Collapsed or Shrunken Product Structure - Inadequate freezing; formation of large ice crystals- Primary drying temperature is too high (above the collapse temperature)- Freeze the sample rapidly at a very low temperature (e.g., using liquid nitrogen) to form small ice crystals.- Determine the collapse temperature of your formulation and set the primary drying temperature below this value.
Extended Drying Times - Thick sample layer- Low shelf temperature- Prepare a thinner layer of the sample in the freeze-dryer trays to reduce the sublimation distance.- While keeping the temperature below the collapse point, use the highest possible shelf temperature to increase the vapor pressure of the ice and speed up sublimation.[18]
Low Retention of this compound - Degradation during the pre-freezing stage- Oxidation during storage of the dried product- Minimize the time between sample preparation and freezing.- Store the freeze-dried powder in vacuum-sealed, opaque containers to protect it from oxygen and light.[17]
Liposomal Encapsulation
Problem Possible Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency - Incorrect lipid composition- Inefficient hydration or sonication step- Optimize the ratio of phospholipids and cholesterol in your formulation.- Ensure the lipid film is completely hydrated. Use a probe sonicator or high-pressure homogenizer for more efficient size reduction and encapsulation.[11]
Liposome Aggregation and Instability - Unfavorable pH or ionic strength- Temperature fluctuations during storage- Adjust the pH of the buffer solution. The stability of liposomes can be pH-dependent.[14]- Store liposomal suspensions at a consistent, cool temperature (e.g., 4°C). Avoid freezing, as this can disrupt the lipid bilayer.[14]
Leakage of this compound from Liposomes - High fluidity of the lipid bilayer- Degradation of the liposomes over time- Incorporate cholesterol into the lipid bilayer to increase its rigidity and reduce permeability.- Use saturated phospholipids with higher phase transition temperatures for better stability.[13]
Complex Coacervation
Problem Possible Cause(s) Suggested Solution(s)
No Coacervate Formation - Incorrect pH- Inappropriate biopolymer ratio or concentration- Adjust the pH of the solution. Coacervation typically occurs over a narrow pH range where the two polymers have opposite charges.[19][20]- Systematically vary the ratio of the two biopolymers (e.g., gelatin and gum arabic) to find the optimal ratio for coacervation.[19]
Formation of Large, Irregular Aggregates - Excessive agitation speed- Rapid change in pH or temperature- Control the stirring speed to avoid premature coalescence of the coacervate droplets.- Induce coacervation slowly and controllably by gradually adjusting the pH or temperature.[21]
Low Encapsulation Efficiency - Poor partitioning of this compound into the coacervate phase- Premature hardening of the coacervate shell- Ensure the this compound is well-dispersed in the polymer solution before inducing coacervation.- Optimize the cross-linking or hardening step to ensure a complete and robust shell forms around the core material.

Quantitative Data Summary

Table 1: Comparison of this compound/Betalain Stability in Different Encapsulation Systems

Encapsulation TechniqueCarrier Material(s)Encapsulation Efficiency (%)Stability ObservationReference(s)
Liposomal EncapsulationLecithin80.35 ± 1Improved stability in a gummy candy model; content was twice that of free betanin.[11][15]
Freeze-DryingMaltodextrin + Xanthan GumNot specifiedHigher recovery of betalains (1.3 times) compared to spray-drying.[12]
Spray-DryingMaltodextrin + ChitosanNot specifiedShowed good storage stability for up to 6 months with limited pigment loss.[17]
Freeze-DryingGum Arabic + Maltodextrin~70-85Betalain content varied from 2.2–3.12 mg/100 g in the final powder.[2][22]

Table 2: Impact of pH and Temperature on Betanin Stability

ConditionObservationReference(s)
pH Range Optimal stability is between pH 4 and 6.[1][5][6]
Acidic pH (< 4) Can induce isomerization and decomposition.[5][7]
Alkaline pH (> 6) Can cause hydrolysis of the aldimine bond.[5][7]
Temperature Half-life of betanin decreases significantly with increasing temperature (e.g., from 154.3 min at 61.5°C to 7.3 min at 100°C).[4]
Temperature & pH Interaction High temperatures can shift the optimal pH for stability towards 6.[5][7]

Experimental Protocols & Workflows

General Workflow for this compound Encapsulation

G cluster_prep Preparation cluster_encap Encapsulation cluster_post Post-Processing & Analysis A This compound Extraction (e.g., from beetroot) C Mixing (Add extract to carrier solution) A->C B Carrier Material Solution (e.g., dissolve maltodextrin in water) B->C D Homogenization (Ensure uniform mixture) C->D E Encapsulation Process (Spray-Drying, Freeze-Drying, etc.) D->E F Powder Collection & Storage E->F G Characterization (Efficiency, Stability, Morphology) F->G

Caption: General experimental workflow for the encapsulation of this compound.

Protocol 1: Spray-Drying Encapsulation
  • Preparation of the Feed Solution:

    • Prepare a solution of the carrier agent (e.g., 20% w/v maltodextrin) in distilled water. Stir until fully dissolved.

    • Prepare a concentrated this compound extract.

    • Add the this compound extract to the carrier solution at a defined ratio (e.g., 1:10 core-to-wall material ratio).

    • Homogenize the mixture to ensure uniformity.

  • Spray-Drying Process:

    • Set the spray-dryer parameters. Typical starting parameters are:

      • Inlet temperature: 140-180°C

      • Outlet temperature: 80-100°C

      • Feed flow rate: 5-10 mL/min

      • Aspirator rate: 80-100%

    • Pump the feed solution through the atomizer into the drying chamber.

    • The hot air evaporates the water, and the dry powder is collected in the cyclone collector.

  • Post-Processing:

    • Collect the powder and store it in an airtight, opaque container at a low temperature (e.g., 4°C or -20°C) to minimize degradation.

    • Analyze the powder for moisture content, encapsulation efficiency, and stability.

Protocol 2: Freeze-Drying Encapsulation
  • Sample Preparation:

    • Prepare the this compound and carrier solution mixture as described for spray-drying.

    • Pour the solution into freeze-drying trays, ensuring a thin, uniform layer (e.g., <1 cm).

  • Freezing:

    • Freeze the trays in a freezer at -80°C or by using liquid nitrogen until the sample is completely solid. Rapid freezing is preferred to create small ice crystals.

  • Lyophilization:

    • Place the frozen trays in the freeze-dryer chamber.

    • Primary Drying: Set the shelf temperature below the collapse temperature of the sample (e.g., -20°C to -40°C) and apply a high vacuum (e.g., <100 mTorr). This phase removes the frozen water via sublimation.

    • Secondary Drying: After all ice has sublimated, gradually increase the shelf temperature (e.g., to 20-30°C) while maintaining the vacuum to remove any remaining unfrozen, bound water.

  • Final Product:

    • Once the drying cycle is complete, break the vacuum with an inert gas like nitrogen.

    • Immediately collect the porous, dried cake and grind it into a fine powder.

    • Store in a desiccator or vacuum-sealed, opaque containers.

Principle of Liposomal Encapsulation

Caption: The thin-film hydration method for liposomal encapsulation of this compound.

Principle of Complex Coacervation

G A 1. Polymer Solution (e.g., Gelatin (+) in water) B 2. Core Dispersion Disperse this compound (core) in Polymer 1 solution A->B C 3. Add Polymer 2 (e.g., Gum Arabic (-)) B->C D 4. Induce Coacervation Adjust pH/Temperature Polymers interact, form droplets C->D E 5. Deposition Coacervate phase deposits around core material D->E F 6. Hardening Cross-link the shell (e.g., with transglutaminase or cooling) E->F G 7. Final Microcapsules Separation & Drying F->G

Caption: Step-by-step process of complex coacervation for microencapsulation.

References

Technical Support Center: Overcoming Low Yield in Betanidin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Betanidin purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to low yields during their experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the extraction and purification of this compound.

Q1: My final yield of purified this compound is extremely low. Where should I start troubleshooting?

A: Low final yield is a multifaceted problem that can arise at any stage of the process, from initial extraction to final product recovery. This compound is a very labile molecule that degrades quickly under adverse conditions.[1] A systematic approach is crucial.

Potential Causes:

  • Compound Degradation: this compound is highly sensitive to pH, temperature, light, and oxygen.[1][2][3][4]

  • Inefficient Extraction: The initial extraction from the raw material may be incomplete.

  • Loss During Purification: Significant amounts of the compound can be lost during chromatographic steps or solvent partitioning.[5]

  • Mechanical Losses: Product loss occurs with every transfer and handling step, including residue left on glassware.[6]

Troubleshooting Steps:

  • Assess Stability: Review your protocol's pH, temperature, and light exposure conditions. Compare them against the known stability parameters for this compound (see Table 1).

  • Evaluate Each Stage: Analyze the yield at each major step (crude extract, post-column, after solvent removal) to pinpoint where the most significant loss occurs.

  • Follow the Logic: Use the troubleshooting decision tree below (Figure 2) to systematically diagnose the issue.

Q2: My crude extract has very low this compound content. How can I improve my initial extraction?

A: The efficiency of the initial solid-liquid extraction is fundamental. Common challenges include the co-extraction of compounds with similar polarity and the inherent instability of the target molecule during the process.[7][8]

Potential Causes:

  • Suboptimal Solvent: The solvent system may not be ideal for this compound. While it is water-soluble, organic solvents are often required.[9][10]

  • Incorrect pH: The pH of the extraction medium can significantly impact this compound's stability and solubility.[11]

  • High Temperature: Using heat to increase extraction efficiency can degrade the thermolabile this compound.[10]

  • Insufficient Cell Lysis: The solvent may not be adequately penetrating the plant material to release the pigments.

Troubleshooting Steps:

  • Optimize Solvent System: An aqueous solution of 20-50% ethanol or methanol is often effective.[10] Ultrasound-assisted extraction (UAE) using 30% aqueous ethanol has shown high efficiency.[12]

  • Acidify the Medium: Slight acidification enhances this compound stability.[10] Using a citric acid solution can increase extraction yield.[11][13]

  • Control Temperature: Perform extractions at lower temperatures (e.g., 20-30°C) to minimize thermal degradation.[9]

  • Enhance Permeabilization: Advanced techniques like UAE or enzyme-assisted extraction can improve cell wall disruption and increase recovery without high heat.[10][12]

Q3: The color of my fractions is fading or changing during purification. Is my this compound degrading?

A: Yes, a color change or fading is a strong indicator of this compound degradation. This compound is relatively stable in a pH range of 3 to 7, with optimal stability typically between pH 4 and 6.[3][14][15] Outside this range, or with exposure to heat, light, or oxygen, it can rapidly degrade.

Potential Causes:

  • pH Shifts: Both alkaline and strongly acidic conditions can induce decomposition.[1] The optimal pH for stability can shift with temperature and the presence of oxygen.[1][3]

  • Thermal Stress: High temperatures, such as those from prolonged solvent evaporation or high column pressures, can cause degradation.[4] Upon heating, this compound can hydrolyze to betalamic acid and cyclo-Dopa-5-O-glycoside.[16]

  • Photodegradation: Exposure to light, especially UV light, significantly accelerates degradation.[1][2]

  • Oxidation: The presence of oxygen can shift the optimal stability pH to a more acidic range (4.0-5.0).[1]

Troubleshooting Steps:

  • Buffer Mobile Phases: Ensure your HPLC or column chromatography mobile phases are buffered to maintain a stable pH within the 4-6 range.

  • Work in Low Light: Protect your sample from direct light at all stages by using amber vials or covering glassware with aluminum foil.

  • Maintain Low Temperatures: Use a cooling bath during sonication or evaporation. If possible, perform chromatography in a temperature-controlled environment.

  • Degas Solvents: Degassing mobile phases can help reduce oxidative degradation during chromatographic runs.

Q4: I'm losing most of my compound during column chromatography. What are the common causes?

A: Chromatographic purification is often the step with the most potential for yield loss if not properly optimized.

Potential Causes:

  • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase.

  • Column Overload: Loading too much crude extract can lead to poor separation, broad peaks, and cross-contamination of fractions.[17]

  • Incompatible Stationary/Mobile Phase: The chosen chromatography system (e.g., normal phase, reverse phase, ion exchange) may not be suitable.

  • Co-elution with Impurities: If this compound co-elutes with other substances, fractions may be discarded in an attempt to improve purity, thereby reducing yield.

Troubleshooting Steps:

  • Select the Right Method: Reversed-phase HPLC and ion-exchange chromatography have been reported as the most effective methods for purifying betalains, achieving high purity.[7] Flash chromatography is also a viable, faster alternative.[18]

  • Optimize Mobile Phase: Before running a large-scale column, perform analytical TLC or HPLC to find an eluent that provides good separation.

  • Check Sample Load: Ensure you are not exceeding the column's loading capacity. If peaks are broad or fronting, try injecting a smaller amount.[17]

  • Consider Additives: For RP-HPLC, using 0.1% (v/v) acetic acid in the mobile phase can improve peak shape and recovery.[7]

Data Presentation & Experimental Protocols
Quantitative Data

Table 1: this compound & Betanin Stability Parameters

ParameterConditionOptimal Range/ValueNotes
pH Stability General Use3.0 - 7.0Relatively stable within this broad range.[3]
Optimal Stability4.0 - 6.0Maximum stability is observed in this range.[14][15]
In presence of O₂4.0 - 5.0Optimal pH shifts lower under aerobic conditions.[1][4]
Under anaerobic conditions5.5 - 5.8[1][4]
Temperature General ProcessingAvoid > 50°CSignificant degradation occurs at higher temperatures.[4]
Storage< 10°CRegeneration from primary degradation products is possible at low temperatures.[3]
Light All conditionsAvoid ExposureLight considerably decreases the stability of the pigment at all pH values.[1]

Table 2: Comparison of Reported Purification Yields for Betanin

Purification MethodSource MaterialYield (mg / 100g raw material)PurityReference
Reversed-Phase HPLCRed Beetroot Powder14.7 ± 2.7~99%Gonçalves et al. (2012)[7]
Ion Exchange ChromatographyRed Beetroot Powder16.2 ± 2.9~99%Gonçalves et al. (2012)[7]
Gel Filtration (Sephadex G-25)Prickly Pear Pulp5.12Not specifiedButera et al. (2002)[7]
Combined UAE & RP-HPLCBeetroot Powder174 ± 1.085%Silva et al. (2023)[12]

Note: this compound is the aglycone (non-sugar part) of Betanin. Yields are often reported for Betanin, the more common glycoside found in sources like beetroot.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Betalains from Beetroot

This method is based on protocols that have demonstrated high extraction efficiency.[9][12]

Methodology:

  • Preparation: Prepare dried beetroot powder by grinding freeze-dried beetroot.

  • Solvent Preparation: Prepare the extraction solvent: 30% ethanol in water (v/v).

  • Extraction:

    • Combine 1 g of beetroot powder with 10 mL of the 30% ethanol solvent in a flask.

    • Place the flask in an ultrasonic bath.

    • Perform the extraction for 30 minutes at a controlled temperature of 30°C.

  • Recovery:

    • After extraction, centrifuge the mixture to pellet the solid material.

    • Carefully decant the supernatant, which contains the crude betalain extract.

    • The extract is now ready for purification.

Protocol 2: Purification by Semi-Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is adapted from methods proven effective for betanin purification.[7][12]

Methodology:

  • System Preparation:

    • Column: C18 semi-preparative column (e.g., 100 x 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% (v/v) acetic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) acetic acid in 60% acetonitrile/40% water.

    • Degassing: Thoroughly degas both mobile phases before use.

  • Sample Preparation:

    • Filter the crude extract from Protocol 1 through a 0.45 µm syringe filter.

  • Chromatography:

    • Flow Rate: 5 mL/min.

    • Detection: Monitor at 536 nm for betacyanins.

    • Gradient Elution:

      • 0-10 min: 10% B

      • 10-30 min: Increase linearly to 50% B

      • 30-35 min: Increase to 100% B (column wash)

      • 35-40 min: Return to 10% B (re-equilibration)

  • Fraction Collection: Collect the peaks corresponding to this compound based on retention time and UV-Vis spectra.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure at a low temperature (<40°C) to obtain the purified compound.

Visualizations

Experimental and Logical Workflows

G Figure 1. General Workflow for this compound Purification cluster_0 Extraction cluster_1 Purification cluster_2 Final Product RawMaterial Raw Material (e.g., Beetroot) Extraction Ultrasound-Assisted Extraction RawMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Betalain Extract Filtration->CrudeExtract Purification RP-HPLC or Ion Exchange Chromatography CrudeExtract->Purification FractionCollection Fraction Collection Purification->FractionCollection PurityCheck Purity Analysis (Analytical HPLC) FractionCollection->PurityCheck SolventEvap Solvent Evaporation (Low Temperature) PurityCheck->SolventEvap PureCompound Purified this compound SolventEvap->PureCompound

Caption: General workflow for natural product isolation.

G Figure 2. Troubleshooting Logic for Low Yield Start Low Final Yield Observed StageCheck At which stage is the loss occurring? Start->StageCheck DegradationCheck Is compound degradation suspected (color fading)? StageCheck->DegradationCheck Throughout ExtractionPath Extraction StageCheck->ExtractionPath Initial Extract PurificationPath Purification StageCheck->PurificationPath Chromatography DegradationPath Degradation DegradationCheck->DegradationPath Yes SolventCheck Is the solvent/method optimal? ExtractionPath->SolventCheck Action_Solvent Action: Test different solvents. Consider advanced methods (UAE). Control pH and temperature. SolventCheck->Action_Solvent ColumnCheck Is the column overloaded or stationary phase incompatible? PurificationPath->ColumnCheck Action_Column Action: Reduce sample load. Test different stationary phases (e.g., RP-C18). ColumnCheck->Action_Column ConditionCheck Are conditions optimal? DegradationPath->ConditionCheck Action_Conditions Action: Work at low temps, protect from light/air, control pH (see Table 1). ConditionCheck->Action_Conditions

Caption: Troubleshooting decision tree for low yields.

G Figure 3. Simplified this compound Degradation Pathways cluster_hydrolysis Hydrolysis (Heat) cluster_decomposition Decomposition (pH, Light, O₂) This compound This compound Adverse Adverse Conditions (Heat, Extreme pH, Light, O₂) This compound->Adverse BetalamicAcid Betalamic Acid Cyclodopa Cyclo-Dopa-5-O-glycoside Decarboxy Decarboxylated Derivatives Dehydro Dehydrogenated Derivatives Adverse->BetalamicAcid Heat Adverse->Cyclodopa Heat Adverse->Decarboxy pH, Light Adverse->Dehydro O₂

Caption: this compound degradation under adverse conditions.

References

Technical Support Center: Matrix Effects in Betanidin Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS) quantification of Betanidin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative results.[1][2] The "matrix" itself consists of all components within the sample other than the target analyte, such as proteins, salts, phospholipids, and other endogenous substances.[1]

Q2: Why is the quantification of this compound particularly susceptible to matrix effects?

A2: this compound is the aglycone of most betacyanins and is analyzed in complex biological matrices like plasma, serum, or tissue homogenates.[3][4] These matrices are rich in endogenous components, especially phospholipids, which are notorious for causing significant ion suppression in electrospray ionization (ESI).[5] The complexity of these biological samples makes it challenging to completely remove all interfering components during sample preparation, leading to a high probability of co-elution with this compound and subsequent matrix effects.[6]

Q3: How can I determine if my this compound assay is being affected by matrix effects?

A3: The most definitive way to assess matrix effects is to perform a post-extraction addition experiment.[1][7][8] This involves comparing the peak area of this compound spiked into a blank, extracted sample matrix with the peak area of this compound in a neat (pure) solvent at the same concentration.[8] A significant difference between these two responses indicates the presence of ion suppression or enhancement.[1] Qualitatively, a post-column infusion experiment can also be used to identify regions in the chromatogram where matrix effects occur.[7][8]

Q4: What are the most common sources of matrix effects in biological samples like plasma or serum?

A4: The most common sources of matrix effects in biological fluids are phospholipids, salts, and endogenous metabolites.[1] Phospholipids, from cell membranes, are particularly problematic as they are often not completely removed by simple sample preparation techniques like protein precipitation and can co-elute with analytes, causing significant ion suppression.[9] Anticoagulants (e.g., EDTA, heparin) used during sample collection can also contribute to matrix effects.[1]

Troubleshooting Guide for Matrix Effects in this compound Analysis

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS quantification.

Issue 1: Poor Sensitivity and Low Signal Intensity for this compound

This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the MS source.[10][11]

Possible Cause Recommended Solution & Action
Co-eluting Matrix Components Optimize Chromatographic Separation: Modify the LC gradient profile, flow rate, or mobile phase composition to better separate this compound from interfering peaks.[12][13] Consider a different column chemistry if co-elution persists.
High Concentration of Matrix Components Improve Sample Preparation: Move from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[12][5] SPE, in particular, can be highly effective at removing phospholipids.[14][15]
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components.[16] This is a straightforward approach but may compromise the limit of quantification if this compound is present at very low levels.[16]
Inefficient Ionization Optimize MS Source Parameters: Adjust ion source settings such as capillary voltage, gas flows, and temperatures to maximize the this compound signal and potentially minimize the influence of interfering compounds.[17][18]
Issue 2: High Variability and Poor Reproducibility in Quantitative Results

This suggests that the matrix effect is inconsistent across different samples, standards, and quality controls (QCs).[19][20]

Possible Cause Recommended Solution & Action
Inconsistent Sample Preparation Standardize and Validate the Sample Preparation Protocol: Ensure the sample preparation procedure is highly consistent for all samples.[19] Inadequate or variable extraction recovery can be mistaken for or exacerbate matrix effects.
Inter-Sample Matrix Variability Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[12][21][22] A SIL-IS for this compound will co-elute and experience nearly identical ion suppression or enhancement, allowing for an accurate analyte/IS ratio and reliable quantification.[21][22]
Use Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., pooled human plasma). This helps to compensate for consistent matrix effects but is less effective for inter-individual variability.[22][23]

Quantitative Data on Sample Preparation and Matrix Effects

The choice of sample preparation method has a profound impact on the degree of matrix effect. More thorough cleanup methods significantly reduce interfering components, leading to more accurate and reliable quantification.

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect in Plasma

Sample Preparation Method Typical Analyte Recovery (%) Typical Matrix Effect (ME %) Advantages Disadvantages
Protein Precipitation (PPT) 85 - 105%-70% to -40% (High Suppression)Fast, simple, inexpensivePoor cleanup, high risk of phospholipid contamination and significant matrix effects.[2][5]
Liquid-Liquid Extraction (LLE) 70 - 90%-30% to -10% (Moderate Suppression)Good removal of salts and polar interferencesCan be labor-intensive, requires optimization of solvents, may have lower analyte recovery.[12][24]
Solid-Phase Extraction (SPE) 80 - 100%-15% to +10% (Low/Minimal Effect)Excellent cleanup, effectively removes phospholipids, can concentrate the analyte.[5][14]More expensive, requires method development.[15]

Note: Values are representative and can vary significantly based on the specific analyte, matrix, and protocol used. A Matrix Effect (ME) of 0% indicates no effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.[8]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effect by Post-Extraction Addition

This protocol is the "gold standard" for quantifying the extent of matrix effects in your assay.[1]

Objective: To determine the percentage of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., drug-free human plasma)

  • This compound analytical standard

  • Neat solution solvent (typically the final mobile phase composition)

  • All reagents and equipment for your validated sample preparation method

Procedure:

  • Prepare Sample Set A (Analyte in Neat Solution):

    • Prepare a solution of this compound in the neat solvent at a specific concentration (e.g., a mid-range QC level).

    • Analyze these samples via LC-MS.

    • Calculate the mean peak area from at least three replicate injections. Let this be Area(A) .

  • Prepare Sample Set B (Analyte in Post-Extracted Matrix):

    • Take aliquots of the blank biological matrix and process them using your established sample preparation method (e.g., SPE).

    • After the final elution/extraction step but before evaporation, spike the extracted blank matrix with the this compound analytical standard to achieve the exact same final concentration as in Set A.

    • If an evaporation and reconstitution step is used, perform it as usual.

    • Analyze these samples via LC-MS.

    • Calculate the mean peak area from at least three replicate injections. Let this be Area(B) .

  • Calculate the Matrix Effect (ME):

    • Use the following formula: ME (%) = [ ( Area(B) / Area(A) ) - 1 ] x 100 [25]

    • Alternatively, the Matrix Factor (MF) is often calculated as: MF = Area(B) / Area(A) [1]

Interpretation of Results:

  • ME = 0% (or MF = 1.0): No matrix effect.[8]

  • ME < 0% (or MF < 1.0): Ion suppression is occurring.[1][8]

  • ME > 0% (or MF > 1.0): Ion enhancement is occurring.[1][8]

An ME value between -20% and +20% (MF between 0.8 and 1.2) is often considered acceptable, but this can vary depending on laboratory and regulatory requirements.[1][25]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_validation Matrix Effect Assessment cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (SPE, LLE, or PPT) Spike_IS->Extraction Evap Evaporate & Reconstitute Extraction->Evap Post_Spike Post-Extraction Spike (Blank Matrix) Extraction->Post_Spike LCMS LC-MS/MS System Evap->LCMS Data Data Acquisition LCMS->Data Quant Quantify this compound (Analyte/IS Ratio) Data->Quant Post_Spike->LCMS Compare Compare Responses Calculate ME% Post_Spike->Compare Response B Neat_Std Neat Standard (in Solvent) Neat_Std->LCMS Response A Neat_Std->Compare Compare->Quant Validate Assay Result Final Concentration Quant->Result G Start Problem Observed: Inaccurate or Irreproducible This compound Quantification Check1 Is Signal Intensity Low and/or Variable? Start->Check1 Check2 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Check1->Check2 Yes End Re-evaluate Assay Performance Check1->End No (Other Issue) Check3 How was the sample prepared? Check2->Check3 No Sol2 Action: Implement a SIL-IS to Compensate for Variability Check2->Sol2 Yes (IS should compensate, check other parameters) Sol4 Action: Use Matrix-Matched Calibrators as an Alternative to a SIL-IS Check2->Sol4 No (and SIL-IS unavailable) Sol1 Action: Optimize Chromatography to Separate Analyte from Interferences Check3->Sol1 SPE or LLE Sol3 Action: Switch to a More Rigorous Method (SPE/LLE) to Remove Phospholipids Check3->Sol3 Protein Precipitation Sol1->End Sol2->End Sol3->End Sol4->End

References

Technical Support Center: Enhancing the Shelf-Life of Betanidin-Containing Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for betanidin-containing products. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues and optimize the shelf-life of their formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Find answers to common questions and solutions to problems you may encounter during your experiments with this compound.

1. My this compound solution is rapidly losing its characteristic red-violet color. What are the primary causes?

Rapid color loss in this compound solutions is typically due to degradation caused by one or more environmental factors. The primary culprits are exposure to light, high temperatures, unfavorable pH levels, and the presence of oxygen.[1][2][3][4] this compound is a sensitive molecule, and its stability is significantly influenced by its surrounding environment.

2. What is the optimal pH range for storing this compound solutions?

This compound, and betalains in general, are most stable in a slightly acidic to neutral pH range.

  • Optimal pH: The optimal pH for maximum stability is generally considered to be between 4.0 and 6.0.[1][5][6]

  • Acidic Conditions (pH < 3): At low pH, this compound can undergo isomerization to isothis compound and the formation of a yellow compound called neobetanin.[1]

  • Alkaline Conditions (pH > 7): In alkaline conditions, the aldimine bond in the this compound structure is susceptible to hydrolysis, leading to degradation into colorless compounds.[1][2]

3. I'm observing a color shift to yellow in my heated this compound sample. What is happening?

A color shift to yellow upon heating is a common indicator of this compound degradation. High temperatures accelerate several degradation reactions:

  • Dehydrogenation: Heat can cause the dehydrogenation of betanin (a glycoside of this compound) to form the yellow-colored neobetanin.[2][7]

  • Decarboxylation: The loss of carboxyl groups can also occur at elevated temperatures, leading to changes in color.[7]

  • Cleavage: The molecule can be cleaved, yielding colorless cyclo-DOPA-5-O-glycoside and the yellow betalamic acid.[2]

Betalains are generally sensitive to temperatures above 50°C.[1]

4. How can I protect my this compound-containing products from light-induced degradation?

This compound is highly susceptible to photodegradation, especially in the presence of oxygen.[1] To mitigate this, the following precautions are essential:

  • Use Amber Vials: Store solutions in amber or opaque containers to block out light.

  • Work in Low Light: Conduct experiments under subdued lighting conditions whenever possible.

  • Inert Atmosphere: For maximum protection, especially during long-term storage, purge the headspace of your container with an inert gas like nitrogen or argon to displace oxygen.[1][6]

  • Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C), can help quench free radicals generated during light exposure and reduce the rate of degradation.[2]

5. My lyophilized this compound powder is unstable upon reconstitution. How can I improve its stability?

The stability of reconstituted this compound powder is heavily dependent on the reconstitution medium and storage conditions.

  • Low Water Activity: this compound is more stable at low water activity.[1][6] When reconstituting, use the minimum amount of solvent necessary for your application.

  • Buffering: Reconstitute the powder in a buffer solution within the optimal pH range of 4.0-6.0.

  • Oxygen Removal: De-gas your solvent before reconstitution to remove dissolved oxygen.

  • Chelating Agents: If metal ion contamination is suspected (which can catalyze degradation), consider adding a chelating agent like EDTA or citric acid to the reconstitution buffer.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for improving the shelf-life of this compound products.

Table 1: Influence of pH on this compound Stability

pH RangeEffect on Stability
< 3Unstable; isomerization and formation of yellow neobetanin.[1]
3 - 7Relatively stable.[1]
4.0 - 6.0 Optimal stability. [1][5][6]
> 7Unstable; hydrolysis of the aldimine bond.[1][2]

Table 2: Influence of Temperature on Betanin Half-Life*

Temperature (°C)Half-Life (minutes) at pH 5.8
61.5154.3[9]
75.547.4[9]
85.521.7[9]
1007.3[9]

*Data for betanin, the glucoside of this compound, which provides a relevant indication of thermal stability.

Table 3: Recommended Additives for this compound Stabilization

AdditiveConcentrationMechanism of Action
Ascorbic Acid0.1 - 1.0%Antioxidant; reduces light and oxygen-induced degradation.[2]
Citric Acid~1%Chelating agent; sequesters metal ions that catalyze degradation.[2] Also helps maintain an acidic pH.
EDTAVariesChelating agent; binds metal ions.[8]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Solutions

This protocol outlines a method to assess the stability of a this compound solution under accelerated conditions (elevated temperature).

Methodology:

  • Sample Preparation: Prepare your this compound solution in the desired buffer or formulation. Aliquot the solution into multiple amber glass vials, ensuring a consistent volume in each. Prepare a control sample stored at 4°C in the dark.

  • Incubation: Place the experimental vials in a temperature-controlled incubator set to a specific temperature (e.g., 50°C).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.

  • Spectrophotometric Analysis: Immediately after removal, measure the absorbance of the solution at the wavelength of maximum absorption for this compound (around 535-540 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the absorbance (or percentage of initial absorbance) versus time. This will allow you to determine the degradation kinetics and calculate the half-life of this compound under those specific conditions. The degradation of betanin generally follows first-order kinetics.[10][11]

Protocol 2: Evaluation of Antioxidant Efficacy for this compound Stabilization

This protocol describes how to test the effectiveness of an antioxidant in preventing this compound degradation.

Methodology:

  • Solution Preparation: Prepare three sets of this compound solutions in a pH 5.0 buffer:

    • Set A: this compound solution (Control).

    • Set B: this compound solution with the antioxidant at the desired concentration (e.g., 0.5% ascorbic acid).

    • Set C: this compound solution with a different antioxidant or a different concentration for comparison.

  • Light Exposure: Place all solutions in clear glass vials under a controlled light source (e.g., a UV lamp or a light box with a defined lux level).

  • Sampling and Analysis: At regular intervals (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot from each solution and measure the absorbance at 535-540 nm.

  • Comparison: Plot the percentage of remaining this compound for each set against time. A slower rate of degradation in the antioxidant-containing solutions (Sets B and C) compared to the control (Set A) indicates a protective effect.

Visualizations

Betanidin_Degradation_Pathways cluster_main This compound Degradation cluster_factors Degradation Factors cluster_products Degradation Products This compound This compound Isothis compound Isothis compound This compound->Isothis compound Isomerization (Low pH) Neobetanin Neobetanin (Yellow) This compound->Neobetanin Dehydrogenation (Heat) Hydrolysis_Products Hydrolysis Products (Colorless) This compound->Hydrolysis_Products Hydrolysis (High pH) Decarboxylated_Products Decarboxylated Products This compound->Decarboxylated_Products Decarboxylation (Heat) Light Light Light->this compound High_Temp High Temperature (>50°C) High_Temp->this compound Oxygen Oxygen Oxygen->this compound Unfavorable_pH Unfavorable pH (<3 or >7) Unfavorable_pH->this compound

Caption: Key degradation pathways of this compound initiated by various environmental factors.

Stability_Testing_Workflow cluster_workflow Experimental Workflow for Stability Testing Prep Prepare this compound Solution (with/without stabilizers) Expose Expose to Stress Condition (e.g., Heat, Light) Prep->Expose Sample Sample at Time Intervals Expose->Sample Analyze Spectrophotometric Analysis (Absorbance at 535-540 nm) Sample->Analyze Data Plot % Degradation vs. Time Analyze->Data Conclusion Determine Half-Life & Compare Stabilizer Efficacy Data->Conclusion

Caption: A typical experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for this compound Degradation Start Color Loss Observed? Check_pH Is pH between 4-6? Start->Check_pH Check_Temp Is Temperature < 50°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 4-6 using a buffer. Check_pH->Adjust_pH No Check_Light Is it protected from light? Check_Temp->Check_Light Yes Reduce_Temp Store at lower temp (e.g., 4°C). Minimize heat exposure. Check_Temp->Reduce_Temp No Check_Oxygen Is oxygen excluded? Check_Light->Check_Oxygen Yes Protect_Light Use amber vials. Work in low light. Check_Light->Protect_Light No Exclude_Oxygen Use inert gas (N2, Ar). Add antioxidants. Check_Oxygen->Exclude_Oxygen No End Stability Improved Check_Oxygen->End Yes Adjust_pH->End Reduce_Temp->End Protect_Light->End Exclude_Oxygen->End

References

Validation & Comparative

Betanidin vs. Betanin: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Betanidin and its glycosylated form, betanin (this compound-5-O-β-glucoside), are red-violet betacyanin pigments found in plants of the order Caryophyllales, most notably in beetroot (Beta vulgaris)[1][2][3]. Both compounds are recognized for their potent antioxidant properties, which contribute to their potential health benefits, including anti-inflammatory and chemopreventive effects[4][5]. Their ability to scavenge free radicals is attributed to their chemical structure, which features phenolic and cyclic amine groups that are effective electron donors[2][3]. This guide provides a detailed comparison of the antioxidant capacities of this compound and betanin, supported by experimental data and methodologies. Betanin is the most prevalent betacyanin in plants like the red beet, which can contain 300–600 mg/kg of the pigment[1]. This compound is the aglycone form, produced by the hydrolysis of betanin[1].

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and betanin have been evaluated using various in vitro assays. The data consistently indicates that this compound, the aglycone, exhibits a higher antioxidant potential than its glycoside counterpart, betanin. This is in line with the general observation that glycosylation tends to reduce the antioxidant activity of betacyanins, whereas acylation can increase it[2][5]. The lower redox potential of this compound compared to betanin further supports its enhanced antioxidant efficacy[2].

Antioxidant AssayThis compoundBetaninKey Findings & References
TEAC (Trolox Equivalent Antioxidant Capacity)4.7 ± 0.315.35 (Mixed-Mode Assay)This compound shows a high TEAC value. The value for betanin is also significant, though the specific assay conditions differ.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical ScavengingNot explicitly quantified in direct comparison25.42 (Mixed-Mode Assay), IC50 values range from 3.4 to 8.4 µMBetanin is an effective DPPH radical scavenger. Studies suggest this compound is a more potent antioxidant, implying it would have a lower IC50.[1][6]
ORAC (Oxygen Radical Absorbance Capacity)Not explicitly quantified10.52 (HAT type assay)Betanin demonstrates significant oxygen radical absorbance capacity.[1]
FRAP (Ferric Reducing Antioxidant Power)Not explicitly quantified11.82 (SET type assay)Betanin is effective at reducing ferric ions to ferrous ions.[1][7]
Qualitative Comparison More effective antioxidantLess effective than this compoundSeveral sources state that this compound has more effective antioxidant properties than betanin.[3][8]

Mechanism of Antioxidant Action

The antioxidant activity of this compound and betanin is primarily executed through three mechanisms that involve the transfer of a hydrogen atom or an electron to a free radical, thereby neutralizing it[1].

  • Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the antioxidant's phenolic hydroxyl group to the free radical.

  • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton (deprotonation), and the resulting anion then transfers an electron to the free radical.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred from the antioxidant to the free radical, creating a cation-radical and an anion, followed by a proton transfer from the cation-radical.

Computational studies using Density Functional Theory (DFT) suggest that the SPLET mechanism is the most favorable in aqueous solutions for these compounds[1]. The ability of the betalain structure to stabilize radicals through its aromatic amino compound is key to its electron-donating capacity[1].

cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) cluster_SET_PT Single Electron Transfer - Proton Transfer (SET-PT) Antioxidant This compound / Betanin (ArOH) AntioxidantRadical Antioxidant Radical (ArO•) Antioxidant->AntioxidantRadical H• Transfer Anion Anion (ArO⁻) Antioxidant->Anion - H⁺ (Proton Loss) CationRadical Cation-Radical (ArOH•⁺) Antioxidant->CationRadical - e⁻ (Electron Transfer) cluster_HAT cluster_HAT cluster_SPLET cluster_SPLET cluster_SET_PT cluster_SET_PT Radical Free Radical (R•) NeutralizedRadical Neutralized Radical (RH) Radical->NeutralizedRadical H• Gain Anion->AntioxidantRadical CationRadical->AntioxidantRadical - H⁺ (Proton Transfer)

Caption: Antioxidant mechanisms of this compound and betanin.

Experimental Protocols

Detailed methodologies for common antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent (e.g., 80% methanol or ethanol) to achieve an absorbance of approximately 1.0 at 517 nm[9][10].

  • Sample Preparation: Dissolve this compound or betanin in the same solvent to create a series of concentrations.

  • Reaction: Add a small volume of the sample solution (e.g., 0.1 mL) to a larger volume of the DPPH working solution (e.g., 3.9 mL)[11]. A blank is prepared using the solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes)[6][10].

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer[9].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value (the concentration required to scavenge 50% of the radicals) is then determined from a dose-response curve[6].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed blue-green ABTS radical cation (ABTS•+).

  • Radical Generation: Generate the ABTS•+ by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use[12][13].

  • Reagent Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm[6].

  • Sample Preparation: Prepare various concentrations of the this compound or betanin samples.

  • Reaction: Add a small volume of the sample to the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Measurement: Record the absorbance at 734 nm[6].

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage of inhibition of the sample to that of a standard curve prepared with Trolox, a water-soluble vitamin E analog[6][14].

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Antioxidant Stock Solutions (this compound / Betanin) C Mix Antioxidant Dilutions with Radical Solution A->C B Prepare Radical Solution (e.g., DPPH or ABTS•+) B->C D Incubate in Dark (Specified Time & Temp) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve F->G H Determine EC50 or TEAC Value G->H

Caption: General workflow for in vitro antioxidant assays.

Conclusion

References

Comparative Stability of Betanidin and Amaranthine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Prominent Betacyanins for Scientific and Pharmaceutical Applications

This guide provides a comprehensive comparison of the stability of two key betacyanin pigments, Betanidin and Amaranthine. As natural colorants with significant antioxidant properties, their stability under various environmental conditions is a critical factor for their application in research, food technology, and drug development. This document summarizes key experimental findings on their comparative stability, details the methodologies used for these assessments, and provides visual representations of the experimental workflow.

Comparative Stability Analysis

This compound, the aglycone of the widely studied betanin, and amaranthine, the primary betacyanin in amaranth species, exhibit distinct stability profiles influenced by factors such as oxygen presence, pH, temperature, and light exposure.

Key Findings:

  • Under anaerobic (oxygen-free) conditions, amaranthine has been shown to be less stable than betanin, the glucoside of this compound.[1]

  • Conversely, in the presence of excess oxygen, the stability of amaranthine and betanin are comparable.[1]

  • One study quantified this difference at 90°C, reporting an equilibrium constant for amaranthine degradation of 0.125 mM, compared to 0.071 mM for betanin, indicating a greater propensity for amaranthine to degrade under these specific thermal and anaerobic conditions.[1]

  • Glycosylation appears to play a role in oxidative stability; further glycosylation of this compound can enhance its stability.[2]

Data on Factors Affecting Stability

The stability of betacyanins, including this compound and amaranthine, is significantly impacted by environmental parameters. The following tables summarize the known effects of pH, temperature, and light on the stability of these pigments. It is important to note that much of the available quantitative data is for betanin, which serves as a close proxy for this compound's stability.

Table 1: Effect of pH on Betacyanin Stability

pH RangeStability of Betacyanins (General)Observations
< 3.0UnstableDegradation occurs through C15-isomerization or C17-decarboxylation.[3][4]
4.0 - 6.0 Most Stable Optimal pH range for betacyanin stability.[5]
> 7.0UnstableAlkaline conditions lead to the breakdown of this compound into 5,6-dihydroxyindole-2-carboxylic acid and methylpyridine-2,6-dicarboxylic acid.[1][2]

Table 2: Effect of Temperature on Betacyanin Stability

TemperatureStability of Betacyanins (General)Quantitative Data (Half-life, t₁/₂)
Refrigerated (4°C)Relatively StableBetacyanins in red amaranth extract have a longer half-life at 4°C compared to ambient temperature.[3]
Ambient (25°C - 30°C)Less StableThe degradation rate constant (K) for betacyanins from red amaranth is higher at ambient temperature, leading to a shorter half-life.[3]
Elevated (>50°C)UnstableSignificant degradation occurs. For example, the half-life of betanin at 100°C and pH 5.0 is 14.5 minutes.[5]

Table 3: Effect of Light on Betacyanin Stability

Light ConditionStability of Betacyanins (General)Observations
DarknessMore StableStorage in the dark enhances the stability of betacyanins.[6]
Light ExposureLess StableLight, especially in the presence of oxygen, accelerates the degradation of betacyanins.[1] The degradation of betanin was increased by 15.6% due to light exposure.[1]

Experimental Protocols

The following section details a general experimental protocol for assessing the stability of this compound and amaranthine. This methodology is based on common practices in the field and utilizes High-Performance Liquid Chromatography (HPLC) for quantification.

Pigment Extraction and Purification
  • Source Material: this compound can be obtained through the hydrolysis of betanin from sources like red beet (Beta vulgaris). Amaranthine is typically extracted from species of the Amaranthaceae family, such as Amaranthus tricolor.

  • Extraction Solvent: An 80% methanol in water solution containing 50 mM ascorbic acid is a common solvent for extraction. The pH is often adjusted to around 5.5 with acetic acid to improve initial pigment stability.

  • Extraction Procedure: The plant material is homogenized with the extraction solvent. The mixture is then centrifuged to remove solid debris.

  • Purification: The supernatant is concentrated under reduced pressure. Further purification can be achieved using semi-preparative HPLC.

Stability Study Design
  • Sample Preparation: Purified pigment solutions are prepared in a series of buffers to test a range of pH values (e.g., pH 3, 5, 7, 9).

  • Environmental Conditions: Aliquots of the pigment solutions are subjected to different experimental conditions:

    • Temperature: Samples are incubated at various temperatures (e.g., 4°C, 25°C, 50°C, 75°C).

    • Light: Samples are exposed to a controlled light source (e.g., fluorescent lamp) or kept in complete darkness.

    • Oxygen: To study the effect of oxygen, samples can be purged with nitrogen for anaerobic conditions or exposed to ambient air for aerobic conditions.

  • Time Points: Samples are collected at regular intervals over a set period (e.g., 0, 1, 3, 6, 12, 24 hours) for analysis.

Quantification by HPLC
  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is used.

  • Column: A C18 reversed-phase column is typically employed for the separation of betacyanins.

  • Mobile Phase: A gradient elution is commonly used, often consisting of an acidified aqueous solvent (e.g., 0.2% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: The eluting pigments are monitored at their maximum absorbance wavelength, which is around 535-540 nm for betacyanins.

  • Quantification: The concentration of the pigment at each time point is determined by integrating the peak area from the chromatogram and comparing it to a standard curve of the purified compound.

Data Analysis
  • Degradation Kinetics: The degradation of betacyanins often follows first-order kinetics. The natural logarithm of the pigment concentration is plotted against time. The slope of the resulting line represents the negative degradation rate constant (-k).

  • Half-life (t₁/₂): The half-life of the pigment under each condition is calculated using the formula: t₁/₂ = 0.693 / k.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a comparative stability study of this compound and amaranthine.

Experimental_Workflow cluster_Preparation 1. Sample Preparation cluster_Incubation 2. Stability Testing cluster_Analysis 3. Analysis cluster_Output 4. Results Extraction Pigment Extraction (this compound & Amaranthine) Purification Purification (e.g., Semi-preparative HPLC) Extraction->Purification Conditions Incubation under Varied Conditions - pH (3, 5, 7, 9) - Temperature (4°C, 25°C, 50°C) - Light (Light/Dark) - Oxygen (Aerobic/Anaerobic) Purification->Conditions Sampling Time-point Sampling Conditions->Sampling HPLC HPLC Quantification Sampling->HPLC Kinetics Degradation Kinetics Analysis (Rate Constant & Half-life) HPLC->Kinetics Comparison Comparative Stability Data Kinetics->Comparison

Fig. 1: Experimental workflow for comparative stability analysis.

References

A Comparative Guide to Spectrophotometric and HPLC Methods for Betanidin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is a cornerstone of reliable study outcomes. Betanidin, the aglycone of the red-violet pigment betanin, is a betacyanin with significant antioxidant potential, making its quantification critical in pharmaceutical and nutraceutical research. The choice of analytical methodology can profoundly impact the accuracy and specificity of these measurements.

This guide provides an objective comparison between two commonly employed techniques for this compound quantification: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). While spectrophotometry offers a rapid and straightforward approach, HPLC provides superior specificity and sensitivity. This document delves into the experimental protocols for each method and presents a comparative summary of their performance based on key validation parameters.

Comparative Analysis of Method Validation Parameters

The performance of an analytical method is rigorously assessed through validation, which examines several key parameters. The following table summarizes typical validation characteristics for the HPLC and spectrophotometric analysis of this compound and related betacyanins, compiled from various scientific studies.

Validation ParameterHPLC MethodSpectrophotometric Method
Linearity (Range) Typically 0.1 - 12 µM.[1][2]Generally follows Beer-Lambert law; the specific range is instrument and matrix-dependent.
Accuracy (% Recovery) 82% - 91%.[1][2]Prone to overestimation by up to 25% due to interfering substances.[1][3]
Precision (%RSD) 1.3% - 4.9%.[1]The coefficient of variation is generally below 15%.[1]
Specificity High; capable of separating this compound from its isomers (isothis compound), glycosides (betanin), and degradation products.[1]Low; measures total absorbance at a specific wavelength, making it susceptible to interference from other compounds absorbing in the same region.[1][3]
Limit of Detection (LOD) As low as 2.00 nmol/L.[1]Not consistently reported; generally higher than HPLC.[1]
Limit of Quantitation (LOQ) As low as 6.00 nmol/L.[1]Not consistently reported; generally higher than HPLC.[1]

Experimental Protocols

Reproducibility is fundamental to scientific advancement. Below are detailed methodologies for both the HPLC and spectrophotometric quantification of this compound and related betacyanins.

High-Performance Liquid Chromatography (HPLC) Method

This method allows for the separation and quantification of this compound with high specificity.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1100 or 1200 series HPLC system (or equivalent) equipped with a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: A reversed-phase C18 column (e.g., Eclipse XDB-C18, 5 µm, 150 mm x 4.6 mm) is commonly used.[1]

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 4% formic acid in water.

    • Solvent B: Pure methanol.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 535 nm or 538 nm for betacyanins.[3][4]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Extract this compound from the sample matrix using an appropriate solvent, often 50% methanol with 1 mM ascorbic acid and 0.5% formic acid to improve stability.[5]

  • Centrifuge the extract to pellet any solid debris.

  • Filter the supernatant through a 0.2 or 0.45 µm syringe filter prior to injection into the HPLC system.

Quantification: Quantification is achieved by creating a calibration curve using a certified this compound or Betanin standard. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

Spectrophotometric Method

This method is simpler and faster than HPLC and is often used for estimating total betacyanin content.

Instrumentation and Conditions:

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz or disposable cuvettes.

  • Measurement Wavelength (λmax): Approximately 538 nm for betacyanins.[5][6]

Sample Preparation:

  • Homogenize the sample in an extraction buffer. A common buffer is 50% aqueous ethanol or a methanol-based buffer.[5][6]

  • Centrifuge the homogenate to clarify the supernatant.

  • Dilute the supernatant with the extraction buffer as necessary to ensure the absorbance reading falls within the linear range of the instrument (typically 0.2 - 1.0).[5]

Quantification: The concentration of betacyanins (BC) is calculated using the Beer-Lambert law with a specific molar extinction coefficient.

The formula used is: BC (mg/L) = (A * DF * MW * 1000) / (ε * L) [5]

Where:

  • A = Absorbance at λmax (~538 nm).

  • DF = Dilution factor.

  • MW = Molecular weight of this compound (389.3 g/mol ) or Betanin (550.5 g/mol ).

  • ε = Molar extinction coefficient for this compound is 54,000 L·mol⁻¹·cm⁻¹, and for Betanin is 60,000-65,000 L·mol⁻¹·cm⁻¹.[3][7]

  • L = Pathlength of the cuvette (typically 1 cm).

Method Selection and Workflow

The choice between HPLC and spectrophotometry depends on the specific requirements of the analysis. HPLC is the preferred method when high specificity and sensitivity are required, for instance, in the analysis of complex mixtures or for regulatory purposes where the separation of individual components is necessary. Spectrophotometry is a suitable alternative for rapid, high-throughput screening and for the determination of total betacyanin content in quality control settings where cost and speed are major considerations.

Workflow for Quantification Method Selection start Define Analytical Goal need_specificity Need to separate isomers or degradation products? start->need_specificity hplc Select HPLC Method need_specificity->hplc Yes spectro Select Spectrophotometric Method need_specificity->spectro No validate Method Validation (Accuracy, Precision, Linearity) hplc->validate spectro->validate quantify Sample Quantification validate->quantify General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing extraction Extraction from Matrix clarification Centrifugation / Filtration extraction->clarification hplc_analysis HPLC Injection & Separation clarification->hplc_analysis For HPLC spectro_analysis Spectrophotometric Reading clarification->spectro_analysis For Spectrophotometry calibration Calibration Curve Generation hplc_analysis->calibration calculation Concentration Calculation spectro_analysis->calculation calibration->calculation

References

A Comparative Guide to the Biological Activities of Betanidin and Betanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of betanidin and its glycosylated form, betanin. The information presented is supported by experimental data to assist in research and development applications.

Introduction

Betalains are water-soluble nitrogenous pigments found in plants of the order Caryophyllales, with red beet (Beta vulgaris) being a primary source.[1][2][3] They are divided into two main classes: the red-violet betacyanins and the yellow-orange betaxanthins.[2][3] The most abundant betacyanin is betanin (this compound-5-O-β-glucoside), which is the glycosylated form of this compound.[3][4] The core structural difference between these two compounds—the presence of a glucose molecule in betanin—significantly influences their respective biological activities. This guide explores these differences, focusing on antioxidant, anti-inflammatory, and anticancer properties, as well as bioavailability.

Structural Differences

The fundamental difference between betanin and this compound lies in the glycosidic bond at the C5 position of the cyclo-DOPA ring. Betanin possesses a glucose moiety at this position, while this compound, its aglycone form, does not. This structural variation impacts their solubility, stability, and interaction with biological targets.

G cluster_betanin Betanin (this compound-5-O-β-glucoside) cluster_this compound This compound betanin_img hydrolysis Hydrolysis (e.g., β-glucosidase) betanin_img->hydrolysis Loses Glucose betanidin_img hydrolysis->betanidin_img Forms Aglycone

Caption: Structural relationship between Betanin and this compound.

Comparative Biological Activities

Antioxidant Activity

Both this compound and betanin are potent antioxidants, a property attributed to their ability to donate electrons and scavenge reactive oxygen species (ROS).[1][4] However, their efficacy can differ depending on the specific antioxidant mechanism and the experimental system.

Studies have shown that the aglycone form, this compound, may exhibit higher antioxidant activity in some contexts. For instance, in inhibiting lipid peroxidation induced by cytochrome c, this compound demonstrated a higher IC50 value than betanin, although both were more effective than catechin and α-tocopherol.[1] Conversely, other studies suggest betanin has superior radical-scavenging capabilities in certain assays.[1][5] The glycosylation in betanin can increase its stability, which may contribute to its sustained antioxidant effect in biological systems.[5]

Compound Assay IC50 Value (µM) Notes
This compound Inhibition of linoleic acid peroxidation0.8More potent than catechin (1.2 µM) and α-tocopherol (5 µM).[1]
Betanin Inhibition of linoleic acid peroxidation0.4More potent than this compound in this specific assay.[1]
This compound Soybean LOX inhibition0.25More potent inhibitor than betanin.[1]
Betanin Soybean LOX inhibition0.5Less potent than this compound but more potent than catechin (1.1 µM).[1]
This compound Peroxyl radical scavenging10.70 ± 0.01 (Trolox equivalents/mol)Significantly higher than betanin.[5]
Betanin Peroxyl radical scavenging3.31 ± 0.14 (Trolox equivalents/mol)[5]
Betanin DPPH radical scavenging4.88Less potent than gomphrein I (3.35 µM) but more potent than ascorbic acid (13.93 µM).[5]
Anti-inflammatory Effects

This compound and betanin both exhibit significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways such as NF-κB.[6][7] The NF-κB pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound has been shown to be a more potent inhibitor of lipoxygenase (LOX) than betanin.[1] In contrast, betanin has demonstrated significant inhibition of COX-2.[1] Studies on murine macrophages indicated that while all tested betalains suppressed pro-inflammatory markers, betacyanins (like betanin) tended to have stronger effects than betaxanthins.[8] Betanin has also been shown to mitigate inflammation in models of rheumatoid arthritis by attenuating the MAPK/NF-κB pathway.[7]

Compound Target/Model Effect IC50/Concentration
This compound Soybean Lipoxygenase (LOX)Inhibition0.25 µM[1]
Betanin Soybean Lipoxygenase (LOX)Inhibition0.5 µM[1]
Betanin Cyclooxygenase-2 (COX-2)97% Inhibition180 µM[1]
Betanin NF-κB/PI3K/Akt Pathway (Oral Squamous Cancer Cells)Inhibition of inflammatory and apoptotic pathwaysDose-dependent[9]
Betanin MAPK/NF-κB Pathway (Collagen-Induced Arthritis in rats)Attenuation of the pathway, suppressing cytokine production25 and 50 mg/kg bw[7]
Anticancer Activity

Both compounds have demonstrated anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[10][11] Betanin has been observed to induce apoptosis in human myeloid leukemia cells and inhibit the growth of stomach, breast, lung, and colon cancer cells.[11]

In a study on colorectal cancer cell lines (HT-29 and Caco-2), betanin exhibited a lower IC50 value than a whole beetroot extract, indicating higher potency.[10][12] The anticancer mechanisms often involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic genes (like BAD, Caspase-3, -8, -9) and downregulation of anti-apoptotic genes (like Bcl-2).[10] Betanin can also induce the Nrf2 pathway, which is involved in cellular defense against oxidative stress and carcinogenesis.[4][13]

Compound Cell Line Activity IC50 Value (48h)
Betanin HT-29 (Colorectal Cancer)Inhibition of cell proliferation, induction of apoptosis64 µg/mL[10][12]
Betanin Caco-2 (Colorectal Cancer)Inhibition of cell proliferation, induction of apoptosis90 µg/mL[10][12]
Betanin K562 (Human Myeloid Leukemia)Induction of apoptosisNot specified[11]
Betanin SCC131 & SCC4 (Oral Squamous Cancer)Inhibition of proliferation, induction of apoptosisDose-dependent[9]
Bioavailability and Metabolism

A significant factor differentiating the biological effects of this compound and betanin is their bioavailability. Betanin, as a glycoside, is generally more stable during digestion.[5] However, its absorption appears to be limited. Studies in humans have shown that after consumption of beetroot juice, betanin could not be detected in the plasma, suggesting poor bioavailability.[14][15] It is hypothesized that betanin may be hydrolyzed to this compound by gut microbiota, and the aglycone form is then absorbed. The low recovery of betacyanins in urine (0.5-0.9% of ingested amount) supports the idea of limited absorption or significant metabolism.[16]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 60 µM) in a suitable solvent like methanol or 80% ethanol.[17][18]

    • Prepare various concentrations of the test compounds (this compound, betanin) and a standard antioxidant (e.g., Trolox, ascorbic acid) in the same solvent.[17]

  • Reaction Mixture:

    • In a cuvette or microplate well, mix a small volume of the test compound solution (e.g., 0.1 mL) with a larger volume of the DPPH solution (e.g., 3.9 mL).[17][18]

  • Incubation:

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[19]

  • Measurement:

    • Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically 515-517 nm) using a spectrophotometer.[18][19] A decrease in absorbance indicates radical scavenging activity.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.[17]

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the concentration of the test compound.[17]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (e.g., 60µM in Methanol) C Mix Test Compound with DPPH Solution A->C B Prepare Test Compounds (this compound, Betanin, Standards) in various concentrations B->C D Incubate in Dark (e.g., 30 min at RT) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH Radical Scavenging Assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment.

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.[20]

  • Loading with Probe:

    • Wash the cells and incubate them with 2′,7′-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[20]

  • Treatment:

    • Treat the cells with various concentrations of the test compounds (this compound, betanin) for a specific period (e.g., 1 hour).

  • Induction of Oxidative Stress:

    • Add a peroxyl radical generator, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce cellular oxidation.[20] AAPH oxidizes DCFH to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

  • Measurement:

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculation:

    • The antioxidant capacity is determined by the ability of the compound to reduce the AAPH-induced fluorescence compared to control cells. Results can be expressed as quercetin equivalents.[21]

Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Both this compound and betanin can inhibit this pathway, leading to reduced expression of inflammatory mediators.

G cluster_cytoplasm Cytoplasm TNFa Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Genes Activates Transcription Inflammation Inflammation Genes->Inflammation This compound This compound/ Betanin This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound/Betanin.

Conclusion

Both this compound and its glycosylated form, betanin, are bioactive compounds with significant antioxidant, anti-inflammatory, and anticancer properties. The primary structural difference—the glucose moiety in betanin—influences their stability, potency, and bioavailability.

  • Antioxidant & Anti-inflammatory Activity: this compound often shows higher potency in specific assays (e.g., LOX inhibition, peroxyl radical scavenging), likely due to its lower redox potential. However, betanin's greater stability may confer a more sustained effect in some biological systems.[1][5]

  • Anticancer Effects: Betanin has been extensively studied and shows potent pro-apoptotic and anti-proliferative effects across various cancer cell lines.[10][11]

  • Bioavailability: The bioavailability of both compounds appears limited, with evidence suggesting that betanin may be hydrolyzed to this compound by gut microbiota before absorption.[14][16]

The choice between this compound and betanin for research or drug development will depend on the specific application, target pathway, and desired pharmacokinetic profile. Further in vivo studies are necessary to fully elucidate their comparative efficacy and mechanisms of action.

References

A Comparative Guide to the Antioxidant Activity of Betanidin: In Vivo vs. In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro antioxidant activities of betanidin, the aglycone of the beetroot pigment betanin. Understanding the distinction between its activity in a controlled laboratory setting versus a complex biological system is crucial for evaluating its therapeutic potential. This document summarizes key experimental findings, details relevant methodologies, and visualizes important pathways and workflows to facilitate a deeper understanding of this compound's antioxidant properties.

Executive Summary

This compound consistently demonstrates potent antioxidant activity in in vitro assays, directly scavenging a variety of free radicals. Its efficacy in these controlled environments is well-documented and often surpasses that of common antioxidants. However, direct experimental evidence of the in vivo antioxidant activity of this compound is limited. The majority of available in vivo data pertains to its glycosylated form, betanin. These studies suggest that orally administered betanin can mitigate oxidative stress in animal models, likely through the combined effects of the parent compound and its metabolites, including this compound, which can be formed through hydrolysis in the gastrointestinal tract. The low bioavailability of betalains, including betanin and this compound, is a critical factor to consider when extrapolating in vitro results to in vivo efficacy.

In Vitro Antioxidant Activity of this compound

In vitro studies consistently highlight this compound's potent capacity to neutralize free radicals and inhibit oxidative processes. Its chemical structure, featuring a 5,6-dihydroxyindole moiety, is key to its high antioxidant activity.[1]

Quantitative Data Summary
AssayCompoundIC50 / ActivityReference CompoundReference IC50 / ActivitySource
Linoleic Acid Peroxidation InhibitionThis compound0.8 µMCatechin1.2 µM[2]
Linoleic Acid Peroxidation InhibitionBetanin0.4 µMCatechin1.2 µM[2]
Lipoxygenase (LOX) InhibitionThis compound41.4 µM--[3]
Peroxyl Radical ScavengingThis compound10.70 ± 0.01 mol Trolox equivalents/mol--[4]
Nitric Oxide ScavengingThis compoundMore potent than betanin and phyllocactin--[4]
Experimental Protocols

1. Linoleic Acid Peroxidation Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of linoleic acid, a polyunsaturated fatty acid.

  • Principle: A pro-oxidant, such as cytochrome c, initiates the peroxidation of linoleic acid.[2] The formation of conjugated dienes, a product of lipid peroxidation, is monitored spectrophotometrically.

  • Methodology:

    • A reaction mixture containing linoleic acid, a buffer solution, and the test compound (this compound or betanin) is prepared.

    • The reaction is initiated by the addition of cytochrome c.

    • The absorbance of the mixture is monitored at a specific wavelength (typically 234 nm) over time to measure the formation of conjugated dienes.

    • The percentage of inhibition of lipid peroxidation is calculated by comparing the rate of oxidation in the presence of the test compound to that of a control without the antioxidant.

    • The IC50 value, the concentration of the antioxidant required to inhibit 50% of the lipid peroxidation, is then determined.[2]

2. Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response and the generation of reactive oxygen species.

  • Principle: Lipoxygenase catalyzes the oxidation of a substrate, such as linoleic acid or arachidonic acid, leading to the formation of hydroperoxides. The enzymatic activity is monitored by measuring the increase in absorbance at a specific wavelength.

  • Methodology:

    • The assay is performed in a reaction mixture containing the lipoxygenase enzyme, a suitable substrate (e.g., linoleic acid), and the test compound (this compound).

    • The reaction is initiated by the addition of the substrate.

    • The change in absorbance is recorded over time using a spectrophotometer.

    • The inhibitory activity of the test compound is calculated as the percentage reduction in enzyme activity compared to a control.

    • The IC50 value is determined from a dose-response curve.[3]

Visualizing In Vitro Antioxidant Assay Workflow

in_vitro_workflow cluster_preparation Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis This compound This compound Stock Solution SerialDilutions Serial Dilutions This compound->SerialDilutions ReactionMixture Prepare Reaction Mixture SerialDilutions->ReactionMixture Add to assay Incubation Incubation ReactionMixture->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement InhibitionCalculation Calculate % Inhibition Measurement->InhibitionCalculation IC50 Determine IC50 InhibitionCalculation->IC50

Caption: A generalized workflow for in vitro antioxidant capacity assessment.

In Vivo Antioxidant Activity of this compound's Precursor, Betanin

Direct experimental data on the in vivo antioxidant effects of this compound is scarce. However, several studies have investigated the effects of its glycoside, betanin, which can be hydrolyzed to this compound in the body. These studies provide indirect evidence of the potential in vivo antioxidant activity of this compound.

Quantitative Data Summary: In Vivo Effects of Betanin
Animal ModelTreatmentDosageDurationKey FindingsSource
Wistar RatsBetanin (oral gavage)20 mg/kg body weight20 days- Reduced hepatic malondialdehyde (MDA) levels- Increased superoxide dismutase (SOD) activity- Increased catalase (CAT) activity- Increased glutathione peroxidase (GPx) activity[5][6]
Rodent ModelsBetanin--- Modulates Nrf2 and NF-κB pathways[1]
Experimental Protocol: In Vivo Study in Wistar Rats
  • Objective: To evaluate the effect of short-term betanin intake on oxidative stress markers in a rodent model.

  • Animal Model: Male Wistar rats.

  • Induction of Oxidative Stress: Animals were fed a hyperlipidemic diet for 60 days to induce oxidative stress.[5][6]

  • Treatment: Following the induction period, a group of rats was administered purified betanin (20 mg/kg body weight) daily via oral gavage for 20 days.[5][6] A control group received the vehicle.

  • Biochemical Analysis: At the end of the treatment period, blood and liver samples were collected for analysis.

    • Lipid Peroxidation: Measured by the concentration of malondialdehyde (MDA) in liver tissue.

    • Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) were measured in liver homogenates.

  • Statistical Analysis: The data from the betanin-treated group were compared to the control group to determine the statistical significance of the observed effects.

Visualizing In Vivo Experimental Workflow

in_vivo_workflow Acclimatization Animal Acclimatization Induction Induction of Oxidative Stress (e.g., High-Fat Diet) Acclimatization->Induction Grouping Grouping of Animals (Control & Treatment) Induction->Grouping Treatment Oral Administration (Betanin or Vehicle) Grouping->Treatment Sacrifice Sacrifice and Sample Collection Treatment->Sacrifice Analysis Biochemical Analysis (MDA, SOD, CAT, GPx) Sacrifice->Analysis Data Data Analysis and Interpretation Analysis->Data

Caption: A typical experimental workflow for in vivo antioxidant studies.

Proposed Mechanism of Action: Modulation of Cellular Signaling Pathways

The antioxidant effects of betanin and its aglycone, this compound, are believed to extend beyond direct radical scavenging to the modulation of key cellular signaling pathways involved in the oxidative stress response.

signaling_pathway This compound This compound / Betanin ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits ROS->NFkB Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

Caption: this compound's proposed dual antioxidant mechanism.

This diagram illustrates the proposed dual mechanism of this compound's antioxidant activity. It not only directly scavenges reactive oxygen species (ROS) but may also activate the Nrf2 pathway, leading to the increased expression of endogenous antioxidant enzymes. Concurrently, it is suggested to inhibit the pro-inflammatory NF-κB pathway, which is often activated by oxidative stress.

Conclusion

This compound exhibits robust antioxidant activity in vitro, characterized by its potent radical scavenging and lipid peroxidation inhibitory effects. While direct in vivo evidence for this compound is limited, studies on its precursor, betanin, demonstrate a protective effect against oxidative stress in animal models. This is likely mediated through a combination of direct antioxidant action and the modulation of cellular defense mechanisms. The lower bioavailability of betalains necessitates further research, including studies on this compound itself, to fully elucidate its therapeutic potential as an antioxidant in a physiological context. Future investigations should focus on delivery systems to enhance bioavailability and on clinical trials to validate the promising preclinical findings.

References

A Comparative Guide to Betanidin from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Betanidin, a potent antioxidant and anti-inflammatory betacyanin pigment, derived from its most common plant sources: red beet (Beta vulgaris), prickly pear (Opuntia ficus-indica), and amaranth (Amaranthus species). This document synthesizes experimental data on yield, purity, and biological performance to aid in the selection of optimal sources for research and drug development.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the betacyanin and this compound content, as well as the biological activities of extracts from the three primary plant sources. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to variations in extraction and analytical methodologies.

Table 1: Comparative Yield of Betacyanins from Different Plant Sources

Plant SourcePlant PartBetacyanin Content (mg/100g Fresh Weight)Key Betacyanins IdentifiedReference
Red Beet (Beta vulgaris)Tuberous Root30 - 60Betanin, Isobethanin[1]
Prickly Pear (Opuntia ficus-indica)Fruit Pulp13.4Betanin, Isobethanin[2]
Amaranth (Amaranthus spp.)LeavesSignificantly high, but quantitative data variesAmaranthin, Isoamaranthin[3][4]

Table 2: Comparative Biological Activities of Betalain Extracts

Plant SourceBiological ActivityAssayIC50 Value / % InhibitionReference
Red Beet (Beta vulgaris)AntioxidantDPPH Radical ScavengingStrong antioxidant potential[5]
Anti-inflammatoryProtein Denaturation InhibitionSignificant inhibition[5]
Anticancer (Colon)MTT Assay on HT-29 cellsNo significant cytotoxicity at 10% (v/v)[5]
Prickly Pear (Opuntia ficus-indica)AntioxidantDPPH Radical ScavengingStrong antioxidant activity[2]
Anti-inflammatoryBSA Denaturation InhibitionRed extracts showed higher activity than diclofenac[2]
AnticancerNot specifiedNot specified
Amaranth (Amaranthus spp.)AntioxidantDPPH Radical ScavengingEC50 values from 3.4 to 8.4 µM for various betalains[6]
Anti-inflammatoryNot specifiedNot specified
AnticancerNot specifiedNot specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Extraction and Purification of this compound

This compound is the aglycone of betanin and can be obtained by hydrolysis of betanin. The following protocol describes a general method for the extraction of betalains (including betanin) and subsequent purification.

Materials:

  • Plant material (e.g., fresh red beetroots)

  • Extraction solvent: 80% methanol in water (v/v) containing 50 mM ascorbic acid

  • Glacial acetic acid

  • Nitrogen gas

  • Centrifuge

  • Rotary evaporator

  • Semi-preparative HPLC system with a C18 column

Procedure:

  • Extraction:

    • Wash and chop the fresh plant material into small pieces.

    • Extract the chopped material with the extraction solvent at a solid-to-liquid ratio of 1:5 (g/mL).

    • Adjust the pH of the extraction solvent to approximately 5.5 with glacial acetic acid to enhance betalain stability.[7]

    • Conduct the extraction for 30 minutes with continuous stirring, under a nitrogen atmosphere, and protected from light to prevent oxidation.[7][8]

    • Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to remove solid debris.[7][8]

    • Collect the supernatant and concentrate it using a rotary evaporator at a temperature not exceeding 40°C.[7]

  • Purification by Semi-preparative HPLC:

    • Re-dissolve the concentrated extract in a minimal volume of the initial mobile phase.

    • Inject the sample into a semi-preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 5 µm particle size).

    • Use a gradient elution with Mobile Phase A (Water with 1% formic acid) and Mobile Phase B (Methanol/water 80:20, v/v).[7]

    • Monitor the elution at 538 nm for betacyanins.

    • Collect the fractions corresponding to the betanin peak.

    • To obtain this compound, the purified betanin fraction can be subjected to acid hydrolysis.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound extract/solution

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the this compound extract in methanol.

  • In a microplate or cuvette, add a specific volume of the this compound extract solution to a fixed volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Anti-inflammatory Activity Assessment: Inhibition of Protein Denaturation

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.3)

  • This compound extract/solution

  • Diclofenac sodium (standard anti-inflammatory drug)

  • Spectrophotometer

Procedure:

  • Prepare a solution of BSA or egg albumin in PBS.

  • Prepare various concentrations of the this compound extract and diclofenac sodium.

  • To a specific volume of the protein solution, add the test samples at different concentrations.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating the mixture at 57°C for 3 minutes.

  • Cool the solutions and measure the turbidity (absorbance) at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value can be determined from a dose-response curve.

Anticancer Activity Assessment: MTT Assay

Materials:

  • Cancer cell line (e.g., HT-29 for colon cancer)

  • Cell culture medium and supplements

  • This compound extract/solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound extract for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value (the concentration of the extract that inhibits 50% of cell growth) can be determined from a dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its analysis.

Betanidin_Signaling_Pathways cluster_antioxidant Antioxidant Response (Nrf2 Pathway) cluster_inflammatory Anti-inflammatory Response (NF-κB Pathway) cluster_apoptosis Induction of Apoptosis Betanidin1 This compound Keap1 Keap1 Betanidin1->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters (Inhibition) ARE ARE Nrf2->ARE Translocates to nucleus & binds AntioxidantEnzymes Antioxidant & Phase II Detoxifying Enzymes ARE->AntioxidantEnzymes Promotes transcription Betanidin2 This compound IKK IKK Betanidin2->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits ProInflammatory Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB->ProInflammatory Translocates to nucleus & promotes transcription Betanidin3 This compound PI3K PI3K Betanidin3->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspase Cascade Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow PlantSource Plant Source (Red Beet, Prickly Pear, Amaranth) Extraction Extraction of Betalains PlantSource->Extraction Purification Purification of this compound (e.g., HPLC) Extraction->Purification Quantification Quantification (Spectrophotometry, HPLC) Purification->Quantification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant AntiInflammatory Anti-inflammatory Assays (Protein Denaturation) Purification->AntiInflammatory Anticancer Anticancer Assays (MTT) Purification->Anticancer

Caption: General experimental workflow for this compound analysis.

References

A Comparative Guide to HPLC and Alternative Methods for Betanidin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of Betanidin against other analytical techniques. The information is supported by experimental data from various scientific studies to aid in method selection and validation for research and quality control purposes.

Introduction

This compound, a key aglycone of the betacyanin pigments found in plants like beetroot, is of significant interest for its potential health benefits. Accurate and reliable quantification of this compound is crucial for the standardization of extracts and the development of therapeutic agents. HPLC is a widely used technique for this purpose, but other methods such as Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) present viable alternatives. This guide outlines the key performance characteristics of these methods to assist in selecting the most suitable approach for your analytical needs.

Methodology Comparison

The selection of an analytical method depends on various factors including the required sensitivity, resolution, analysis time, and sample matrix. Below is a summary of the performance characteristics of HPLC, UPLC, and CE for the analysis of this compound and related compounds.

Data Presentation: Performance Parameters
Parameter HPLC-UV (for this compound 5-β-D-glucopyranoside) UPLC-MS/MS (Typical for Betalains) Capillary Electrophoresis (Typical for Anthocyanins)
Linearity (R²) > 0.99 (for Betanin)> 0.99> 0.998
Accuracy (% Recovery) Not explicitly reported for this compoundTypically 90-110%Typically < 8% error
Precision (RSD%) Intraday: < 1% (Peak Area), < 2% (Retention Time)Interday: < 1% (Peak Area), < 3% (Retention Time)< 15%< 2%
Limit of Detection (LOD) Not explicitly reported for this compoundTypically in the low ng/mL range~1 µg/mL
Limit of Quantitation (LOQ) Not explicitly reported for this compoundTypically in the mid to high ng/mL rangeNot explicitly reported

Note: The data for HPLC-UV is derived from a study on betanin and its glucoside, as a complete validation report for this compound was not found. The UPLC and CE data are representative of the performance of these techniques for similar compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for HPLC, UPLC, and CE analysis of betalains.

HPLC-UV Method for Betalain Analysis

This protocol is based on a validated method for the analysis of betanin and this compound in plant extracts.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 538 nm.

  • Sample Preparation: Plant material is extracted with a solution of methanol/water. The extract is then filtered through a 0.45 µm syringe filter before injection.

UPLC-MS/MS Method for Betalain Analysis

This protocol is typical for the rapid and sensitive analysis of betalains.

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Column: C18 or equivalent sub-2 µm column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A rapid gradient tailored to the specific analytes, typically under 10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Detection: MS/MS detection in Multiple Reaction Monitoring (MRM) mode for specific quantification of this compound.

Capillary Electrophoresis (CE) Method for Betacyanin Analysis

This protocol is a representative method for the separation of charged pigments like betacyanins.

  • Instrumentation: Capillary Electrophoresis system with a UV-Vis or Diode Array Detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): Borate buffer (e.g., 20 mM, pH 9.2).

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 538 nm.

  • Sample Preparation: The sample is diluted in the BGE and filtered before injection.

Visualizations

To better illustrate the experimental workflow and the logical comparison of the analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Start Plant Material Extraction Extraction (Methanol/Water) Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection Filtration->Injection Separation C18 Column Injection->Separation Detection UV Detector (538 nm) Separation->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification of This compound Data->Quantification

Figure 1. Experimental workflow for the HPLC analysis of this compound.

Method_Comparison cluster_main Analytical Method cluster_options Method Options cluster_hplc_attr HPLC Attributes cluster_uplc_attr UPLC Attributes cluster_ce_attr CE Attributes Method This compound Analysis HPLC HPLC Method->HPLC UPLC UPLC Method->UPLC CE Capillary Electrophoresis Method->CE H_Speed Standard Speed HPLC->H_Speed H_Res Good Resolution HPLC->H_Res H_Sens Moderate Sensitivity HPLC->H_Sens H_Cost Lower Initial Cost HPLC->H_Cost U_Speed High Speed UPLC->U_Speed U_Res Excellent Resolution UPLC->U_Res U_Sens High Sensitivity UPLC->U_Sens U_Cost Higher Initial Cost UPLC->U_Cost C_Speed Very High Speed CE->C_Speed C_Res High Efficiency CE->C_Res C_Sample Minimal Sample Volume CE->C_Sample C_App Best for Charged Analytes CE->C_App

Figure 2. Logical comparison of analytical methods for this compound analysis.

Conclusion

The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study.

  • UPLC-MS/MS provides significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and analysis of complex matrices where trace-level quantification is required.

  • Capillary Electrophoresis is a powerful technique for the analysis of charged molecules like betacyanins, offering very high separation efficiency and minimal sample consumption. It is a strong alternative, particularly when sample volume is limited.

It is recommended that for any chosen method, a thorough in-house validation be performed according to ICH guidelines to ensure the reliability and accuracy of the results for the intended application.

Comparative Analysis of the Anti-inflammatory Properties of Betanidin and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of betanidin, a prominent betalain pigment, and a selection of well-researched flavonoids: quercetin, luteolin, apigenin, and kaempferol. This analysis is supported by experimental data from various in vitro studies, detailing the inhibitory effects on key inflammatory mediators and enzymes.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Natural compounds, such as betalains and flavonoids, have garnered significant interest for their potential as anti-inflammatory agents.[1][2] this compound, the aglycone of betanin found in beetroot, and various flavonoids found in a wide array of plants, are known to modulate inflammatory pathways.[3][4] Flavonoids are recognized for their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as cyclooxygenase (COX), lipoxygenase (LOX), and nuclear factor-kappa B (NF-κB).[1][5] this compound and its glycoside, betanin, have also demonstrated potent anti-inflammatory effects, including the inhibition of COX and LOX enzymes and the suppression of pro-inflammatory signaling pathways like NF-κB.[3][6][7] This guide aims to provide a comparative overview of their efficacy based on available quantitative data.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and selected flavonoids across various in vitro anti-inflammatory assays. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

CompoundAssayIC50 (µM)Reference(s)
This compound LOX Inhibition0.25[6]
LOX Inhibition41.4[8]
Betanin COX-1 Inhibition>180 (33% inhibition at 180 µM)[6]
COX-2 Inhibition~180 (97% inhibition at 180 µM)[6]
LOX Inhibition0.5[6]
Quercetin COX-2 Inhibition-[9]
Luteolin COX-2 InhibitionLower than Quercetin[4]
Apigenin COX-2 InhibitionMost potent among tested flavonoids[10]
Kaempferol COX-2 Inhibition-[9]

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

CompoundMediatorCell LineIC50 (µM)Reference(s)
Apigenin Nitric Oxide (NO)C6 Astrocyte< 1000[10]
Nitric Oxide (NO)RAW 264.7-[10]
IL-1β, IL-8, TNF-αHuman Monocytes0.1 - 25 (Concentration Range)[10]
Luteolin TNF-αRAW 264.7Lower than Quercetin[4]
Quercetin TNF-αRAW 264.7-[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro anti-inflammatory assays cited in this guide.

LPS-Induced Inflammation in Macrophage Cell Culture

This protocol describes the induction of an inflammatory response in macrophage cells using lipopolysaccharide (LPS), a common method to screen for anti-inflammatory compounds.[2][11]

a) Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.[1][12]

  • Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[13][14]

  • Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well or 24-well plates) at a specific density and allowed to adhere for 24 hours.[11][15]

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or flavonoids) for 1-2 hours.[11]

  • Stimulation: Inflammation is induced by adding LPS (typically 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).[11][16]

b) Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.[11][17]

  • Pro-inflammatory Cytokine Measurement (ELISA): The levels of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2][16]

Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key enzyme in the inflammatory pathway.

a) Fluorometric Assay:

  • A fluorometric COX-2 inhibitor screening kit is a common method.[18][19]

  • The assay is based on the detection of Prostaglandin G2, an intermediate product of the COX enzyme.

  • The reaction mixture typically includes COX assay buffer, a COX probe, a cofactor solution, recombinant COX-2 enzyme, and the test compound.[18]

  • The reaction is initiated by adding arachidonic acid.[18]

  • The fluorescence (e.g., Ex/Em = 535/587 nm) is measured kinetically. The inhibitory activity of the test compound is determined by comparing the fluorescence in the presence and absence of the compound.[19]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound and flavonoids are mediated through the modulation of key signaling pathways.

Anti_Inflammatory_Signaling_Pathways cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPKs (p38, JNK, ERK) MyD88->MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus Activation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) Nucleus->ProInflammatory_Genes Transcription Betanidin_Flavonoids This compound & Flavonoids Betanidin_Flavonoids->IKK Betanidin_Flavonoids->NFkB Inhibition of Translocation Betanidin_Flavonoids->MAPK

Caption: General signaling cascade of LPS-induced inflammation and points of inhibition by this compound and flavonoids.

Experimental_Workflow Cell_Culture 1. Macrophage Cell Culture (e.g., RAW 264.7) Pretreatment 2. Pre-treatment with This compound or Flavonoids Cell_Culture->Pretreatment LPS_Stimulation 3. LPS Stimulation (1 µg/mL) Pretreatment->LPS_Stimulation Incubation 4. Incubation (e.g., 24 hours) LPS_Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Analysis 6. Analysis of Inflammatory Markers Supernatant_Collection->Analysis NO_Assay Nitric Oxide (NO) (Griess Assay) Analysis->NO_Assay Cytokine_Assay Cytokines (TNF-α, IL-6) (ELISA) Analysis->Cytokine_Assay

Caption: A typical experimental workflow for in vitro anti-inflammatory assays.

Conclusion

The available data suggests that both this compound and various flavonoids possess significant anti-inflammatory properties. They act on multiple targets within the inflammatory cascade, including key enzymes like COX and LOX, and critical signaling pathways such as NF-κB and MAPKs. While direct comparative studies are limited, the compiled IC50 values provide a valuable resource for researchers. Apigenin and luteolin appear to be particularly potent inhibitors of pro-inflammatory mediators among the flavonoids discussed. This compound also demonstrates strong inhibitory effects, especially against the LOX enzyme. Further head-to-head comparative studies under standardized conditions are warranted to definitively rank the anti-inflammatory potency of these natural compounds and to fully elucidate their therapeutic potential in the development of novel anti-inflammatory drugs.

References

Safety Operating Guide

Navigating the Safe Disposal of Betanidin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental integrity. Betanidin, a natural red-violet pigment, and its glycoside form, betanin, are widely used in various research and commercial applications. While not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to a structured disposal protocol is essential for maintaining a safe and compliant laboratory environment.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound waste streams, ensuring the safety of personnel and the protection of the environment.

This compound Safety Profile: A Summary

This compound and its derivatives are generally considered non-hazardous; however, standard laboratory precautions should always be observed.[1] The following table summarizes key safety and handling information derived from Safety Data Sheets (SDS) for the closely related compound, betanin.

PropertyDescription
Physical State Solid.[2]
Personal Protective Equipment (PPE) Tightly fitting safety goggles with side-shields, chemical impermeable gloves, and fire/flame resistant and impervious clothing are recommended.[2][3]
Handling Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
Spill Response In case of a spill, avoid dust formation. Evacuate personnel to safe areas. Use personal protective equipment. Prevent further leakage if safe to do so. Do not let the chemical enter drains. Collect the spillage and arrange for disposal in suitable, closed containers.[2]
First Aid If inhaled: Move the victim into fresh air. Following skin contact: Take off contaminated clothing and wash with soap and plenty of water. Following eye contact: Rinse with pure water for at least 15 minutes. Following ingestion: Rinse mouth with water and do not induce vomiting. In all cases of significant exposure or if symptoms persist, consult a doctor.[2][3]
Standard Operating Protocol for this compound Disposal

The following protocol outlines the necessary steps for the safe handling and disposal of this compound compounds, contaminated materials, and their containers. This procedure is based on general best practices for laboratory chemical waste.

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: Determine if the waste is pure this compound (solid), a solution containing this compound, or lab materials contaminated with this compound (e.g., gloves, pipette tips, vials, and paper towels).

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 2: Containment and Labeling

  • Use Appropriate Containers:

    • Solid Waste: Collect pure this compound powder and contaminated solids in a designated, leak-proof hazardous waste container.[4]

    • Liquid Waste: Collect solutions containing this compound in a sealable, leak-proof container.

    • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Label Containers Clearly: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[4][5] The label should be legible and securely affixed.

Step 3: Storage and Collection

  • Secure Storage: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. It is best practice to use secondary containment to prevent spills.[4]

  • Arrange for Pickup: Once the waste container is full, or on a regular schedule, contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup.[4]

Step 4: Disposal of Empty Containers

  • Triple Rinse: The first rinse of a container that held a this compound solution should be collected and disposed of as chemical waste. Subsequent rinses with water can typically be discarded down the drain, but always consult your local EHS guidelines.[6]

  • Container Disposal: Once thoroughly rinsed and air-dried, deface the original label and dispose of the empty container in the appropriate laboratory recycling stream (glass or plastic).[6]

Prohibited Disposal Methods
  • Do not dispose of solid this compound waste in the regular trash.

  • Do not wash concentrated this compound solutions down the drain or allow them to enter sewers or waterways.[7][8]

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound waste, the following workflow diagram illustrates the decision-making process from waste generation to final disposal.

Betanidin_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Sharps Container is_sharp->sharps_container Yes solid_waste Solid Waste (powder, contaminated labware) is_liquid->solid_waste No liquid_container Collect in Leak-Proof Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in Lined Solid Waste Container solid_waste->solid_container label_waste Label Container: 'Hazardous Waste - this compound' sharps_container->label_waste liquid_container->label_waste solid_container->label_waste store_waste Store in Designated Secure Area (with secondary containment) label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for proper segregation and disposal of this compound waste.

Logical Framework for this compound Waste Management

The following diagram outlines the logical relationships and overarching principles governing the safe handling and disposal of this compound in a laboratory setting. It emphasizes a hierarchy of controls, from initial planning to final disposal, to minimize risk and ensure compliance.

Betanidin_Waste_Management_Logic minimize Minimize Waste Generation: Use smallest possible quantities ppe Wear Appropriate PPE minimize->ppe review_sds Review Institutional Protocols & SDS review_sds->ppe segregate Segregate Waste at Point of Generation ppe->segregate contain Properly Contain & Label Waste segregate->contain store Secure Storage contain->store dispose Dispose via EHS / Licensed Contractor store->dispose spill_kit Maintain Spill Kit emergency_contacts Know Emergency Contacts (EHS)

Caption: Logical framework for the safe management of this compound waste.

References

Essential Safety and Operational Guidance for Handling Betanidin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Betanidin. The following procedural guidance is intended to ensure safe operational conduct from receipt to disposal, minimizing risk and establishing best practices in a laboratory setting.

Important Note on Chemical Identity: The information provided below is primarily based on safety data for "Betanin," the most prevalent and closely related compound to this compound for which detailed safety information is publicly available. This compound is the aglycone of Betanin. While their core structures are similar, their specific physicochemical and toxicological properties may differ. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound being used. In the absence of a specific SDS for this compound, the following guidance for Betanin should be considered a minimum safety standard.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety data for Betanin.

Protection Type Required PPE Standard Purpose Activity
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shieldEN 166 (EU) or NIOSH (US) approvedProtects eyes from splashes and aerosols.[1][2]All handling procedures.
Skin Protection Chemical impermeable gloves.[1][2]EN 374Prevents dermal absorption of this compound.All handling procedures.
Fire/flame resistant and impervious clothing.[1][2]Protects skin and personal clothing from contamination.[1]All handling procedures.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded, or irritation is experienced.NIOSH-approvedPrevents inhalation of aerosolized this compound particles.[2]Weighing powder, preparing solutions, sonicating, or when dust/aerosols may be generated.
Foot Protection Closed-toe, non-slip shoesProtects feet from spills.All handling procedures.

Glove Selection:

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential to maintain a safe laboratory environment.

Handling Procedures:

  • Preparation and Area Setup:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust formation.[1][2]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before starting work.

  • Weighing and Solution Preparation:

    • Handle solid this compound with care to avoid generating dust.[1]

    • Use non-sparking tools to prevent ignition sources.[1][2]

    • When preparing solutions, slowly add the solvent to the solid to minimize splashing.

  • Storage:

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

    • Store away from incompatible materials and foodstuff containers.[1][2]

Disposal Plan:

All waste materials contaminated with this compound must be treated as chemical waste.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, wipes, weighing paper) in a designated, labeled, and sealed hazardous waste container.

    • Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[1]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name, and any associated hazards.

  • Disposal:

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Physicochemical Properties of Betanin

The following table summarizes some of the known physical and chemical properties of Betanin.

Property Value
Physical State Solid[1]
Color Dark Red[1]
Melting Point 252°C (decomposes)[1]
Boiling Point 172°C at 13 mmHg[1]
Molecular Formula C₂₄H₂₆N₂O₁₃
Molecular Weight 550.47 g/mol

Diagrams

The following diagrams illustrate the logical workflow for handling this compound safely and the decision-making process for selecting the appropriate level of personal protective equipment.

Betanidin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_solid Weigh Solid don_ppe->weigh_solid prep_solution Prepare Solution weigh_solid->prep_solution experiment Perform Experiment prep_solution->experiment decontaminate Decontaminate Surfaces experiment->decontaminate segregate_waste Segregate Waste (Solid & Liquid) decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: A workflow diagram illustrating the key stages of handling this compound.

PPE_Selection_Logic cluster_ppe Recommended PPE node_action Add Respirator is_splash Potential for Splash? node_action->is_splash ppe_respirator Respirator node_action->ppe_respirator node_ppe node_ppe start Handling this compound? is_solid Handling Solid or Dust Potential? start->is_solid ppe_goggles_shield Safety Goggles & Face Shield start->ppe_goggles_shield ppe_gloves_coat Impermeable Gloves & Lab Coat start->ppe_gloves_coat is_solid->node_action Yes is_solid->is_splash No is_high_conc High Concentration or Prolonged Use? is_splash->is_high_conc No node_action2 Add Face Shield to Goggles is_splash->node_action2 Yes end Proceed with Caution is_high_conc->end No node_action3 Consider Double Gloving is_high_conc->node_action3 Yes node_action2->is_high_conc node_action2->ppe_goggles_shield node_action3->end ppe_double_glove Double Gloving node_action3->ppe_double_glove

Caption: A decision tree for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.